5-Hydroxyfuran-2(5H)-one
Description
Properties
IUPAC Name |
2-hydroxy-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O3/c5-3-1-2-4(6)7-3/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAZKLYNTLDKQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10930763 | |
| Record name | 5-Hydroxyfuran-2(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10930763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14032-66-7 | |
| Record name | 5-Hydroxy-2(5H)-furanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14032-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(5H)-Furanone, 5-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014032667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxyfuran-2(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10930763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2(5H)-Furanone, 5-hydroxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-hydroxy-2,5-dihydrofuran-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 5-Hydroxyfuran-2(5H)-one from Furfural: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing 5-Hydroxyfuran-2(5H)-one (HFO) from furfural, a renewable platform chemical derived from biomass. HFO is a valuable intermediate in the synthesis of various biologically active compounds and a key building block for four-carbon chemicals.[1][2] This document details various synthetic methodologies, including electrocatalytic oxidation, photooxygenation, and catalyzed reactions with hydrogen peroxide, presenting key performance data and experimental protocols.
Introduction to this compound
5-Hydroxy-2(5H)-furanone, also known as γ-hydroxybutenolide, is a versatile molecule with significant applications in organic synthesis.[3] Its utility as a four-carbon building block makes it a desirable target for the synthesis of various heterocycles and other complex molecules.[3][4] The development of efficient and selective methods for its synthesis from abundant, renewable feedstocks like furfural is a key area of research in green chemistry.[3][5]
Synthetic Methodologies from Furfural
Several strategies have been developed for the oxidation of furfural to this compound. The primary approaches focus on achieving high selectivity and yield while utilizing sustainable and efficient catalytic systems.
Electrocatalytic Oxidation
A novel and efficient method for the synthesis of HFO from furfural is through electrocatalytic oxidation.[1][5] This process typically employs metal chalcogenides as electrocatalysts and water as the oxygen source, offering a green and sustainable route under ambient conditions.[1]
Among various catalysts, copper sulfide (CuS) nanosheets have demonstrated superior performance, providing high selectivity and conversion rates.[1][5] The reaction is conducted in a ternary electrolyte solution, and the CuS electrocatalyst has shown excellent long-term stability.[1] The proposed reaction mechanism involves the generation of hydroxyl radicals from water, which then attack the furfural molecule, leading to C-C bond cleavage, ring opening, subsequent oxidation, and finally, intramolecular isomerization to yield HFO.[1][5]
Photooxygenation
The synthesis of HFO from furfural can be readily achieved on a large scale via photooxygenation.[3] This method involves the oxidation of furfural using singlet oxygen.[4] Singlet oxygen is typically generated in situ by using a photosensitizer, such as Methylene Blue or Rose Bengal, and irradiating the reaction mixture with light in the presence of oxygen, usually in a solvent like methanol or ethanol.[4]
Oxidation with Hydrogen Peroxide
The use of hydrogen peroxide (H₂O₂) as an oxidant in the presence of a suitable catalyst offers another effective pathway to HFO. Titanium silicalite-1 (TS-1), a solid zeolite catalyst, has been shown to be highly effective for this transformation, achieving a high yield of HFO at room temperature.[2][6]
The proposed mechanism for the TS-1 catalyzed oxidation involves the epoxidation of the furan ring in furfural by H₂O₂ activated on the catalyst. This is followed by a non-catalytic Baeyer-Villiger oxidation of an intermediate, (Z)-4-oxopent-2-enedial, to produce this compound.[6]
Quantitative Data Summary
The following tables summarize the quantitative data for the different synthetic methods discussed.
Table 1: Performance of Various Electrocatalysts in the Oxidation of Furfural to HFO [1]
| Electrocatalyst | Furfural Conversion (%) | HFO Selectivity (%) | Main Byproducts |
| CuS nanosheets | 70.2 | 83.6 | Maleic Acid, Formic Acid |
| ZnS | - | - | - |
| PbS | - | - | - |
| CdS | - | - | - |
| MoS₂ | - | - | - |
| WS₂ | - | - | - |
Note: Specific conversion and selectivity data for catalysts other than CuS were not detailed in the provided search results but were mentioned as being tested.
Table 2: Performance of Different Catalysts in the Oxidation of Furfural with H₂O₂ [6]
| Catalyst | H₂O₂ (mmol) | Conversion (%) | HFO Yield (%) | Main Byproducts |
| TS-1 | 16 | >99 | 92 | Maleic Acid, Formic Acid |
| Ti-Beta | 16 | >99 | 15 | Maleic Acid, Formic Acid |
| Nb-Beta | 16 | 27 | 8 | Succinic Acid |
| Ti/SBA-15 | 16 | 14 | 0 | Succinic Acid |
| Zr-Beta | 16 | 11 | <1 | Succinic Acid |
Experimental Protocols
Protocol 1: Electrocatalytic Oxidation of Furfural using CuS Nanosheets
This protocol is based on the work described by Long et al. (2019).[1]
Materials:
-
Furfural
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Thiourea
-
Polyethylene glycol 200 (PEG-200)
-
Triethylammonium nitrate ([Et₃NH]NO₃)
-
Acetonitrile (MeCN)
-
Deionized water
-
Carbon paper (CP)
Procedure:
-
Catalyst Preparation (CuS/CP electrode):
-
Synthesize CuS nanosheets via a solvothermal process using a deep eutectic solvent of PEG-200 and thiourea.
-
Prepare a catalyst ink by dispersing the CuS nanosheets in a solution of Nafion and ethanol.
-
Coat the carbon paper with the catalyst ink to create the CuS/CP working electrode.
-
-
Electrochemical Oxidation:
-
Set up a three-electrode electrochemical cell with the CuS/CP as the working electrode, a platinum foil as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
The anolyte consists of a ternary mixture of [Et₃NH]NO₃ (1.8 wt%), acetonitrile, and water (12.5 wt%).
-
Add furfural to the anolyte.
-
Conduct the electrolysis at a constant potential under ambient conditions.
-
Monitor the reaction progress by analyzing aliquots of the reaction mixture using techniques like HPLC.
-
Protocol 2: Photooxygenation of Furfural
This is a general procedure based on established methods.[3][4]
Materials:
-
Furfural
-
Methanol or Ethanol
-
Photosensitizer (e.g., Methylene Blue or Rose Bengal)
-
Oxygen source (e.g., compressed air or pure oxygen)
Procedure:
-
Dissolve furfural and a catalytic amount of the photosensitizer in the chosen alcohol solvent in a suitable photoreactor.
-
Bubble oxygen through the solution while irradiating with a suitable light source (e.g., a high-pressure sodium lamp).
-
Maintain the reaction temperature, typically near room temperature.
-
Monitor the reaction for the consumption of furfural.
-
Upon completion, the solvent is typically removed under reduced pressure, and the crude product can be purified by chromatography.
Protocol 3: Oxidation of Furfural with H₂O₂ using TS-1 Catalyst
This protocol is based on the work described by Palai et al.[6]
Materials:
-
Furfural
-
Titanium silicalite-1 (TS-1) catalyst
-
Hydrogen peroxide (aqueous solution, e.g., 30 wt%)
-
Water
Procedure:
-
In a reaction vessel, disperse the TS-1 catalyst in water.
-
Add furfural to the suspension.
-
Add the aqueous hydrogen peroxide solution to the reaction mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by analyzing samples of the reaction mixture.
-
After the reaction is complete, the solid catalyst can be separated by filtration.
-
The product, this compound, can be isolated from the aqueous solution by extraction.[6]
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism for the electrocatalytic oxidation of furfural to HFO.
Caption: Proposed mechanism for the TS-1 catalyzed oxidation of furfural with H₂O₂.
Caption: General experimental workflow for the synthesis and isolation of HFO.
References
- 1. An electrocatalytic route for transformation of biomass-derived furfural into 5-hydroxy-2(5H)-furanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. The this compound a useful platform molecule for development of new organocatalytic asymmetric one-pot reactions. | ANR [anr.fr]
- 4. 5-Hydroxy-2(5H)-furanone - Wikipedia [en.wikipedia.org]
- 5. An electrocatalytic route for transformation of biomass-derived furfural into 5-hydroxy-2(5H)-furanone - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
5-Hydroxyfuran-2(5H)-one: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxyfuran-2(5H)-one, a versatile five-membered lactone, has garnered significant attention in the scientific community due to its interesting chemical properties and diverse biological activities. This technical guide provides an in-depth analysis of the core chemical properties of this compound, including its physicochemical characteristics, reactivity, and spectroscopic profile. Detailed experimental protocols for its synthesis and the study of its tautomeric equilibrium are presented. Furthermore, this document elucidates the compound's engagement in key biological signaling pathways, specifically its role in the inhibition of bacterial quorum sensing and the induction of apoptosis in cancer cells, visualized through detailed diagrams. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, drug discovery, and materials science.
Chemical Properties
This compound, also known by other names such as γ-hydroxybutenolide, is a furanone derivative with the chemical formula C₄H₄O₃.[1] It exists as a pale yellow to light brown solid at room temperature and is soluble in water and organic solvents.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value | Reference |
| Molecular Formula | C₄H₄O₃ | [1] |
| Molar Mass | 100.07 g/mol | [1] |
| Melting Point | 55 °C | [1] |
| Boiling Point (Predicted) | 361.0 ± 37.0 °C | [2] |
| Density | 1.503 g/mL | [1] |
| pKa (Predicted) | 10.01 ± 0.20 | [2] |
| Solubility | Soluble in water and organic solvents | [1] |
| LogP | -0.5822 | [3] |
| Topological Polar Surface Area (TPSA) | 46.53 Ų | [3] |
Table 1: Physicochemical Properties of this compound
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques. A summary of available spectroscopic data is provided in Table 2.
| Technique | Key Features | Reference |
| ¹H NMR | Signals corresponding to the vinyl and methine protons of the furanone ring, as well as the hydroxyl proton. Chemical shifts are solvent-dependent. | [4] |
| ¹³C NMR | Resonances for the carbonyl carbon, olefinic carbons, and the carbon bearing the hydroxyl group. | [5] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the hydroxyl (O-H) group, the carbonyl (C=O) group of the lactone, and the carbon-carbon double bond (C=C). | [6] |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns. | [7] |
Table 2: Spectroscopic Data for this compound
Reactivity and Synthesis
Chemical Reactivity
This compound exhibits a range of chemical reactivity owing to the presence of multiple functional groups: a hydroxyl group, a lactone ring, and a carbon-carbon double bond.
Tautomerism: A key chemical feature is its existence in a ring-chain tautomeric equilibrium with cis-β-formylacrylic acid.[1] This equilibrium is influenced by the solvent and pH.
Figure 1. Tautomeric equilibrium of this compound.
Isomerization and Hydration: Under certain conditions, this compound can isomerize to succinic anhydride.[1] In strongly basic solutions (pH > 9) with heating, it can further hydrate to form succinic acid.[1]
Other Reactions: The molecule can undergo various other transformations, including substitution and condensation reactions. It serves as a valuable four-carbon building block for the synthesis of diverse heterocyclic compounds.[8]
Synthesis
A common and efficient method for the synthesis of this compound is the oxidation of furfural.[8]
Figure 2. Synthesis of this compound from furfural.
Experimental Protocols
Synthesis of this compound via Oxidation of Furfural
This protocol is based on the general method of singlet oxygen oxidation of furfural.[8]
Materials:
-
Furfural
-
Methanol or Ethanol (solvent)
-
Sensitizer (e.g., Methylene Blue or Rose Bengal)
-
Oxygen source
-
Light source (for photosensitization)
-
Reaction vessel equipped with a gas inlet and stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
Dissolve furfural and a catalytic amount of the sensitizer in the chosen alcohol-based solvent in the reaction vessel.
-
Purge the solution with oxygen gas while stirring continuously.
-
Irradiate the reaction mixture with a suitable light source to generate singlet oxygen from the sensitizer and dissolved oxygen.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography or Gas Chromatography).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain pure this compound.
Investigation of Tautomerism by ¹H NMR Spectroscopy
This protocol is adapted from studies on the tautomerism of similar furanone compounds.[9]
Materials:
-
This compound
-
Deuterated solvents (e.g., D₂O, DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a solution of this compound in the desired deuterated solvent in an NMR tube.
-
Acquire a ¹H NMR spectrum of the sample immediately after preparation.
-
Analyze the spectrum to identify the peaks corresponding to the cyclic (lactone) and acyclic (aldehyde) tautomers. The integration of these peaks will provide the ratio of the two forms in that solvent.
-
To study the dynamics of the equilibrium, acquire spectra at different time intervals and at varying temperatures.
-
The effect of pH can be investigated by preparing samples in buffered D₂O solutions at different pD values.
-
The exchange of the hydroxyl proton with deuterium can also be observed as a disappearance of the OH signal over time in D₂O.
Biological Signaling Pathways
This compound and its derivatives have been shown to modulate key biological pathways, demonstrating their potential as therapeutic agents.
Inhibition of Bacterial Quorum Sensing
Furanone compounds are known to interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence and biofilm formation. They act as antagonists of the N-acylhomoserine lactone (AHL) signaling molecules.[10][11][12]
Figure 3. Mechanism of quorum sensing inhibition.
Induction of Apoptosis
Derivatives of 5-hydroxy-pyrrol-2(5H)-one, structurally related to this compound, have been shown to induce apoptosis in cancer cells through a mitochondria-dependent pathway.[13] This process often involves the activation of the tumor suppressor protein p53.
Figure 4. Mitochondria-dependent apoptosis pathway.
Conclusion
This compound is a molecule of significant interest with a rich chemistry and promising biological profile. Its straightforward synthesis from renewable resources like furfural makes it an attractive platform chemical.[8] The ability of its derivatives to interfere with bacterial communication and induce cancer cell death highlights its potential for the development of novel therapeutics.[10][11][12][13] This guide provides a foundational understanding of its chemical properties and biological activities, which can serve as a valuable starting point for further research and development in various scientific disciplines.
References
- 1. CAS 14032-66-7: 5-Hydroxy-2(5H)-furanone | CymitQuimica [cymitquimica.com]
- 2. 5-HYDROXY-2[5H]-FURANONE | 14032-66-7 [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. 5-(hydroxymethyl)-2(5H)-furanone | C5H6O3 | CID 144863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. 5-Hydroxy-2(5H)-furanone - Wikipedia [en.wikipedia.org]
- 9. Tautomerism of 4-hydroxy-2,5-dimethyl-3(2H)-furanone: evidence for its enantioselective biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. 2(5H)-Furanone: A Prospective strategy for biofouling-control in membrane biofilm bacteria by quorum sensing inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 5-Hydroxyfuran-2(5H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Hydroxyfuran-2(5H)-one (CAS No. 14032-66-7) and its closely related derivatives. Due to the limited availability of complete, published spectroscopic datasets for this compound, this document presents available data for the parent compound and utilizes the well-characterized spectroscopic information of 5-(hydroxymethyl)-2(5H)-furanone as a representative analogue to illustrate expected spectral features. This guide includes detailed experimental protocols for key analytical techniques and visual diagrams to elucidate the chemical structure and analytical workflow.
Chemical and Physical Properties
This compound is a furanone derivative that exists in equilibrium with its open-chain tautomer, cis-β-formylacrylic acid.[1] It serves as a versatile four-carbon building block for the synthesis of various heterocyclic compounds.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 14032-66-7 | [1][2][3] |
| Molecular Formula | C₄H₄O₃ | [2][3] |
| Molecular Weight | 100.07 g/mol | [2][3] |
| Melting Point | 52-55 °C | [4] |
| Appearance | Pale Yellow to Light Brown Solid | [2] |
| Solubility | Slightly soluble in acetone and chloroform | [4] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy Data for 5-(hydroxymethyl)-2(5H)-furanone
Table 2: ¹H NMR Spectroscopic Data for 5-(hydroxymethyl)-2(5H)-furanone
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.50 | d | Olefinic proton | |
| 6.16 | d | Olefinic proton | |
| 5.17 | m | O-CH | |
| 4.01 | m | Oxymethylene proton | |
| 3.80 | m | Oxymethylene proton |
Solvent: CDCl₃. Data extracted from a study on Helleborus lividus subsp. corsicus leaf extract.[5]
Table 3: ¹³C NMR Spectroscopic Data for 5-(hydroxymethyl)-2(5H)-furanone
| Chemical Shift (δ) ppm | Assignment |
| 170.52 | Carbonyl |
| 154.67 | Olefinic carbon |
| 122.06 | Olefinic carbon |
| 84.31 | Oxygenated methine |
| 62.18 | Oxymethylene |
Solvent: CDCl₃. Data extracted from a study on Helleborus lividus subsp. corsicus leaf extract.
Infrared (IR) Spectroscopy Data
Characteristic spectral bands for 2(5H)-furanones include:[6]
-
~1735 cm⁻¹: C=O stretching of the lactone.
-
~1150-1200 cm⁻¹: [C=C] stretching of the aromatic ring.
-
~810 cm⁻¹: Aromatic C-H bending.
Mass Spectrometry (MS) Data
The mass spectrum of 2(5H)-Furanone, a related compound, shows characteristic fragmentation patterns.[7] For this compound, the molecular ion peak [M]⁺ would be expected at m/z 100.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of furanone compounds.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).[8]
-
For ¹³C NMR, a higher concentration of 50-100 mg is recommended.[8]
-
Transfer the solution to an NMR tube. If the sample contains solid particles, it should be filtered.[8]
Data Acquisition:
-
Instrument: A 300 MHz or higher NMR spectrometer.[9]
-
¹H NMR Parameters:
-
2D NMR (COSY, HSQC, HMBC): Standard Bruker pulse sequences can be used for further structural elucidation.[10]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (ATR method):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.[11]
-
Collect the sample spectrum.
-
The data is typically collected in the mid-IR range (4000-400 cm⁻¹).
Mass Spectrometry
Sample Preparation for LC-MS (Electrospray Ionization - ESI):
-
Dissolve the sample in an organic solvent (e.g., methanol, acetonitrile) or water to a concentration of approximately 1 mg/mL.[12]
-
Perform a serial dilution to a final concentration of 10-100 µg/mL.[12]
-
Filter the final solution to remove any particulates.[12]
-
Transfer the solution to an appropriate vial for analysis.
Data Acquisition:
-
Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI is a common method for the analysis of furanone compounds.
-
Ionization Mode: ESI can be run in either positive or negative ion mode.
-
Analysis: The mass spectrometer separates ions based on their mass-to-charge ratio (m/z).
Visualizations
Chemical Structure
Caption: Chemical structure of this compound.
Analytical Workflow
References
- 1. 5-Hydroxy-2(5H)-furanone - Wikipedia [en.wikipedia.org]
- 2. 5-HYDROXY-2[5H]-FURANONE | 14032-66-7 [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. lookchem.com [lookchem.com]
- 5. A Validated <sup>1</sup>H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of <i>Helleborus lividus</i> subsp: C<i>orsicus</i> Leaves from Corsica - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. benchchem.com [benchchem.com]
- 10. A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
An In-depth Technical Guide to the Tautomerism and Isomers of 5-Hydroxyfuran-2(5H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxyfuran-2(5H)-one, a versatile five-membered heterocyclic compound, is a key platform chemical derivable from biomass. Its rich chemistry is profoundly influenced by a fascinating interplay of tautomeric forms and isomeric structures. This technical guide provides a comprehensive exploration of the tautomerism and isomerism of this compound, with a focus on its core chemical principles, experimental characterization, and synthetic pathways. The document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development and fine chemical synthesis.
Introduction
This compound, also known as γ-hydroxy-α,β-butenolide, is a molecule of significant interest due to its prevalence in bioactive natural products and its role as a valuable C4 building block in the synthesis of a variety of heterocyclic compounds.[1] Its utility is intrinsically linked to its structural diversity, which arises from multiple forms of tautomerism. Understanding the delicate equilibrium between these tautomers is crucial for controlling its reactivity and harnessing its full potential in synthetic applications.
This guide will delve into the primary forms of tautomerism exhibited by this compound: ring-chain tautomerism and keto-enol tautomerism of the furanone ring. We will present available quantitative data, detail experimental protocols for their study, and provide visual representations of the key chemical transformations.
Tautomerism of this compound
Ring-Chain Tautomerism
The most well-documented tautomeric equilibrium for this compound is the ring-chain tautomerism with its open-chain isomer, cis-β-formylacrylic acid.[1] This equilibrium is a dynamic process influenced by factors such as solvent, pH, and temperature.
The cyclic lactol form, this compound, is generally favored in many organic solvents. However, the equilibrium can be shifted towards the open-chain aldehyde-acid form, cis-β-formylacrylic acid, under certain conditions, particularly in aqueous solutions.
Keto-Enol Tautomerism of the Furanone Ring
In addition to ring-chain tautomerism, the 2(5H)-furanone core of this compound can theoretically exhibit keto-enol tautomerism. This involves the interconversion between the α,β-unsaturated lactone (the standard form) and its β,γ-unsaturated isomer, 3-hydroxyfuran-2(5H)-one. The equilibrium generally favors the more conjugated α,β-unsaturated system.
Furthermore, the presence of the hydroxyl group at the 5-position introduces the possibility of another enol form, 2-hydroxyfuran, which is an aromatic tautomer. The interconversion between these forms is often base-catalyzed.
Isomers of this compound
Beyond tautomers, several structural isomers of this compound are of interest, including other substituted butenolides. One notable example is angelica lactone, which exists as α- and β-isomers. These isomers differ in the position of the double bond within the lactone ring and are not readily interconvertible under normal conditions, unlike tautomers.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₄O₃ | [1] |
| Molar Mass | 100.07 g/mol | [1] |
| Melting Point | 52-55 °C | |
| Density | 1.503 g/cm³ | [1] |
Table 2: Spectroscopic Data for Key Tautomers and Isomers (Predicted and from Related Compounds)
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm⁻¹) |
| This compound | ~6.2 (d), ~7.5 (d), ~6.0 (br s, OH) | ~174 (C=O), ~153 (C=C), ~123 (C=C), ~98 (C-OH) | ~3300 (OH), ~1750 (C=O), ~1650 (C=C) |
| cis-β-Formylacrylic acid | ~9.8 (s, CHO), ~6.5 (d), ~6.2 (d), ~12.0 (br s, COOH) | ~193 (CHO), ~168 (COOH), ~140 (C=C), ~130 (C=C) | ~3200-2500 (OH), ~1720 (C=O, acid), ~1680 (C=O, aldehyde), ~1630 (C=C) |
| 2-Hydroxyfuran | Aromatic protons ~7.4, ~6.3, ~6.2; OH proton variable | Aromatic carbons ~157, ~143, ~110, ~106 | ~3400 (OH), Aromatic C-H and C=C stretches |
Note: The spectroscopic data presented are estimations based on general chemical shift and frequency ranges for the respective functional groups and data from similar compounds. Actual experimental values may vary depending on the solvent and other conditions.
Experimental Protocols
Synthesis of this compound from Furfural
A common and efficient method for the synthesis of this compound is the oxidation of furfural.[1]
Materials:
-
Furfural
-
Methanol or Ethanol
-
Photosensitizer (e.g., Rose Bengal or Methylene Blue)
-
Oxygen source (air or pure O₂)
-
Light source (e.g., sodium lamp)
Procedure:
-
Dissolve furfural and a catalytic amount of the photosensitizer in the chosen alcohol solvent in a reaction vessel equipped with a gas inlet and a condenser.
-
While vigorously stirring, irradiate the solution with the light source.
-
Bubble a continuous stream of oxygen through the solution.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to obtain pure this compound.
NMR Spectroscopic Analysis of Tautomeric Equilibrium
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the quantitative analysis of tautomeric equilibria in solution.
Materials:
-
Sample of this compound
-
A set of deuterated solvents with varying polarities (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, D₂O)
-
NMR spectrometer
Procedure:
-
Prepare a series of NMR samples by dissolving a precisely weighed amount of this compound in each of the deuterated solvents.
-
Acquire ¹H NMR spectra for each sample at a constant temperature.
-
Identify the distinct signals corresponding to each tautomer present in the equilibrium. For the ring-chain tautomerism, this would involve signals for the furanone ring protons and the olefinic and aldehydic protons of the open-chain form.
-
Carefully integrate the signals corresponding to each tautomer.
-
Calculate the molar ratio of the tautomers from the integration values. The equilibrium constant (Keq) can be determined using the formula: Keq = [Chain Form] / [Ring Form].
-
(Optional) Repeat the measurements at different temperatures to determine the thermodynamic parameters (ΔH°, ΔS°, and ΔG°) of the tautomerization process using the van't Hoff equation.
Reaction Pathways
The different tautomers of this compound exhibit distinct reactivity, which can be exploited in organic synthesis.
For instance, the open-chain form, cis-β-formylacrylic acid, can undergo reactions typical of aldehydes and carboxylic acids. The furanone ring, on the other hand, is susceptible to nucleophilic attack at the carbonyl carbon and Michael addition at the β-carbon.
Under strongly basic conditions (pH > 9), this compound can isomerize to succinic anhydride, which can then be hydrolyzed to succinic acid upon heating.[1]
Conclusion
The tautomerism and isomerism of this compound are central to its chemical behavior and synthetic utility. A thorough understanding of the factors governing the equilibria between its various forms is paramount for the rational design of synthetic strategies and the development of new applications for this versatile platform chemical. This guide has provided a foundational overview of these concepts, supported by available data and experimental methodologies, to aid researchers in their exploration of this fascinating molecule. Further quantitative studies are encouraged to more precisely elucidate the thermodynamics and kinetics of the tautomeric interconversions.
References
The Biological Versatility of 5-Hydroxyfuran-2(5H)-one Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-hydroxyfuran-2(5H)-one scaffold, a core structure in many natural and synthetic compounds, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. These compounds have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to serve as a valuable resource for ongoing research and drug development efforts.
Anticancer Activity
Derivatives of this compound have emerged as promising candidates for anticancer therapies, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cancer progression.
Quantitative Anticancer Efficacy Data
The cytotoxic potential of various this compound derivatives has been quantified using the half-maximal inhibitory concentration (IC50), a measure of the concentration of a compound required to inhibit a biological process by 50%. The following table summarizes the IC50 values of selected derivatives against various human cancer cell lines.
| Compound Class/Name | Cancer Cell Line | IC50 (µM) | Key Findings & Reference |
| 5-O-silylated MBA derivatives | Displayed superior antiproliferative activity compared to the parent mucobromic acid (MBA).[1] | ||
| Compound 3a | HCT-116 (Colon) | 1.3 | Excellent antiproliferative activity.[1] |
| Compound 3d | HCT-116 (Colon) | 1.6 | Excellent antiproliferative activity.[1] |
| Bis-2(5H)-furanone derivatives | |||
| Compound 4e | C6 (Glioma) | 12.1 | Induces S-phase cell cycle arrest and interacts with DNA.[2] |
| N-2(5H)-furanonyl sulfonyl hydrazone | |||
| Compound 5k | MCF-7 (Breast) | 14.35 | Induces G2/M phase arrest and DNA damage. |
Mechanisms of Anticancer Action
P53 Signaling Pathway Activation: A crucial mechanism underlying the anticancer activity of some this compound derivatives is the activation of the p53 tumor suppressor pathway. Upon cellular stress, such as DNA damage induced by these compounds, p53 is activated and transcriptionally upregulates target genes that control cell cycle arrest and apoptosis.[3][4] This prevents the proliferation of damaged cells and eliminates potentially cancerous cells.
Cell Cycle Arrest: By activating pathways like p53, these derivatives can halt the cell cycle at specific checkpoints, most notably the G1/S or G2/M transitions. This prevents DNA replication and cell division, ultimately leading to cell death in cancer cells.
Antimicrobial and Anti-biofilm Activity
This compound derivatives have demonstrated significant activity against a variety of pathogenic microorganisms, including bacteria and fungi. Their mechanisms of action are diverse, ranging from direct bactericidal or fungicidal effects to the disruption of bacterial communication systems.
Quantitative Antimicrobial Efficacy Data
The antimicrobial potency of these derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The following table presents a summary of the antimicrobial activities of selected derivatives.
| Compound | Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) | Reference |
| F105 | Staphylococcus aureus (MSSA) | 10 | 40 | [5] |
| Staphylococcus aureus (MRSA) | 20 | 80 | [5] | |
| 4-amino-5-hydroxy 2(5H)-furanones | ||||
| Compound 2b | Staphylococcus aureus | 4 | 8 | [5] |
| Compound 2c | Staphylococcus aureus | 4 | 8 | [5] |
| F131 | Staphylococcus aureus | 8-16 | 32-128 | [1] |
| Candida albicans | 32-128 | 128-1024 | [1] |
Mechanisms of Antimicrobial Action
Quorum Sensing Inhibition: A key anti-biofilm mechanism of many furanone derivatives is the inhibition of quorum sensing (QS), a bacterial cell-to-cell communication system that regulates virulence and biofilm formation. By structurally mimicking the natural signaling molecules (acyl-homoserine lactones or AHLs), these compounds can block QS receptors, thereby preventing the coordinated expression of genes required for biofilm development.
Reactive Oxygen Species (ROS) Production: Some derivatives exert their antimicrobial effects by inducing the production of reactive oxygen species (ROS) within microbial cells. This leads to oxidative stress, damaging cellular components such as DNA, proteins, and lipids, ultimately resulting in cell death.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. Certain this compound derivatives have shown potent anti-inflammatory properties, suggesting their therapeutic potential in inflammatory disorders.
Mechanisms of Anti-inflammatory Action
NF-κB Signaling Pathway Inhibition: The transcription factor NF-κB is a master regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus, where it induces the expression of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines. Some furanone derivatives can inhibit the activation of the NF-κB pathway, thereby suppressing the production of these inflammatory molecules.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of this compound derivatives.
Anticancer Activity
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.
-
Materials:
-
96-well microtiter plates
-
Cancer cell line of interest (e.g., HCT-116, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the furanone derivative in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Materials:
-
Cancer cells treated with the furanone derivative
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Cell Harvesting: Harvest treated and control cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix for at least 1 hour at 4°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Antimicrobial Activity
Broth Microdilution Assay for MIC and MBC Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that kills the microorganism (MBC).
-
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Furanone derivative stock solution
-
-
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the furanone derivative in the broth medium in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with a standardized suspension of the microorganism.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
MBC Determination: To determine the MBC, subculture aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in no growth on the agar plates after incubation.
-
Anti-inflammatory Activity
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the production of nitrite, a stable product of NO, in cell culture supernatants.
-
Materials:
-
RAW 264.7 macrophage cells
-
96-well plates
-
Lipopolysaccharide (LPS)
-
Furanone derivative
-
Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
-
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the furanone derivative for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Griess Reaction: Mix an equal volume of the supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with sodium nitrite.[2][6]
-
Prostaglandin E2 (PGE2) Measurement by ELISA
This immunoassay quantifies the levels of PGE2 in cell culture supernatants.
-
Materials:
-
RAW 264.7 macrophage cells
-
Cell culture plates
-
LPS
-
Furanone derivative
-
Commercial PGE2 ELISA kit
-
-
Procedure:
-
Cell Culture and Treatment: Culture and treat RAW 264.7 cells with the furanone derivative and LPS as described for the NO assay.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Perform the competitive ELISA according to the manufacturer's instructions. This typically involves adding the supernatant, a PGE2-enzyme conjugate, and a specific antibody to a pre-coated plate.
-
Signal Detection: After incubation and washing steps, add a substrate to develop a colorimetric signal that is inversely proportional to the amount of PGE2 in the sample.
-
Quantification: Measure the absorbance and calculate the PGE2 concentration based on a standard curve.[1][5][7]
-
Conclusion
The diverse biological activities of this compound derivatives underscore their significant potential as lead compounds in the development of new therapeutic agents. Their ability to modulate critical cellular pathways in cancer, microbial infections, and inflammation provides a strong rationale for continued investigation. The data and protocols presented in this technical guide are intended to facilitate further research in this promising area, ultimately paving the way for the discovery of novel and effective treatments for a range of human diseases.
References
The Natural Occurrence of 5-Hydroxyfuran-2(5H)-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxyfuran-2(5H)-one, a member of the butenolide class of lactones, is a reactive chemical intermediate and a naturally occurring compound found in a variety of sources. Its presence in nature is primarily attributed to the thermal degradation of carbohydrates, particularly through the Maillard reaction, and as a constituent of some plants. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailing its presence in various matrices, methods for its extraction and characterization, and the key formation pathways. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Data Presentation: Quantitative Occurrence
The concentration of this compound and its derivatives can vary significantly depending on the source and processing conditions. The following table summarizes the quantitative data available in the literature.
| Compound | Natural Source | Matrix | Concentration | Analytical Method | Reference |
| (S)-5-hydroxymethyl-2(5H)-furanone | Helleborus lividus subsp. corsicus | Dichloromethane extract of leaves | ~85% of the extract (1.7% of fresh leaf mass) | 1H NMR | [1] |
| 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) | Strawberry (various cultivars) | Puree | 1.15 - 4.58 mg/L | GC-FID | [2] |
| 2(5H)-Furanone | Meat, Fish, Cheese (spiked samples) | Homogenized tissue | 50 µg/kg (LOQ) | GC-MS/MS | [3] |
| Furan and derivatives | Thermally processed foods (e.g., coffee, baby foods, canned goods) | Various | ng/g to µg/g range | GC-MS | [4][5] |
Experimental Protocols
Extraction of 5-Hydroxymethyl-2(5H)-furanone from Helleborus lividus subsp. corsicus Leaves
This protocol is adapted from a validated 1H NMR quantification method.[1]
a. Plant Material Preparation:
-
Fresh leaves of Helleborus lividus subsp. corsicus are collected and air-dried.
-
The dried leaves are ground into a fine powder.
b. Extraction:
-
A known quantity of the powdered leaves is macerated in dichloromethane at room temperature for 24 hours.
-
The mixture is filtered, and the solvent is evaporated under reduced pressure to yield the crude dichloromethane extract.
General Extraction of Furanones from Plant Material
This is a general protocol that can be adapted for various plant matrices.[6][7]
a. Sample Preparation:
-
The plant material (e.g., fruits, leaves) is homogenized.
-
For dried materials, grinding to a fine powder is recommended to increase the surface area for extraction.
b. Solvent Extraction:
-
The homogenized sample is extracted with a suitable organic solvent. Common solvents for furanones include ethyl acetate, dichloromethane, and methanol.
-
The extraction can be performed by maceration, sonication, or Soxhlet extraction.
-
The solvent-to-sample ratio should be optimized, typically starting at 10:1 (v/w).
c. Filtration and Concentration:
-
The extract is filtered to remove solid plant debris.
-
The solvent is removed under reduced pressure using a rotary evaporator to obtain the crude extract.
Isolation and Purification
Further purification of this compound from the crude extract can be achieved using chromatographic techniques.[6]
a. Column Chromatography:
-
The crude extract is subjected to column chromatography on silica gel.
-
A gradient elution system of increasing polarity, for example, a mixture of hexane and ethyl acetate, is used to separate the compounds.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
b. High-Performance Liquid Chromatography (HPLC):
-
For higher purity, fractions containing the target compound can be further purified by semi-preparative or preparative HPLC.
-
A C18 column is typically used with a mobile phase consisting of a mixture of water and methanol or acetonitrile.
Characterization and Quantification
a. Nuclear Magnetic Resonance (NMR) Spectroscopy: [1]
-
1H NMR: The structure of this compound and its derivatives can be confirmed by 1H NMR spectroscopy. Quantitative analysis (qNMR) can be performed using a certified internal standard.
-
13C NMR: Provides information about the carbon skeleton of the molecule.
b. Gas Chromatography-Mass Spectrometry (GC-MS): [3][8]
-
Sample Preparation: For volatile furanones, headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique.
-
Derivatization: To improve the volatility and thermal stability of polar furanones containing hydroxyl groups, derivatization with a silylating agent (e.g., BSTFA) may be necessary.
-
GC Separation: A capillary column with a non-polar or medium-polar stationary phase is used for separation.
-
MS Detection: Mass spectrometry provides identification based on the mass-to-charge ratio of the compound and its fragmentation pattern. Quantification can be achieved using an internal standard and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for higher selectivity and sensitivity.
Signaling and Formation Pathways
Maillard Reaction Pathway
This compound is a known product of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during the thermal processing of food.[9][10][11][12][13] The pathway involves the degradation of sugars, such as pentoses and hexoses, and their subsequent cyclization.
Plausible Biosynthetic Pathway in Plants
While the exact biosynthetic pathway of this compound in plants is not yet fully elucidated, a plausible pathway can be proposed based on the biosynthesis of other butenolides and related natural products.[9][14][15][16][17][18] This hypothetical pathway likely involves the modification of sugar precursors.
Experimental Workflow for Analysis
The general workflow for the extraction, isolation, and characterization of this compound from a natural source is depicted below.
Conclusion
This compound is a naturally occurring furanone with significant relevance in food chemistry and as a potential building block in drug development. Its formation is predominantly linked to the thermal processing of foods via the Maillard reaction, but it is also found as a natural constituent in certain plants. This guide has provided a comprehensive overview of its natural occurrence, with quantitative data, detailed experimental protocols for its extraction and analysis, and visual representations of its formation pathways. Further research is warranted to fully elucidate its biosynthetic pathways in various organisms and to explore its full potential in medicinal chemistry and other applications.
References
- 1. A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: C orsicus Leaves from Corsica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eurl-pc.eu [eurl-pc.eu]
- 4. Furan in Thermally Processed Foods - A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.dongguk.edu [pure.dongguk.edu]
- 6. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Determination of the strong mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) and its analogues by GC-ITD-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The naturally occurring furanones: formation and function from pheromone to food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. futurelearn.com [futurelearn.com]
- 11. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. Biosynthetic Pathways of Hormones in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Biosynthetic Pathways of Hormones in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Frontiers | Flavonoids: biosynthesis, biological functions, and biotechnological applications [frontiersin.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 5-Hydroxyfuran-2(5H)-one as a Bio-based Platform Chemical
Introduction
This compound (5-HFO), also referred to as 5-hydroxy-2(5H)-furanone (5H5F), is emerging as a highly versatile, bio-based platform chemical. Derived from the oxidation of furfural—a key chemical produced from lignocellulosic biomass—5-HFO serves as a crucial C4 building block for a wide array of industrially significant chemicals traditionally sourced from petroleum.[1][2][3] Its polyfunctional nature and reactivity under mild conditions make it an ideal intermediate for synthesizing valuable products such as maleic acid, γ-butyrolactone (GBL), 1,4-butanediol (BDO), and pyrrolidones.[2][3]
The strategic position of 5-HFO allows for the feasible synthesis of C4 chemicals in as few as three steps from raw biomass, presenting an energy-efficient alternative to conventional routes.[2] This guide provides a comprehensive technical overview of the synthesis of 5-HFO, its chemical properties, and its catalytic conversion into valuable downstream products, complete with quantitative data, detailed experimental protocols, and process diagrams.
Synthesis of this compound from Furfural
The primary and most efficient route to 5-HFO is the selective oxidation of furfural. This conversion can be achieved through various catalytic systems, including heterogeneous catalysis and electrocatalysis.
Heterogeneous Catalytic Oxidation
A highly effective method involves the oxidation of furfural using hydrogen peroxide (H₂O₂) in the presence of a titanium silicalite-1 (TS-1) catalyst at room temperature.[1][2][3] This process is notable for its high selectivity and yield, as the lower temperature prevents the subsequent oxidation of 5-HFO to maleic acid.[2] The reaction proceeds through the epoxidation of furfural, followed by a Baeyer-Villiger oxidation to form the furanone ring.[2]
dot
References
Toxicological Profile of 5-Hydroxyfuran-2(5H)-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxyfuran-2(5H)-one, a five-membered lactone, serves as a versatile building block in organic synthesis and is found in various natural products. Despite its utility, a comprehensive toxicological profile of the parent compound is notably absent in the scientific literature. This technical guide aims to consolidate the available toxicological information on this compound and its close structural analogs, with a primary focus on its halogenated derivatives, which have been more extensively studied. The significant toxicity associated with these derivatives underscores the imperative for a thorough evaluation of the parent compound. This document provides a framework for such an assessment by detailing essential experimental protocols and potential mechanisms of toxicity. The information presented herein is intended to guide future research and support informed decision-making in drug development and chemical safety assessments.
Introduction
This compound is a chemically reactive intermediate used in the synthesis of a variety of heterocyclic compounds.[1] Its structure, featuring a reactive lactone ring and a hydroxyl group, suggests potential biological activity. While data on the parent compound is scarce, extensive research on its halogenated derivatives, such as 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-one (MX), has revealed significant toxicological concerns, including mutagenicity and carcinogenicity.[2] This guide provides a detailed overview of the known toxicological data for compounds structurally related to this compound and outlines a proposed workflow for a comprehensive toxicological evaluation of the parent compound itself.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 14032-66-7 | [1] |
| Molecular Formula | C₄H₄O₃ | [1] |
| Molecular Weight | 100.07 g/mol | [1] |
| Appearance | Pale yellow to light brown solid | [3] |
| Melting Point | 52-55 °C | [3] |
| Boiling Point | 361.0 ± 37.0 °C (Predicted) | [3] |
| Density | 1.503 g/cm³ | [3] |
| Solubility | Slightly soluble in acetone and chloroform. | [3] |
| pKa | 10.01 ± 0.20 (Predicted) | [3] |
Known Toxicological Data of Structural Analogs
Due to the limited availability of toxicological data for this compound, this section summarizes the findings for its close structural analogs. These data provide critical context and highlight potential areas of concern for the parent compound.
Halogenated Derivatives: 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-one (MX)
MX is a potent mutagen and carcinogen formed as a by-product of water chlorination. Its toxicological profile is the most extensively studied among the derivatives of this compound.
Table 2: Summary of In Vivo Toxicity Data for MX
| Study Type | Species | Route | Doses | Key Findings | Reference |
| Acute Toxicity | Rat | Gavage | 200-600 mg/kg | LD50 (48h) = 230 mg/kg. Strong local irritating effect in the gastrointestinal tract. | [4] |
| Subchronic Toxicity | Rat | Gavage | 5, 10, 20, 30, 45-75 mg/kg/day | Doses >50 mg/kg were lethal in a 14-day study. Increased urea, creatinine, and bilirubin. Duodenal hyperplasia. | [5] |
| Carcinogenicity | Rat | Drinking Water | 0.4-6.6 mg/kg/day | Potent carcinogen. Increased incidence of tumors in the thyroid, liver, and adrenal glands. | [6][7] |
Table 3: Summary of In Vitro Genotoxicity Data for MX
| Assay | Cell Line | Concentration | Result | Reference |
| DNA Damage | Rat Hepatocytes | 30-300 µM | DNA damage induced in a concentration-dependent manner. | [8] |
| DNA Damage | V79 Chinese Hamster Cells | 30-300 µM | DNA damage induced. | [8] |
| Sister Chromatid Exchange | V79 Chinese Hamster Cells | 2-5 µM | Increased frequency of sister chromatid exchanges. | [8] |
| Ames Test | Salmonella typhimurium | Not specified | Strong mutagenic activity. | [2][9] |
2(5H)-Furanone
The non-hydroxylated parent structure, 2(5H)-Furanone, provides some indication of the potential hazards of the furanone ring system.
Table 4: Hazard Classification for 2(5H)-Furanone
| Hazard Statement | Classification | Reference |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | [10][11] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | [10][11] |
| Serious Eye Damage/Eye Irritation | Category 2A (Causes serious eye irritation) | [10][11] |
| Specific target organ toxicity, single exposure | Category 3 (May cause respiratory irritation) | [10][11] |
Proposed Experimental Workflow for Toxicological Evaluation
A comprehensive toxicological assessment of this compound is essential. The following sections outline the recommended experimental protocols.
Genotoxicity Assessment
A battery of in vitro and in vivo genotoxicity tests is recommended to evaluate the mutagenic and clastogenic potential of this compound.
Caption: Proposed workflow for genotoxicity assessment of this compound.
Protocol:
-
Strains: Use multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect different types of mutations.[12][13]
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from induced rat liver).[14]
-
Procedure:
-
Prepare a top agar containing the bacterial strain, a trace amount of histidine (for Salmonella) or tryptophan (for E. coli), and the test compound at various concentrations.
-
Pour the top agar onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Endpoint: Count the number of revertant colonies. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic potential.[12]
Protocol:
-
Cell Lines: Use a suitable mammalian cell line (e.g., CHO, V79, L5178Y, or human peripheral blood lymphocytes).
-
Treatment: Expose the cells to a range of concentrations of this compound, with and without metabolic activation (S9).
-
Cytochalasin B: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Harvesting and Staining: Harvest the cells, fix, and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Endpoint: Score the frequency of micronuclei in binucleated cells. An increase in micronucleus frequency indicates clastogenic or aneugenic activity.
Protocol:
-
Cell Preparation: Expose a suitable mammalian cell line to various concentrations of this compound.
-
Embedding: Embed the cells in a low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoid.[3]
-
Electrophoresis: Subject the slides to electrophoresis under alkaline (pH > 13) conditions to unwind and separate broken DNA from intact DNA.[15]
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Endpoint: Quantify DNA damage by measuring the length and intensity of the "comet tail" relative to the "head".[3]
Cytotoxicity Assessment
The MTT assay is a widely used colorimetric assay to assess cell viability and cytotoxicity.
Caption: Workflow for determining the cytotoxicity (IC50) of this compound using the MTT assay.
Protocol:
-
Cell Seeding: Seed a suitable cell line (e.g., HepG2, A549) into a 96-well plate at an appropriate density and allow them to adhere overnight.[1]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound and incubate for a defined period (e.g., 24, 48, or 72 hours).[16]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[17][18]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.[1]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[19]
-
Endpoint: Calculate the concentration that inhibits cell viability by 50% (IC50).
Potential Mechanisms of Toxicity and Signaling Pathways
The chemical structure of this compound suggests potential mechanisms of toxicity. The α,β-unsaturated lactone moiety makes it a potential Michael acceptor, allowing it to react with cellular nucleophiles such as the thiol groups in glutathione and cysteine residues in proteins.
Caption: Potential mechanism of toxicity via Michael addition and downstream consequences.
This covalent modification can lead to:
-
Glutathione Depletion: Depletion of the primary cellular antioxidant, glutathione, can lead to oxidative stress.
-
Enzyme Inhibition: Covalent binding to critical cysteine residues in enzymes can inhibit their function, disrupting cellular processes.
-
Induction of Stress Response Pathways: Covalent modification of proteins like Keap1 can lead to the activation of the Nrf2-antioxidant response element (ARE) pathway.
-
Apoptosis: Significant cellular damage and stress can trigger programmed cell death.
Further research is needed to investigate the interaction of this compound with these and other signaling pathways, such as the MAPK and NF-κB pathways, which are often involved in cellular responses to chemical stressors.
Metabolism
The metabolic fate of this compound has not been well-characterized. Potential metabolic pathways could include:
-
Ring Opening: Hydrolysis of the lactone ring to form the corresponding γ-hydroxy carboxylic acid.
-
Conjugation: Conjugation of the hydroxyl group with glucuronic acid or sulfate.
-
Glutathione Conjugation: As mentioned above, conjugation with glutathione via Michael addition.
In vitro metabolism studies using liver microsomes and hepatocytes from different species would be necessary to elucidate the primary metabolic pathways and identify any potentially reactive metabolites.
Conclusion and Future Directions
The toxicological profile of this compound is largely incomplete. The significant toxicity of its halogenated derivatives, particularly the mutagenicity and carcinogenicity of MX, raises concerns about the potential for adverse health effects of the parent compound. A systematic evaluation of the genotoxicity, cytotoxicity, and both acute and chronic systemic toxicity of this compound is urgently needed.
The experimental workflows and protocols outlined in this guide provide a clear path forward for researchers to fill the existing data gaps. Understanding the toxicological properties of this important chemical intermediate is crucial for ensuring its safe handling and use in research and industrial applications, as well as for assessing the risk of any potential human exposure. Future research should also focus on elucidating its metabolic pathways and its interactions with key cellular signaling pathways to build a comprehensive understanding of its mechanism of action.
References
- 1. 5-Hydroxy-2(5H)-furanone - Wikipedia [en.wikipedia.org]
- 2. 2(5H)-Furanone | C4H4O2 | CID 10341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-HYDROXY-2[5H]-FURANONE | 14032-66-7 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. 4-hydroxyfuran-2(5H)-one | C4H4O3 | CID 54683813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (S)-5-hydroxymethyl-2(5H)-furanone, 78508-96-0 [thegoodscentscompany.com]
- 8. mdpi.com [mdpi.com]
- 9. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. fishersci.com [fishersci.com]
- 14. mdpi.com [mdpi.com]
- 15. jsaae.or.jp [jsaae.or.jp]
- 16. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 17. researchgate.net [researchgate.net]
- 18. chemscene.com [chemscene.com]
- 19. In Vitro Biotransformation, Safety, and Chemopreventive Action of Novel 8-Methoxy-Purine-2,6-Dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Hydroxyfuran-2(5H)-one: Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activities of 5-Hydroxyfuran-2(5H)-one. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential of this molecule as a lead compound for novel therapeutics.
Core Structure and Properties
This compound, a derivative of furanone, is a five-membered heterocyclic lactone. Its structure is characterized by a hydroxyl group at the 5-position, which makes it a reactive and versatile chemical intermediate.[1] This compound exists in equilibrium with its open-chain tautomer, cis-β-formylacrylic acid.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₄H₄O₃ | [1][2] |
| Molar Mass | 100.07 g/mol | [1][2] |
| CAS Number | 14032-66-7 | [1][2] |
| Appearance | Pale yellow to light brown solid | |
| Melting Point | 55 °C | [1] |
| Density | 1.503 g/mL | [1] |
| Solubility | Slightly soluble in acetone and chloroform | |
| Storage Temperature | 2-8°C | [3] |
Spectroscopic Data
For 5-(hydroxymethyl)-2(5H)-furanone:
| Spectroscopy | Key Data | Reference |
| ¹H NMR | Data available but specific shifts not detailed in provided abstracts. | [4] |
| ¹³C NMR | Data available but specific shifts not detailed in provided abstracts. | [4][5] |
| IR Spectroscopy | Gas-phase spectrum available from NIST/EPA Gas-Phase Infrared Database. | [6] |
| Mass Spectrometry | Electron ionization mass spectrum available. | [7] |
Synthesis of this compound
This compound is primarily synthesized through the oxidation of furfural, a bio-based platform chemical.[1][8][9] Various methods have been developed, with photooxidation and electrocatalytic oxidation being prominent.
Experimental Protocol: Electrocatalytic Oxidation of Furfural
This protocol is based on a method for the efficient and selective oxidation of furfural to 5-hydroxy-2(5H)-furanone using a copper sulfide (CuS) nanosheet electrocatalyst.[8][10]
Materials:
-
Furfural
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Thiourea
-
Polyethylene glycol 200 (PEG-200)
-
Triethylammonium nitrate ([Et₃NH]NO₃)
-
Acetonitrile (MeCN)
-
Deionized water
-
Carbon paper (CP)
-
Stainless steel reactor with Teflon lining
-
Electrochemical workstation
Procedure:
Part A: Synthesis of CuS Nanosheet Catalyst
-
Prepare a deep eutectic solvent by mixing thiourea and PEG-200 in a 1:2 molar ratio.
-
Dissolve Cu(NO₃)₂·3H₂O in the deep eutectic solvent with stirring.
-
Transfer the mixture to a Teflon-lined stainless steel reactor and heat at 180 °C for 24 hours.
-
After cooling, wash the resulting CuS precipitate with ethanol and water three times.
-
Dry the CuS nanosheets under vacuum at 40 °C for 24 hours.
-
Prepare the working electrode by loading the CuS catalyst onto carbon paper.
Part B: Electrocatalytic Oxidation
-
Set up an electrochemical cell with the CuS/CP as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
The electrolyte consists of a ternary mixture of [Et₃NH]NO₃, acetonitrile, and water.
-
Add furfural to the electrolyte.
-
Carry out the electrolysis at a constant potential under ambient conditions.
-
Monitor the reaction progress using techniques such as High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the product, 5-hydroxy-2(5H)-furanone, can be isolated and purified from the electrolyte.
Biological Activity and Mechanism of Action
This compound and its derivatives have garnered significant interest due to their potent biological activities, particularly as antimicrobial and antibiofilm agents.
Antimicrobial and Antibiofilm Activity
Furanones have demonstrated the ability to inhibit the formation of biofilms in a wide range of both Gram-positive and Gram-negative bacteria. This is a crucial area of research, as biofilm-associated infections are notoriously difficult to treat with conventional antibiotics.
Mechanism of Action: Quorum Sensing Inhibition
The primary mechanism by which furanones exert their antibiofilm effects is through the disruption of quorum sensing (QS) , a bacterial cell-to-cell communication system.[11][12][13][14][15] Bacteria use QS to coordinate gene expression in a population density-dependent manner, leading to collective behaviors such as biofilm formation and virulence factor production.[11][13][14][15]
Furanones are structural analogs of N-acylhomoserine lactones (AHLs), which are common signaling molecules (autoinducers) in Gram-negative bacteria.[16] By mimicking these signaling molecules, furanones can competitively bind to the bacterial receptor proteins (e.g., LuxR-type proteins), thereby preventing the native autoinducers from activating the QS cascade.[12][16] This disruption of communication prevents the coordinated expression of genes required for biofilm formation.
Caption: Quorum sensing inhibition by this compound.
Experimental Protocols for Biological Evaluation
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial culture in appropriate broth medium (e.g., Mueller-Hinton Broth)
-
This compound stock solution
-
Sterile broth medium
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the this compound stock solution in the sterile broth medium in the wells of a 96-well plate.
-
Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL).
-
Inoculate each well containing the compound dilutions with the bacterial suspension. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 16-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of a compound to inhibit biofilm formation.
Materials:
-
96-well flat-bottom polystyrene microtiter plates
-
Bacterial culture in biofilm-promoting medium (e.g., Tryptic Soy Broth with glucose)
-
This compound stock solution
-
0.1% Crystal Violet solution
-
Phosphate-buffered saline (PBS)
-
30% Acetic acid or 95% Ethanol
Procedure:
-
In a 96-well plate, add sterile broth medium containing serial dilutions of this compound.
-
Add a diluted overnight bacterial culture to each well. Include positive and negative controls.
-
Incubate the plate under static conditions for 24-48 hours to allow for biofilm formation.
-
Carefully remove the planktonic bacteria by gently washing the wells with PBS.
-
Stain the adherent biofilms by adding 0.1% crystal violet solution to each well and incubating for 15-30 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells with PBS to remove excess stain.
-
Solubilize the bound crystal violet by adding a suitable solvent (e.g., 30% acetic acid or 95% ethanol).
-
Quantify the biofilm formation by measuring the absorbance of the solubilized stain at a specific wavelength (e.g., 570-595 nm) using a microplate reader.
-
Calculate the percentage of biofilm inhibition relative to the untreated positive control.
Caption: Experimental workflow for the crystal violet biofilm inhibition assay.
Conclusion
This compound is a promising bio-based platform molecule with significant potential in drug development, particularly in the pursuit of novel antimicrobial and antibiofilm agents. Its ability to interfere with bacterial quorum sensing presents an attractive alternative to traditional antibiotics, potentially mitigating the development of resistance. Further research into its synthesis optimization, derivatization to enhance efficacy and reduce toxicity, and in-depth elucidation of its interactions with biological targets will be crucial for translating its potential into clinical applications.
References
- 1. 5-Hydroxy-2(5H)-furanone - Wikipedia [en.wikipedia.org]
- 2. chemscene.com [chemscene.com]
- 3. (S)-(-)-5-羟甲基-2(5H)-呋喃酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. [PDF] Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice. | Semantic Scholar [semanticscholar.org]
- 5. 5-(hydroxymethyl)-2(5H)-furanone | C5H6O3 | CID 144863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (S)-5-Hydroxymethyl-2[5H]-furanone [webbook.nist.gov]
- 7. (S)-5-Hydroxymethyl-2[5H]-furanone [webbook.nist.gov]
- 8. An electrocatalytic route for transformation of biomass-derived furfural into 5-hydroxy-2(5H)-furanone - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Quorum sensing in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Marine-Derived Furanones Targeting Quorum-Sensing Receptors in Pseudomonas aeruginosa: Molecular Insights and Potential Mechanisms of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How Quorum Sensing Works [asm.org]
- 14. researchgate.net [researchgate.net]
- 15. Bacterial Quorum Sensing: Its Role in Virulence and Possibilities for Its Control - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Versatile Building Block: Harnessing 5-Hydroxyfuran-2(5H)-one in Modern Organic Synthesis
For Immediate Release
[City, State] – [Date] – 5-Hydroxyfuran-2(5H)-one (HFO), a bio-renewable platform chemical readily derived from furfural, is emerging as a highly versatile and valuable building block in organic synthesis. Its unique structural features, including a reactive lactone, a hydroxyl group, and a double bond, offer a multitude of synthetic handles for the construction of diverse and complex molecular architectures. These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of HFO's applications, complete with detailed experimental protocols and quantitative data to facilitate its integration into synthetic workflows.
Introduction
This compound, also known as γ-hydroxybutenolide, is a five-membered lactone that can be efficiently synthesized through the oxidation of furfural, a compound derived from lignocellulosic biomass.[1] This bio-based origin makes HFO an attractive starting material for sustainable chemical synthesis. The presence of multiple functional groups within a compact framework allows for a wide array of chemical transformations, positioning HFO as a key intermediate in the synthesis of valuable C4 chemicals, complex heterocyclic scaffolds, and chiral molecules.[2]
Key Synthetic Applications
The synthetic utility of this compound is vast and continually expanding. Key application areas include its role as a precursor to industrial chemicals, a scaffold for heterocyclic synthesis, and a platform for asymmetric transformations.
A Gateway to C4 Platform Chemicals
HFO serves as a central precursor for the synthesis of several industrially significant four-carbon chemicals, which are traditionally derived from petroleum-based feedstocks.[2][3] This transition to a bio-based route offers a more sustainable approach to the production of these key compounds.
γ-Butyrolactone, a widely used solvent and intermediate in the production of polymers and pharmaceuticals, can be efficiently synthesized by the selective hydrogenation of the carbon-carbon double bond in 5-hydroxy-2(5H)-furanone.[4][5]
Experimental Protocol: Catalytic Hydrogenation of 2(5H)-Furanone to γ-Butyrolactone [4]
-
Reactor Setup: A high-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and pressure gauge is utilized.
-
Catalyst Preparation: A pre-reduced Ni-Fe/SiO₂ catalyst (e.g., 4 wt% Ni, 1 wt% Fe) is prepared by co-impregnation of a silica support with aqueous solutions of nickel nitrate and iron nitrate.
-
Charging the Reactor: The pre-reduced catalyst is added to the reactor, followed by a solution of 2(5H)-furanone in a suitable solvent such as 1,4-dioxane.
-
Reaction Execution: The reactor is sealed and purged multiple times with hydrogen gas. The reactor is then pressurized with hydrogen to 3 MPa and heated to 120 °C with vigorous stirring.
-
Monitoring and Work-up: The reaction progress is monitored by gas chromatography (GC). Upon completion, the reactor is cooled, and the excess hydrogen is carefully vented. The catalyst is removed by filtration.
-
Product Isolation and Purification: The filtrate is concentrated under reduced pressure to remove the solvent. The crude product can be further purified by distillation to yield pure γ-butyrolactone.
Maleic acid, a precursor to unsaturated polyester resins and other industrial products, can be obtained through the oxidation of HFO.[1][6]
Experimental Protocol: Oxidation of 5-Hydroxy-2(5H)-furanone to Maleic Acid [7]
-
Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is used.
-
Reagents: 5-Hydroxy-2(5H)-furanone (1 mmol), a zeolite catalyst (50 mg), water (5 mL), and 30% aqueous hydrogen peroxide (2 mL) are combined in the flask.
-
Reaction Execution: The reaction mixture is heated to 80 °C and stirred for 2 hours.
-
Monitoring and Work-up: The reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). After the reaction is complete, the catalyst is filtered off.
-
Product Isolation: The aqueous solution is concentrated to yield crude maleic acid, which can be purified by recrystallization.
Quantitative Data for C4 Chemical Synthesis
| Product | Catalyst | Oxidant/Reductant | Solvent | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Yield (%) | Reference |
| γ-Butyrolactone | Ru/C | H₂ | - | - | - | - | 93 | [7] |
| γ-Butyrolactone | 4% Pd/HAC | H₂ | THF | Room Temp | 0.5 | 3 | 89 | [8] |
| Maleic Acid | TS-1 | H₂O₂ | Acetic Acid | 80 | - | 4 | 59 | [9] |
| Maleic Acid | Pt/C | O₂ | - | 100 | 0.9 | 12 | 81 | [7] |
Synthesis of Heterocyclic Compounds
The reactive nature of HFO makes it an excellent starting material for the synthesis of various heterocyclic systems, particularly pyridazinones, which are known to exhibit a wide range of biological activities.[10][11]
The reaction of 2(5H)-furanones with hydrazine hydrate provides a straightforward route to pyridazin-3(2H)-one derivatives. This transformation proceeds through a ring-opening of the lactone followed by an intramolecular cyclization.[12]
Experimental Protocol: General Synthesis of Pyridazin-3(2H)-ones from 2(5H)-Furanones [10]
-
Reaction Setup: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer is used.
-
Reagents: The 2(5H)-furanone derivative (0.1 M) and hydrazine hydrate (1 mL) are dissolved in ethanol (25 mL).
-
Reaction Execution: The reaction mixture is refluxed for 8 hours.
-
Work-up and Isolation: The mixture is concentrated and then poured into ice-cold water. The resulting precipitate is collected by filtration and recrystallized from ethanol to afford the pure pyridazin-3(2H)-one.
Asymmetric Synthesis
The prochiral nature of the furanone ring in HFO allows for its use in asymmetric synthesis to generate chiral building blocks. Organocatalysis has emerged as a powerful tool for the enantioselective functionalization of HFO.[13]
The enantioselective Michael addition of various nucleophiles to the α,β-unsaturated lactone system of HFO derivatives can be catalyzed by chiral organocatalysts, leading to the formation of valuable chiral synthons.
Experimental Protocol: Asymmetric Michael Addition to a 2(5H)-Furanone Derivative [14]
-
Reaction Setup: A reaction vial equipped with a magnetic stir bar is used.
-
Reagents: To a solution of the 2(5H)-furanone derivative (1) and the Michael acceptor (2) in a suitable solvent, a chiral organocatalyst (e.g., a dinuclear Zn-complex) is added.
-
Reaction Execution: The reaction is stirred at a specific temperature (e.g., room temperature or below) for a specified time until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: The reaction mixture is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography to yield the enantioenriched Michael adduct.
Conclusion
This compound is a powerful and versatile platform chemical with broad applications in organic synthesis. Its bio-renewable origin, coupled with its rich reactivity, makes it an ideal starting material for the sustainable production of valuable chemicals and intermediates. The protocols and data presented herein are intended to serve as a practical guide for researchers looking to leverage the synthetic potential of this remarkable molecule.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Highly selective catalytic conversion of furfural to γ-butyrolactone - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. research.wur.nl [research.wur.nl]
- 7. researchgate.net [researchgate.net]
- 8. Renewable synthesis of γ-butyrolactone from biomass-derived 2-furanone using palladium supported on humin-derived activated carbon (Pd/HAC) as a heterogeneous catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Oxidation of Furfural and Furan Derivatives to Maleic Acid in the Presence of a Simple Catalyst System Based on Acetic Acid and TS-1 and Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. benchchem.com [benchchem.com]
- 13. The this compound a useful platform molecule for development of new organocatalytic asymmetric one-pot reactions. | ANR [anr.fr]
- 14. Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Hydroxyfuran-2(5H)-one as a Precursor for C4 Chemicals
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 5-hydroxyfuran-2(5H)-one (5H5F) as a versatile, bio-based platform chemical for the synthesis of a range of valuable C4 chemicals. 5H5F is readily synthesized from furfural, a renewable feedstock derived from biomass. Its unique structure, featuring multiple functional groups, allows for targeted conversions to industrially significant chemicals such as maleic acid, γ-butyrolactone (GBL), 1,4-butanediol (BDO), and 2-pyrrolidone under mild reaction conditions.
Overview of this compound Chemistry
This compound exists in equilibrium with its open-chain tautomer, cis-β-formylacrylic acid. This reactivity, coupled with the electrophilicity of the carbon atom attached to the hydroxyl group, makes 5H5F an excellent starting material for various chemical transformations. Key reaction types include oxidation, reduction, and reductive aminolysis, providing access to a diverse pool of C4 chemicals.
Caption: Synthetic pathways from furfural to various C4 chemicals via 5H5F intermediate.
Data Presentation: Synthesis and Conversion of this compound
The following tables summarize the quantitative data for the synthesis of 5H5F and its conversion to various C4 chemicals, compiled from recent literature.
Table 1: Synthesis of this compound (5H5F) from Furfural
| Catalyst | Oxidant | Temperature (°C) | Time (h) | Furfural Conversion (%) | 5H5F Yield (%) | Reference |
| TS-1 | H₂O₂ | Room Temp. | 24 | >95 | 92 | [1][2][3] |
| CuS nanosheets | H₂O (electrocatalytic) | Room Temp. | - | 70.2 | 83.6 (selectivity) | [4][5] |
Table 2: Oxidation of this compound (5H5F) to Maleic Acid
| Catalyst | Oxidant | Temperature (°C) | Time (h) | 5H5F Conversion (%) | Maleic Acid Yield (%) | Reference |
| TS-1 / Acetic Acid | H₂O₂ | 80 | 4 | >95 | 59 | |
| None (Formic Acid solvent) | H₂O₂ | Mild | - | - | 95 |
Table 3: Hydrogenation of this compound (5H5F) to GBL, BDO, and THF
| Catalyst | Product(s) | Temperature (°C) | H₂ Pressure (MPa) | Time (h) | Yield (%) | Reference |
| Ru/C | GBL | 100 | 2 | 1 | 93 | [2] |
| Pd/C | HGBL, GBL | 100 | 2 | 1 | 75 (HGBL), 12 (GBL) | [2] |
| Pt/C | HGBL | 100 | 2 | 1 | 89 | [2] |
| Ru-Re/C | BDO, THF | 150 | 4 | 12 | 60 (BDO), 4 (THF) | [2] |
| 4% Pd/HAC | GBL | Room Temp. | 0.5 | 3 | 89 |
HGBL: 5-hydroxy-γ-butyrolactone
Table 4: Reductive Aminolysis of this compound (5H5F)
| Product | Catalyst | Amine Source | Temperature (°C) | H₂ Pressure (MPa) | Time (h) | Yield (%) | Reference |
| 2-Pyrrolidone | Ru/C | aq. NH₃ | 130 | 2 | 18 | 67 | [1][2] |
| N-Methyl-2-pyrrolidone | Ru/C | CH₃NH₂ | 130 | 2 | 18 | 65 | [1][2] |
| γ-Aminobutanoic acid (GABA) | Ru/C | aq. NH₃ | 110 | 2 | 1 | 71 | [1] |
Experimental Protocols
The following protocols are detailed methodologies for the key transformations of this compound.
Protocol 1: Synthesis of this compound (5H5F) from Furfural
This protocol describes the synthesis of 5H5F via the oxidation of furfural using a titanium silicalite-1 (TS-1) catalyst and hydrogen peroxide.
Materials:
-
Furfural
-
Titanium Silicalite-1 (TS-1) catalyst
-
Hydrogen peroxide (30 wt% in H₂O)
-
Solvent (e.g., acetonitrile)
-
Ethyl acetate for extraction
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve furfural in the chosen solvent.
-
Add the TS-1 catalyst to the solution.
-
Cool the mixture in an ice bath and add hydrogen peroxide dropwise with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 24 hours.
-
After the reaction is complete, filter the catalyst.
-
Extract the aqueous phase with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude 5H5F.
-
Purify the crude product by column chromatography if necessary.
Caption: Experimental workflow for the synthesis of 5H5F from furfural.
Protocol 2: Oxidation of 5H5F to Maleic Acid
This protocol details the oxidation of 5H5F to maleic acid using hydrogen peroxide in an acidic medium.
Materials:
-
This compound (5H5F)
-
Hydrogen peroxide (30 wt% in H₂O)
-
Formic acid (as solvent and catalyst)
-
Round-bottom flask
-
Magnetic stirrer
-
Condenser
Procedure:
-
Dissolve 5H5F in formic acid in a round-bottom flask equipped with a magnetic stirrer and a condenser.
-
Heat the solution to the desired reaction temperature (e.g., 80°C).
-
Add hydrogen peroxide dropwise to the reaction mixture.
-
Maintain the reaction at the set temperature for the specified duration (e.g., 4 hours), monitoring the reaction progress by a suitable analytical technique (e.g., HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain crude maleic acid.
-
The crude product can be purified by recrystallization.
Protocol 3: Hydrogenation of 5H5F to γ-Butyrolactone (GBL)
This protocol outlines the selective hydrogenation of 5H5F to GBL using a supported metal catalyst.
Materials:
-
This compound (5H5F)
-
Supported catalyst (e.g., 5% Ru/C or 5% Pd/C)
-
Solvent (e.g., water or ethanol)
-
High-pressure autoclave reactor equipped with a magnetic stirrer and temperature and pressure controls
-
Hydrogen gas (high purity)
Procedure:
-
Charge the autoclave reactor with 5H5F, the catalyst, and the solvent.
-
Seal the reactor and purge it several times with hydrogen gas to remove air.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 2 MPa).
-
Heat the reactor to the target temperature (e.g., 100°C) with vigorous stirring.
-
Maintain the reaction conditions for the specified time (e.g., 1 hour).
-
After the reaction, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the catalyst from the reaction mixture.
-
Analyze the liquid product by GC or HPLC to determine the yield of GBL.
-
Isolate the product by solvent evaporation and subsequent purification if needed.
Protocol 4: Reductive Aminolysis of 5H5F to 2-Pyrrolidone
This protocol describes the synthesis of 2-pyrrolidone from 5H5F via reductive aminolysis.
Materials:
-
This compound (5H5F)
-
5% Ru/C catalyst
-
Aqueous ammonia (e.g., 28 wt%)
-
High-pressure autoclave reactor
-
Hydrogen gas
Procedure:
-
Place 5H5F, Ru/C catalyst, and aqueous ammonia in the autoclave reactor.
-
Seal the reactor and purge with hydrogen.
-
Pressurize the reactor with hydrogen to 2 MPa.
-
Heat the reaction mixture to 110°C for 1 hour to facilitate the formation of the intermediate, γ-aminobutanoic acid (GABA).
-
Increase the temperature to 130°C and continue the reaction for an additional 17 hours to promote the cyclization of GABA to 2-pyrrolidone.
-
Cool the reactor, vent the pressure, and filter the catalyst.
-
Analyze the product mixture by LC-MS or NMR to determine the yield of 2-pyrrolidone.
Caption: Catalyst systems determine the C4 chemical product from 5H5F.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Hydrogen gas is highly flammable; ensure all equipment is properly grounded and free of ignition sources.
-
High-pressure reactions should be conducted behind a blast shield.
-
Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance before use.
These application notes and protocols provide a comprehensive guide for utilizing this compound as a key intermediate in the sustainable production of valuable C4 chemicals. The provided data and methodologies can serve as a foundation for further research and process development in the field of biorefineries and green chemistry.
References
- 1. Oxidation of Furfural and Furan Derivatives to Maleic Acid in the Presence of a Simple Catalyst System Based on Acetic Acid and TS-1 and Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Renewable synthesis of γ-butyrolactone from biomass-derived 2-furanone using palladium supported on humin-derived activated carbon (Pd/HAC) as a heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Synthesis of Heterocyles from 5-Hydroxyfuran-2(5H)-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 5-hydroxyfuran-2(5H)-one and its halogenated derivatives as versatile starting materials. The unique structural features of these furanones, including a reactive lactone ring and multiple electrophilic sites, make them valuable synthons in the construction of diverse heterocyclic scaffolds of significant interest in medicinal chemistry and drug development.
Introduction
This compound and its analogs, such as 3,4-dihalo-5-hydroxy-2(5H)-furanones (mucohalic acids), are highly reactive molecules that serve as potent four-carbon building blocks for a variety of heterocycles.[1] Their utility stems from the presence of a carbonyl group conjugated with a double bond and a hydroxyl group on the C5 carbon, which can exist in equilibrium with an acyclic aldehyde form.[2] This duality in reactivity, coupled with the presence of labile halogen atoms in mucohalic acids, allows for a wide range of chemical transformations, including nucleophilic substitution, condensation, and ring-transformation reactions.[2][3] These transformations lead to the formation of important heterocyclic systems such as pyridazinones, pyrrolones, and others, many of which exhibit promising biological activities.[2][4]
Data Presentation: Synthesis of Key Heterocycles
The following tables summarize quantitative data for the synthesis of representative heterocycles from this compound derivatives.
| Heterocycle Class | Starting Material | Reagent | Solvent | Temperature | Yield (%) | Reference |
| Pyridazinones | 3,4-Dihalo-5-hydroxy-2(5H)-furanone | Hydrazine derivatives | Aqueous acidic solution | Elevated | 35-90% | [2][3] |
| Pyrrol-2(5H)-ones | 3,4,5-Trichloro-2(5H)-furanone | Ammonium hydroxide | - | - | - | [2] |
| Pyrrol-2(5H)-ones | 3,4-Dichloro-5-methoxy-2(5H)-furanone | Ammonia | - | - | - | [2] |
| γ-Lactams | 3,4-Dihalo-2(5H)-furanone derivatives | Amino acid esters | - | - | 41-65% | [2] |
| 5-Arylated furanones | 3,4-Dihalo-5-hydroxy-2(5H)-furanone | Arenes/Heteroarenes | - | - | 60-73% | [3] |
| C5-Alkylated furanones | 3,4-Dihalo-5-hydroxy-2(5H)-furanone | Silylated enol ethers | Toluene, CH2Cl2, THF, Et2O, or MeNO2 | - | - | [3] |
| C5-Alkylated furanones | 3,4-Dihalo-5-hydroxy-2(5H)-furanone | Allyl bromides | H2O/THF or H2O/MeOH | - | 41-90% | [3] |
| γ-Lactones | 3,4-Dihalo-5-hydroxy-2(5H)-furanone | NaBH4, Al(O-i-Pr)3, NaBH(OAc)3 | - | - | 33-96% | [2][3] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 4,5-Dihalo-3(2H)-pyridazinones
This protocol describes the synthesis of pyridazinone derivatives through the reaction of 3,4-dihalo-5-hydroxy-2(5H)-furanones with hydrazine derivatives.[2][3]
Materials:
-
3,4-Dihalo-5-hydroxy-2(5H)-furanone (e.g., mucochloric acid or mucobromic acid)
-
Hydrazine hydrate or substituted hydrazine
-
Aqueous acidic solution (e.g., dilute HCl or H2SO4) or Ethanol
-
Ice bath
-
Reflux apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the 3,4-dihalo-5-hydroxy-2(5H)-furanone in an aqueous acidic solution or ethanol.
-
Add the hydrazine derivative to the solution. The molar ratio of the furanone to the hydrazine derivative should be optimized based on the specific substrates.
-
Heat the reaction mixture to an elevated temperature (e.g., reflux) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by filtration.
-
Wash the collected solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the desired 4,5-dihalo-3(2H)-pyridazinone.
-
The crude product can be further purified by recrystallization from a suitable solvent if necessary.
Protocol 2: General Procedure for the Synthesis of 3,4-Dichloro-5-hydroxy-1H-pyrrol-2(5H)-one
This protocol outlines the synthesis of a pyrrol-2(5H)-one derivative from a halogenated furanone.[2]
Materials:
-
3,4,5-Trichloro-2(5H)-furanone or 3,4-dichloro-5-methoxy-2(5H)-furanone
-
Ammonium hydroxide or ammonia
-
Appropriate solvent (e.g., as specified in the literature for the chosen starting material)
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a suitable reaction vessel, dissolve the starting halogenated furanone in the chosen solvent.
-
Add ammonium hydroxide or bubble ammonia gas through the solution while stirring. The reaction conditions (temperature, reaction time) should be carefully controlled as specified in the source literature.
-
Monitor the reaction for the consumption of the starting material by TLC.
-
Upon completion, work up the reaction mixture as described in the relevant literature. This may involve extraction, concentration, and purification by chromatography or recrystallization.
-
Isolate and dry the final product, 3,4-dichloro-5-hydroxy-1H-pyrrol-2(5H)-one.
Protocol 3: Reductive Amination for the Synthesis of Substituted γ-Lactams
This protocol describes the reductive amination of 3,4-dihalo-2(5H)-furanone derivatives with amino acid esters to yield highly functionalized γ-lactams.[2]
Materials:
-
3,4-Dihalo-2(5H)-furanone derivative
-
Amino acid ester
-
Reducing agent (e.g., sodium cyanoborohydride)
-
Appropriate solvent (e.g., methanol, ethanol)
-
Acid catalyst (e.g., acetic acid)
-
Stirring apparatus
-
Chromatography equipment for purification
Procedure:
-
Dissolve the 3,4-dihalo-2(5H)-furanone derivative and the amino acid ester in the chosen solvent in a reaction flask.
-
Add a catalytic amount of acetic acid to the mixture.
-
Under acidic conditions, the furanone ring can open to its acyclic form, which then reacts with the primary amino group of the amino acid to form an imine intermediate.
-
Add the reducing agent portion-wise to the reaction mixture while maintaining the temperature as required.
-
Stir the reaction mixture until the starting materials are consumed, as indicated by TLC analysis.
-
Quench the reaction carefully, for example, by adding water.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired substituted γ-lactam.
Visualizations
Caption: Synthetic pathways from this compound.
Caption: General experimental workflow for heterocycle synthesis.
References
Application Notes and Protocols: Oxidation Reactions of 5-Hydroxyfuran-2(5H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the oxidation reactions involving 5-Hydroxyfuran-2(5H)-one, a versatile C4 platform chemical. The document details its synthesis from furfural and its subsequent oxidation to valuable industrial chemicals and biologically active derivatives. Detailed experimental protocols, quantitative data, and visualizations of reaction pathways and biological mechanisms are provided to support research and development in chemistry and drug discovery.
Introduction
This compound (HFO) is a key intermediate derived from the oxidation of furfural, a biomass-derived aldehyde.[1][2] Its unique structure, featuring a lactone ring and a hydroxyl group, makes it a valuable precursor for the synthesis of a variety of four-carbon (C4) chemicals and heterocyclic compounds.[3] The oxidation of HFO is a critical transformation that leads to the formation of industrially significant products such as maleic acid. Furthermore, derivatives of HFO have shown promising biological activities, including antimicrobial and anticancer properties, making them attractive targets for drug development.[4] This document outlines the primary oxidative transformations of HFO, providing detailed protocols and quantitative data for key reactions.
Synthesis of this compound from Furfural
The primary route to this compound involves the oxidation of furfural. Several efficient methods have been developed, including photooxygenation, electrocatalytic oxidation, and catalytic oxidation with hydrogen peroxide.
Photooxygenation of Furfural
This method utilizes singlet oxygen, generated by a photosensitizer, to oxidize furfural.[2]
Experimental Protocol:
-
Dissolve furfural (1.0 g, 10.4 mmol) in methanol (100 mL) in a photoreactor.
-
Add a photosensitizer, such as Rose Bengal (0.05 g, 0.05 mmol) or Methylene Blue.[2]
-
Cool the mixture to 0-5 °C using an ice bath.
-
Bubble a stream of oxygen through the solution while irradiating with a visible light source (e.g., a 500W tungsten lamp) for 4-6 hours.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield this compound.
Electrocatalytic Oxidation of Furfural
Electrocatalysis offers a sustainable approach using water as the oxygen source.[6][7]
Experimental Protocol:
-
Prepare an electrolyte solution, for instance, a ternary mixture of triethylammonium nitrate ([Et3NH]NO3) (1.8 wt%), acetonitrile (MeCN), and water (12.5 wt%).[7]
-
Use a two-electrode setup in an undivided electrochemical cell with a copper sulfide (CuS) nanosheet-coated carbon paper as the anode and a platinum foil as the cathode.[7]
-
Add furfural to the electrolyte to a concentration of 0.1 M.
-
Apply a constant current or potential and conduct the electrolysis at room temperature with stirring.
-
Monitor the conversion of furfural and the formation of HFO using High-Performance Liquid Chromatography (HPLC).
-
After the reaction, extract the product from the electrolyte using an organic solvent like ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.
Catalytic Oxidation with H₂O₂ over a TS-1 Catalyst
This method employs a titanium silicalite-1 (TS-1) zeolite catalyst for a highly selective oxidation at room temperature.[8]
Experimental Protocol:
-
In a round-bottom flask, suspend the TS-1 catalyst (e.g., 50 mg) in a solution of furfural (1 mmol) in a suitable solvent such as water (5 mL).[9]
-
Add 30% aqueous hydrogen peroxide (2 mL) dropwise to the stirred suspension at room temperature.[9]
-
Continue stirring the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by HPLC.
-
Once the reaction is complete, filter off the catalyst.
-
Extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield HFO.
Table 1: Comparison of Synthesis Methods for this compound from Furfural
| Method | Oxidant | Catalyst/Sensitizer | Solvent | Temperature | Yield | Reference(s) |
| Photooxygenation | O₂ | Rose Bengal/Methylene Blue | Methanol/Ethanol | 0-5 °C | High | [2][5] |
| Electrocatalytic Oxidation | H₂O | CuS nanosheets | Acetonitrile/Water | Room Temp. | 83.6% (selectivity) | [7] |
| Catalytic Oxidation | H₂O₂ | TS-1 Zeolite | Water | Room Temp. | 92% | [8][9] |
Oxidation of this compound
The primary oxidation product of this compound is maleic acid, a valuable platform chemical.
Oxidation to Maleic Acid using H₂O₂ and Zeolite Catalysts
Experimental Protocol:
-
In a pressure vessel, add this compound (1 mmol) and a zeolite catalyst (e.g., TS-1, 50 mg) to water (5 mL).[9]
-
Add 30% aqueous hydrogen peroxide (2 mL).[9]
-
Seal the vessel and heat the reaction mixture to 80 °C for 2 hours with vigorous stirring.[9]
-
After cooling to room temperature, filter the catalyst.
-
Analyze the filtrate by HPLC to determine the yield of maleic acid.
-
The product can be isolated by removal of water under reduced pressure.
Oxidation to Maleic Acid using Molecular Oxygen and a Pt/C Catalyst
Experimental Protocol:
-
Charge a high-pressure reactor with this compound (1 mmol), 5% Platinum on activated carbon (Pt/C) catalyst (50 mg), and water (5 mL).[9]
-
Pressurize the reactor with oxygen to 0.9 MPa.[9]
-
Heat the reaction mixture to 100 °C and stir for 12 hours.[9]
-
After cooling and depressurizing the reactor, filter the catalyst.
-
The aqueous solution containing maleic acid can be used directly or the product can be isolated by evaporation of the solvent.
Table 2: Quantitative Data for the Oxidation of this compound to Maleic Acid
| Oxidant | Catalyst | Solvent | Temperature | Time | Yield of Maleic Acid | Reference |
| H₂O₂ | Zeolite (TS-1) | Water | 80 °C | 2 h | 86% (from furfural, two steps) | [9] |
| O₂ | 5% Pt/C | Water | 100 °C | 12 h | 81% | [9] |
Applications in Drug Development: Quorum Sensing Inhibition
Derivatives of 2(5H)-furanone have been identified as potent inhibitors of quorum sensing (QS) in pathogenic bacteria, such as Pseudomonas aeruginosa.[4][8] QS is a cell-to-cell communication system that bacteria use to coordinate the expression of virulence factors and biofilm formation.[1] By interfering with QS, these compounds can attenuate bacterial pathogenicity without exerting direct bactericidal effects, which may reduce the development of antibiotic resistance.[10]
The mechanism of action of furanone derivatives as QS inhibitors in P. aeruginosa involves the competitive binding to LuxR-type transcriptional regulators, such as LasR and RhlR.[1] These proteins are receptors for the native autoinducer molecules (N-acyl homoserine lactones, AHLs). By binding to these receptors, furanones can either prevent the binding of the natural AHLs or promote the degradation of the receptor protein, thereby disrupting the entire QS signaling cascade and downregulating the expression of virulence genes.[11]
Below is a diagram illustrating the inhibition of the Las quorum sensing system in P. aeruginosa by a furanone derivative.
Caption: Inhibition of the P. aeruginosa Las quorum sensing system by a furanone derivative.
Conclusion
This compound is a versatile, bio-based platform chemical with significant potential in both industrial chemistry and drug development. The oxidation reactions of HFO provide efficient pathways to valuable C4 chemicals like maleic acid. Furthermore, the exploration of furanone derivatives as quorum sensing inhibitors opens new avenues for the development of novel anti-infective therapies. The protocols and data presented herein serve as a valuable resource for researchers aiming to exploit the chemistry and biological activity of this important class of compounds.
References
- 1. Marine-Derived Furanones Targeting Quorum-Sensing Receptors in Pseudomonas aeruginosa: Molecular Insights and Potential Mechanisms of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Hydroxy-2(5H)-furanone - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. snu.elsevierpure.com [snu.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. An electrocatalytic route for transformation of biomass-derived furfural into 5-hydroxy-2(5H)-furanone - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. An electrocatalytic route for transformation of biomass-derived furfural into 5-hydroxy-2(5H)-furanone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Furanone quorum-sensing inhibitors with potential as novel therapeutics against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hidenanalytical.com [hidenanalytical.com]
- 10. academic.oup.com [academic.oup.com]
- 11. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PMC [pmc.ncbi.nlm.nih.gov]
Reduction of 5-Hydroxyfuran-2(5H)-one to Butenolides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of 5-hydroxyfuran-2(5H)-one and its derivatives is a critical transformation in organic synthesis, providing access to a diverse array of butenolides and γ-butyrolactones. These structural motifs are core components of numerous natural products and pharmacologically active compounds. The stereochemical outcome of this reduction is of paramount importance, as the biological activity of the resulting molecules is often highly dependent on their stereochemistry. This document provides detailed application notes and experimental protocols for the reduction of this compound to butenolides using various methods, including catalytic hydrogenation and hydride-mediated reductions.
Overview of Reduction Strategies
The reduction of the α,β-unsaturated lactone system in this compound can proceed via two main pathways: 1,2-reduction of the carbonyl group or 1,4-conjugate reduction of the double bond. The choice of reducing agent and reaction conditions dictates the chemoselectivity and stereoselectivity of the transformation.
-
Catalytic Hydrogenation: This method typically leads to the saturation of the carbon-carbon double bond, yielding saturated γ-butyrolactones. The choice of catalyst and support can influence the product distribution.
-
Hydride Reduction: Reagents like sodium borohydride (NaBH₄) and L-selectride® are commonly employed. NaBH₄ is a relatively mild reducing agent, while the sterically hindered L-selectride often provides high stereoselectivity in the reduction of the carbonyl group.
Data Presentation: Comparison of Reduction Methods
The following tables summarize quantitative data for the reduction of this compound (5H5F) and its derivatives under various conditions.
Table 1: Catalytic Hydrogenation of this compound (5H5F) to Butenolides
| Catalyst | Temperature (°C) | Pressure (MPa H₂) | Time (h) | Main Product(s) | Yield (%) |
| Pt/C | 100 | 2 | 1 | 5-hydroxy-γ-butyrolactone (HGBL) | 89 |
| Rh/C | 100 | 2 | 1 | HGBL, γ-butyrolactone (GBL), and others | 72 (HGBL) |
| Pd/C | 100 | 2 | 1 | HGBL, GBL | 75 (HGBL), 12 (GBL) |
| Ru/C | 100 | 2 | 1 | GBL | 93 |
| Ru-Re/C | 150 | 4 | 12 | 1,4-butanediol (BDO), Tetrahydrofuran (THF) | 60 (BDO) |
Table 2: Hydride Reduction of 5-Substituted-2(5H)-furanones (Illustrative)
| Substrate | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (dr) | Yield (%) |
| 5-Alkoxy-2(5H)-furanone | NaBH₄ | Methanol | -78 | Varies | Good to excellent |
| 5-Alkyl-2(5H)-furanone | L-selectride® | THF | -78 | High (often >10:1) | Good to excellent |
Note: Specific diastereomeric ratios and yields are highly substrate-dependent.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of this compound (5H5F) to γ-Butyrolactone (GBL) using Ru/C
Materials:
-
5-Hydroxy-2(5H)-furanone (5H5F)
-
5% Ruthenium on activated carbon (Ru/C)
-
Deionized water
-
High-pressure autoclave reactor with magnetic stirring and temperature control
-
Filtration apparatus
Procedure:
-
To a high-pressure autoclave reactor, add 5-hydroxy-2(5H)-furanone (1 mmol) and the Ru/C catalyst (50 mg).
-
Add deionized water (5 mL) to the reactor.
-
Seal the reactor and purge with H₂ gas three times to remove any air.
-
Pressurize the reactor with H₂ to 2 MPa.
-
Heat the reactor to 100°C while stirring.
-
Maintain the reaction conditions for 1 hour.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess H₂ gas.
-
Filter the reaction mixture to remove the Ru/C catalyst.
-
The aqueous solution containing the product can be analyzed by HPLC or other suitable analytical techniques. For isolation, the water can be removed under reduced pressure, and the crude product can be purified by column chromatography or distillation.
Protocol 2: Diastereoselective Reduction of a 5-Alkoxy-2(5H)-furanone using Sodium Borohydride
Materials:
-
5-Alkoxy-2(5H)-furanone
-
Sodium borohydride (NaBH₄)
-
Methanol, anhydrous
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Dissolve the 5-alkoxy-2(5H)-furanone (1 equivalent) in anhydrous methanol (0.1 M solution) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add sodium borohydride (1.5 equivalents) to the stirred solution in portions.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78°C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired butenolide. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.
Protocol 3: Stereoselective Reduction of a 5-Substituted-2(5H)-furanone using L-selectride®
Materials:
-
5-Substituted-2(5H)-furanone
-
L-selectride® (1.0 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Low-temperature bath (e.g., dry ice/acetone)
-
Syringe and needle for transferring reagents
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the 5-substituted-2(5H)-furanone (1 equivalent) in anhydrous THF (0.1 M solution).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Using a syringe, slowly add L-selectride® solution (1.2 equivalents) dropwise to the stirred furanone solution over 15 minutes.
-
Stir the reaction mixture at -78°C and monitor its progress by TLC.
-
Upon completion, quench the reaction at -78°C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature and then partition between ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the butenolide product. Determine the diastereomeric ratio by ¹H NMR or chiral HPLC.
Visualizations
Application Notes and Protocols for the Reductive Aminolysis of 5-Hydroxyfuran-2(5H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxyfuran-2(5H)-one (5H5F) is a versatile and reactive platform chemical, readily synthesized from biomass-derived furfural.[1] Its unique structure, featuring a lactone, a double bond, and a hydroxyl group, makes it an excellent precursor for a variety of valuable C4 chemicals. Among its transformations, reductive aminolysis is of particular importance as it provides a direct route to substituted pyrrolidones (γ-lactams). The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, found in numerous pharmaceuticals with a wide range of biological activities, including anticonvulsant, anti-HIV, and anticancer properties.[2]
These application notes provide detailed protocols for the synthesis of pyrrolidones via the reductive aminolysis of this compound, a summary of reaction yields, and an overview of the potential applications of the resulting products in drug discovery and development.
Data Presentation
The following tables summarize the quantitative data for the reductive aminolysis of this compound to yield 2-pyrrolidone and N-methyl-2-pyrrolidone (NMP).
Table 1: Reductive Aminolysis of this compound with Ammonia
| Entry | Reactant | Amine Source | Catalyst | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | This compound | aq. NH₃ (27%) | Ru/C | 110 | 1 | γ-Aminobutanoic acid (GABA) | 71 |
| 2 | This compound | aq. NH₃ (27%) | Ru/C | 130 | 18 | 2-Pyrrolidone | 67 |
Table 2: Reductive Aminolysis of this compound with Methylamine
| Entry | Reactant | Amine Source | Catalyst | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | This compound | CH₃NH₂ | Ru/C | 130 | 18 | N-Methyl-2-pyrrolidone (NMP) | 65 |
Reaction Mechanism and Workflow
The reductive aminolysis of this compound is proposed to proceed through a multi-step mechanism. Initially, the amine performs a nucleophilic attack on the lactone, leading to ring opening and the formation of an intermediate amide. This is followed by reduction of the double bond and subsequent cyclization to form the pyrrolidone ring.
Caption: A generalized experimental workflow for the reductive aminolysis of this compound.
Caption: Proposed reaction pathway for the reductive aminolysis of this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-Pyrrolidone[1]
Materials:
-
This compound (5.56 mmol)
-
Ruthenium on carbon (Ru/C) catalyst (200 mg)
-
Aqueous ammonia (27%) (7.5 mL)
-
Hydrogen (H₂) gas
-
High-pressure autoclave reactor
Procedure:
-
In a high-pressure autoclave reactor, combine this compound (5.56 mmol), Ru/C catalyst (200 mg), and aqueous ammonia (7.5 mL).
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor to 2 MPa with hydrogen.
-
Heat the reaction mixture to 110 °C for 1 hour to favor the formation of γ-aminobutanoic acid (GABA).
-
Increase the temperature to 130 °C and continue the reaction for 18 hours to promote the cyclization to 2-pyrrolidone.
-
After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.
-
Filter the reaction mixture to remove the catalyst.
-
The product can be isolated and purified by distillation or other suitable chromatographic techniques.
Protocol 2: Synthesis of N-Methyl-2-pyrrolidone (NMP)[1]
Materials:
-
This compound (1 mmol)
-
Ruthenium on carbon (Ru/C) catalyst (50 mg)
-
Methylamine (CH₃NH₂) (4 mmol)
-
Water (2 mL)
-
Hydrogen (H₂) gas
-
High-pressure autoclave reactor
Procedure:
-
In a high-pressure autoclave reactor, combine this compound (1 mmol), Ru/C catalyst (50 mg), methylamine (4 mmol), and water (2 mL).
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor to 2 MPa with hydrogen.
-
Heat the reaction mixture to 130 °C for 18 hours.
-
After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.
-
Filter the reaction mixture to remove the catalyst.
-
The product can be isolated and purified by distillation or other suitable chromatographic techniques.
Application Notes: Pharmacological Relevance of Pyrrolidones
The pyrrolidone (γ-lactam) core is a cornerstone in drug discovery, present in a multitude of clinically used drugs and biologically active molecules. The versatility of the reductive aminolysis of this compound allows for the introduction of various substituents on the nitrogen atom, enabling the synthesis of diverse libraries of compounds for screening and lead optimization.
Therapeutic Areas:
-
Central Nervous System (CNS): The pyrrolidone ring is a key feature of the "racetam" class of nootropic drugs, such as piracetam, which are used to enhance cognitive function.
-
Oncology: Several pyrrolidone derivatives have shown promise as anticancer agents by modulating key signaling pathways.
-
Infectious Diseases: The γ-lactam motif is a critical component of many antibiotics, including penicillin and cephalosporins.
Signaling Pathway Modulation: The products of this reaction, N-substituted pyrrolidones, have the potential to modulate various signaling pathways implicated in disease. For instance, certain γ-lactam derivatives have been shown to interact with pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) pathways, which are crucial in cancer and metabolic diseases.[2]
Caption: Example of a signaling pathway (MAPK) that can be targeted by pyrrolidone derivatives.
References
Application Notes and Protocols for the Enzymatic Synthesis of 5-Hydroxyfuran-2(5H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the enzymatic synthesis of chiral 5-acetoxy-2(5H)-furanone derivatives through the dynamic kinetic resolution of 5-hydroxy-2(5H)-furanones. This method offers a highly efficient route to enantiomerically pure compounds, which are valuable building blocks in the synthesis of various bioactive molecules.
Introduction
5-Hydroxyfuran-2(5H)-one and its derivatives are important chiral synthons for the preparation of a wide range of natural products and pharmaceuticals. The enzymatic approach, particularly lipase-catalyzed kinetic resolution, presents a green and highly selective method for obtaining enantiopure forms of these compounds. This document details the use of lipases for the acylation of racemic 5-hydroxy-2(5H)-furanones, a process that takes advantage of in-situ racemization of the starting material to achieve high yields of a single enantiomer.
Enzymatic Route: Lipase-Catalyzed Dynamic Kinetic Resolution
The core of this enzymatic approach is the dynamic kinetic resolution of racemic 5-hydroxy-2(5H)-furanones. In this process, a lipase selectively acylates one enantiomer of the starting material, while the unreactive enantiomer undergoes racemization in the reaction medium. This dynamic process allows for the theoretical conversion of 100% of the starting material into a single enantiomer of the acylated product.
Signaling Pathway Diagram
Caption: Lipase-catalyzed dynamic kinetic resolution of 5-hydroxy-2(5H)-furanone.
Quantitative Data Summary
The following table summarizes the results of the lipase-catalyzed dynamic kinetic resolution of various 5-hydroxy-2(5H)-furanone derivatives.
| Substrate (Racemic) | Enzyme | Acyl Donor | Solvent | Reaction Time | Conversion (%) | Enantiomeric Excess (ee, %) of Acylated Product |
| 5-Hydroxy-2(5H)-furanone | Lipase PS | Vinyl Acetate | Dichloromethane | 150 h | >99 | 84 |
| 5-Hydroxy-3,4-dimethyl-2(5H)-furanone | Lipase PS | Vinyl Acetate | Dichloromethane | 28 d | >99 | 78 |
| 5-Hydroxy-3-methyl-2(5H)-furanone | Lipase PS | Vinyl Acetate | Dichloromethane | 166 h | >99 | 84 |
| 5-Hydroxy-4-methyl-2(5H)-furanone | Lipase PS | Vinyl Acetate | Dichloromethane | 168 h | >99 | 86 |
Experimental Protocols
General Protocol for Lipase-Catalyzed Dynamic Kinetic Resolution
This protocol is a general procedure for the acylation of racemic 5-hydroxy-2(5H)-furanones using Lipase PS.
Materials:
-
Racemic 5-hydroxy-2(5H)-furanone derivative
-
Lipase PS (from Pseudomonas cepacia, commercially available as Amano Lipase PS)
-
Vinyl acetate
-
Dichloromethane (anhydrous)
-
Molecular sieves (4Å, powdered)
-
Internal standard (e.g., biphenyl) for GC analysis
-
Celite or Hyflo Super Cell
Procedure:
-
To a stirred solution of the racemic 5-hydroxy-2(5H)-furanone derivative (1.0 eq.) and an internal standard in anhydrous dichloromethane, add powdered 4Å molecular sieves.
-
Add Lipase PS (typically 10-20% w/w of the substrate).
-
Add vinyl acetate (5-10 eq.).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by taking aliquots at regular intervals. Filter the aliquot through a small pad of Celite, and analyze the filtrate by chiral gas chromatography (GC) to determine conversion and enantiomeric excess.
-
Upon completion of the reaction (when the starting material is fully consumed), filter the reaction mixture through a pad of Celite to remove the enzyme and molecular sieves.
-
Wash the filter cake with dichloromethane.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude acylated product.
-
Purify the product by column chromatography on silica gel if necessary.
Experimental Workflow Diagram
Caption: Workflow for the lipase-catalyzed synthesis of 5-acetoxy-2(5H)-furanones.
Conclusion
The lipase-catalyzed dynamic kinetic resolution of 5-hydroxy-2(5H)-furanones is a robust and efficient method for the synthesis of enantiomerically enriched 5-acetoxy-2(5H)-furanone derivatives. This biocatalytic approach offers several advantages, including high selectivity, mild reaction conditions, and the potential for high yields of a single enantiomer, making it a valuable tool for the synthesis of chiral building blocks in drug discovery and development.
Application Notes and Protocols for the Development of Antimicrobial Agents from 5-Hydroxyfuran-2(5H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant pathogens presents a formidable challenge to global public health. This necessitates the exploration of novel chemical scaffolds for the development of new antimicrobial agents. 5-Hydroxyfuran-2(5H)-one and its derivatives have garnered significant attention as a promising class of compounds with a broad spectrum of antimicrobial activities.[1] These compounds, often referred to as butenolides, are naturally occurring or can be synthetically derived and have demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria.[1][2] Their mechanism of action often involves the disruption of bacterial communication systems, such as quorum sensing, making them attractive candidates for anti-virulence therapies.[3][4]
These application notes provide detailed protocols for the synthesis of antimicrobial this compound derivatives and standardized assays for evaluating their antimicrobial efficacy and cytotoxicity.
Synthesis of Antimicrobial this compound Derivatives
The this compound core can be chemically modified to generate a diverse library of derivatives with potent antimicrobial properties. Key starting materials for these syntheses are often mucochloric or mucobromic acids (3,4-dihalo-5-hydroxy-2(5H)-furanones).[1][2][5][6]
Protocol 1: One-Step Synthesis of 4-Amino-5-hydroxy-2(5H)-furanones
This protocol describes a straightforward method for synthesizing 4-amino-5-hydroxy-2(5H)-furanone derivatives, which have shown significant antibiotic activity against various bacterial strains.[1][2]
Materials:
-
Mucohalogen acid (mucochloric or mucobromic acid)
-
Primary or secondary amine
-
Toluene
-
Sulfuric acid (catalytic amount)
-
Standard laboratory glassware for reflux reactions
-
Rotary evaporator
-
Chromatography supplies for purification
Procedure:
-
In a round-bottom flask, dissolve the mucohalogen acid in toluene.
-
Add the desired amine to the solution.
-
Add a catalytic amount of sulfuric acid.
-
Reflux the reaction mixture for the time indicated by thin-layer chromatography (TLC) monitoring.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by column chromatography on silica gel to obtain the desired 4-amino-5-hydroxy-2(5H)-furanone derivative.
Protocol 2: Multi-Step Synthesis of 3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone (F105)
This protocol outlines the synthesis of F105, a potent antimicrobial and anti-biofilm agent, starting from mucochloric acid.[7][8]
Step 1: Synthesis of 3,4-dichloro-5-(S)-(l-menthyloxy)-2(5H)-furanone
-
Perform an acid-catalyzed reaction between mucochloric acid and l-menthol.[7][8] This typically involves refluxing the reactants in a suitable solvent with a catalytic amount of acid.
-
Purify the resulting diastereomeric mixture to isolate the desired (S)-isomer.
Step 2: Synthesis of the thioether derivative
-
React the product from Step 1 with an appropriate thiol (e.g., 4-methylthiophenol) in the presence of a base such as triethylamine.[8] This reaction proceeds via nucleophilic substitution at the C4 position of the furanone ring.
Step 3: Oxidation to the sulfone
-
Oxidize the thioether from Step 2 using an oxidizing agent like hydrogen peroxide in acetic acid to yield the final sulfone product, F105.[7][8]
Antimicrobial Activity Assays
Standardized protocols are crucial for determining the antimicrobial efficacy of newly synthesized compounds. The following are detailed methods for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9]
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth
-
Test microorganism cultures
-
Stock solution of the test compound in a suitable solvent
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for quantitative measurement)
Procedure:
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism and suspend them in sterile saline or broth. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]
-
Serial Dilution of Test Compound: Prepare a two-fold serial dilution of the test compound in the 96-well plate.
-
Add 100 µL of sterile broth to all wells.
-
Add 100 µL of the stock solution of the test compound to the first well of a row.
-
Mix well and transfer 100 µL from the first well to the second well.
-
Continue this serial dilution process down the row.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound. The final volume in each well will be 200 µL.
-
Controls:
-
Growth Control: A well containing broth and inoculum but no test compound.
-
Sterility Control: A well containing only broth.
-
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Protocol 4: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[10][11]
Procedure:
-
Following the determination of the MIC, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot-plate the aliquot onto a suitable agar medium (e.g., Mueller-Hinton agar).
-
Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
-
The MBC is the lowest concentration of the test compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum count.
Cytotoxicity Assay
It is essential to evaluate the potential toxicity of new antimicrobial candidates to mammalian cells. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.
Protocol 5: MTT Cytotoxicity Assay
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the complete cell culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with the same solvent concentration used for the compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Mechanism of Action: Quorum Sensing Inhibition
Many this compound derivatives exert their antimicrobial effects by interfering with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor production and biofilm formation.[3][4]
Quorum Sensing in Pseudomonas aeruginosa
P. aeruginosa possesses a complex QS network involving multiple signaling systems, primarily the las and rhl systems. Furanone derivatives can act as antagonists to the N-acyl homoserine lactone (AHL) signaling molecules in these systems.
Caption: Inhibition of P. aeruginosa quorum sensing by furanones.
Quorum Sensing in Staphylococcus aureus
In S. aureus, the primary QS system is the accessory gene regulator (agr) system, which utilizes autoinducing peptides (AIPs) as signaling molecules.
Caption: S. aureus quorum sensing pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for the development and evaluation of antimicrobial agents from this compound.
Caption: Antimicrobial drug development workflow.
Data Presentation
The following tables provide examples of how to present quantitative data from antimicrobial and cytotoxicity assays.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) |
| Derivative 2b [2] | Staphylococcus aureus | 4 | 8 |
| Derivative 2c [2] | Staphylococcus aureus | 4 | 8 |
| F105 [7] | Staphylococcus aureus | 10 | 40 |
| Vancomycin | Staphylococcus aureus | 1 | 2 |
| Derivative 2a-h [2] | Escherichia coli | >128 | >128 |
| Derivative 2a-h [2] | Pseudomonas aeruginosa | >128 | >128 |
Table 2: Cytotoxicity of this compound Derivatives against HeLa Cells (MTT Assay)
| Compound | Concentration (µg/mL) | % Cell Viability | IC₅₀ (µg/mL) |
| Derivative X | 1 | 98.5 ± 2.1 | >100 |
| 10 | 95.2 ± 3.5 | ||
| 50 | 88.7 ± 4.2 | ||
| 100 | 75.1 ± 5.9 | ||
| Doxorubicin | 1 | 55.4 ± 4.8 | 0.8 |
| 10 | 15.2 ± 2.9 |
Note: The data presented in these tables are illustrative and should be replaced with experimentally determined values.
Conclusion
This compound and its derivatives represent a valuable starting point for the development of novel antimicrobial agents. The protocols and information provided in these application notes offer a comprehensive guide for researchers to synthesize, evaluate, and understand the mechanism of action of this promising class of compounds. Further research and lead optimization are warranted to advance these compounds towards clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antibacterial activities of 5-hydroxy-4-amino-2(5H)-furanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Can Biofilm Be Reversed Through Quorum Sensing in Pseudomonas aeruginosa? [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 5-Hydroxyfuran-2(5H)-one in the Synthesis of Anticancer Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-hydroxyfuran-2(5H)-one, a butenolide lactone, represents a versatile scaffold in medicinal chemistry, particularly in the development of novel anticancer agents. Its inherent reactivity and stereochemical features allow for the synthesis of a diverse range of derivatives with significant cytotoxic and apoptotic activities against various cancer cell lines. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of anticancer compounds derived from this promising chemical entity. The furan-2(5H)-one scaffold is a recurring motif in numerous biologically active natural products and synthetic molecules.[1]
Application Notes
The this compound core has been successfully modified to generate several classes of potent anticancer compounds, including silylated derivatives, dithiocarbamates, purine-containing analogues, and bis-furanone structures. These modifications aim to enhance the cytotoxic potential, improve selectivity towards cancer cells, and elucidate the mechanism of action.
Key Derivative Classes and Their Anticancer Activities:
-
Silylated this compound Derivatives: Introduction of silyl groups at the 5-position has been shown to modulate both the potency and selectivity of these compounds. For instance, certain silyl ethers of 3,4-dibromo-5-hydroxy-furan-2(5H)-one have demonstrated potent antiproliferative activity against colon cancer cell lines, inducing apoptosis through the downregulation of survivin and activation of caspase-3.
-
Dithiocarbamate Derivatives: The incorporation of a dithiocarbamate moiety has yielded compounds with broad-spectrum anticancer activity. Structure-activity relationship studies have indicated that the position of the dithiocarbamate side chain on the butenolide ring is crucial for antitumor efficacy.
-
Purine-Containing Butenolides: The synthesis of butenolides bearing purine substituents has led to the discovery of compounds with inhibitory activity against various cancer cell lines, including murine leukemias and breast carcinoma.
-
Bis-2(5H)-furanone Derivatives: Dimeric structures containing two furanone rings linked by a core structure, such as benzidine, have exhibited significant inhibitory activity against glioma cells. The proposed mechanism of action for some of these derivatives involves cell cycle arrest at the S-phase and interaction with DNA.[2][3]
Data Presentation
The following tables summarize the in vitro anticancer activities of representative this compound derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Silylated Derivatives | 3,4-dibromo-5-(triisopropylsilyloxy)-furan-2(5H)-one | HCT-116 (Colon) | 7.3 - 21.3 | |
| 3,4-dibromo-5-(tert-butyldiphenylsilyloxy)-furan-2(5H)-one | HCT-116 (Colon) | 3.9 - 65.6 | ||
| Bis-2(5H)-furanone | Compound 4e (benzidine core) | C6 (Glioma) | 12.1 | [2][3] |
| Furan-based Derivatives | Pyridine carbohydrazide 4 | MCF-7 (Breast) | 4.06 | [4] |
| N-phenyl triazinone 7 | MCF-7 (Breast) | 2.96 | [4] | |
| 3,4,5-trisubstituted | Ethyl 2-(4-fluorophenyl)-5-oxo-4-(phenylamino)-2,5-dihydrofuran-3-carboxylate | HEPG2 (Liver) | 0.002 | [5] |
| furanone | Ethyl 2-(4-fluorophenyl)-5-oxo-4-(phenylamino)-2,5-dihydrofuran-3-carboxylate | MCF7 (Breast) | 0.002 | [5] |
Experimental Protocols
I. Synthesis of 5-O-Silylated 3,4-Dibromo-5-hydroxy-furan-2(5H)-one Derivatives
This protocol describes the synthesis of silyl ethers of 3,4-dibromo-5-hydroxy-furan-2(5H)-one.
Materials:
-
3,4-dibromo-5-hydroxy-furan-2(5H)-one
-
Anhydrous Dimethylformamide (DMF)
-
Appropriate silyl chloride (e.g., tert-butyldimethylsilyl chloride, triisopropylsilyl chloride)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Cold water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) supplies (e.g., silica plates, developing chamber)
-
Mobile phase for TLC: 5:95 Methanol:Chloroform (v/v)
Procedure:
-
Dissolve 1 equivalent of 3,4-dibromo-5-hydroxy-furan-2(5H)-one in anhydrous DMF (10 mL of DMF per 1 mmol of the starting furanone).
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Add 1.1 equivalents of the desired silyl chloride to the reaction mixture.
-
Slowly add 1.2 equivalents of DIPEA to the stirring solution at 0 °C.
-
Monitor the reaction progress by TLC using a 5:95 methanol:chloroform mobile phase until the starting material is completely consumed (approximately 2 hours).
-
Quench the reaction by adding cold water (10 mL).
-
Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
II. In Vitro Cytotoxicity Assessment: MTT Assay
This protocol outlines the determination of the cytotoxic effects of synthesized compounds on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6][7]
Materials:
-
Cancer cell line of interest (e.g., C6 glioma cells)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Synthesized furanone derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 2 × 10⁴ cells per well in 200 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
After 24 hours, remove the medium and add fresh medium containing various concentrations of the synthesized furanone derivatives. Include a vehicle control (DMSO) and a positive control.
-
Incubate the cells with the compounds for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium from each well.
-
Add 200 µL of DMSO to each well to dissolve the formazan crystals.
-
Place the plate on a shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
III. Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution in cancer cells treated with furanone derivatives using propidium iodide (PI) staining and flow cytometry.[4]
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete culture medium
-
Synthesized furanone derivatives
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% ethanol
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Seed the cancer cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of the furanone derivatives for the specified time.
-
Harvest the cells by trypsinization, and collect both the detached and adherent cells.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in RNase A solution and incubate at 37°C for 30 minutes.
-
Add PI staining solution to the cells and incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. Survivin and Tumorigenesis: Molecular Mechanisms and Therapeutic Strategies [jcancer.org]
- 2. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ccij-online.org [ccij-online.org]
- 4. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,4,5-Trisubstituted Furan-2(5H)-one Derivatives: Efficient one-pot Synthesis and Evaluation of Cytotoxic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Original article Influence of serum and albumin on the in vitro anandamide cytotoxicity toward C6 glioma cells assessed by the MTT cell viability assay: implications for the methodology of the MTT tests [termedia.pl]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Application of 5-Hydroxyfuran-2(5H)-one in Materials Science: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxyfuran-2(5H)-one (5-HFO), a bio-based platform chemical derivable from the oxidation of furfural, is emerging as a versatile building block in materials science.[1][2] Its unique chemical structure, featuring a lactone ring, a hydroxyl group, and a double bond, offers multiple reactive sites for conversion into a variety of valuable C4 chemicals and for the synthesis of novel polymers and functional materials. This document provides detailed application notes and experimental protocols for the utilization of 5-HFO in the development of advanced materials, with a focus on its role as a precursor to biodegradable polymers and other functional materials.
This compound as a Platform for C4 Chemicals
A primary application of 5-HFO in materials science is its efficient conversion into key C4 platform chemicals, such as γ-butyrolactone (GBL), maleic acid, and 2-pyrrolidone.[3][4] These chemicals serve as monomers and intermediates in the synthesis of a wide range of polymers and specialty materials.
Synthesis of γ-Butyrolactone (GBL) from 5-HFO
GBL is a valuable precursor for the biodegradable polymer poly(γ-butyrolactone) (pGBL). The synthesis from 5-HFO involves the selective hydrogenation of the carbon-carbon double bond in the furanone ring.
This protocol is adapted from methodologies described in the literature.[5]
Materials:
-
This compound (5-HFO)
-
Palladium on carbon (Pd/C, 5 wt%) catalyst
-
Tetrahydrofuran (THF), anhydrous
-
Hydrogen gas (H₂)
-
High-pressure autoclave reactor with magnetic stirrer, gas inlet, and pressure gauge
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reactor Preparation: Ensure the autoclave is clean and dry. Add 5% Pd/C catalyst to the reactor (catalyst loading can be optimized, e.g., 1-5 mol% relative to 5-HFO).
-
Charging the Reactor: Prepare a solution of 5-HFO in anhydrous THF (e.g., 0.1-0.5 M concentration). Transfer the solution to the autoclave.
-
Reaction Execution:
-
Seal the reactor and purge it several times with nitrogen gas, followed by hydrogen gas to ensure an inert atmosphere.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.5 MPa).[5]
-
Maintain the reaction at room temperature with vigorous stirring.
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the starting material. The reaction is typically complete within 3 hours.[5]
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully vent the excess hydrogen pressure.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the THF solvent.
-
The resulting crude GBL can be further purified by distillation if required.
-
| Catalyst System | Solvent | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | 5-HFO Conversion (%) | GBL Yield (%) | Reference |
| 5% Pd/C | THF | Room Temp. | 0.5 | 3 | >99 | ~95 | [5] |
| Ni-Fe/SiO₂ | 1,4-Dioxane | 120 | 3 | <1 | >99 | >99 | [5] |
Synthesis of Maleic Acid from 5-HFO
Maleic acid is a key monomer for unsaturated polyester resins and other polymers. 5-HFO can be oxidized to maleic acid under mild conditions.
This protocol is based on electrochemical and enzymatic oxidation methods.[3]
Materials:
-
This compound (5-HFO)
-
For Electrochemical Oxidation:
-
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)
-
Sodium bicarbonate (NaHCO₃)
-
Graphite felt electrodes
-
Electrochemical cell
-
-
For Enzymatic Oxidation:
-
Laccase enzyme
-
Phosphate buffer (pH 7)
-
Procedure (Electrochemical Method):
-
Electrolyte Preparation: Prepare an aqueous solution of 5-HFO and NaHCO₃. Add TEMPO as a mediator.
-
Electrolysis:
-
Set up the electrochemical cell with graphite felt electrodes.
-
Apply a constant current or potential to the system.
-
Monitor the reaction progress by analyzing aliquots for the disappearance of 5-HFO and the formation of maleic acid.
-
-
Product Isolation: After the reaction, the maleic acid can be isolated by acidification and extraction.
| Method | Catalyst/Mediator | Solvent | Temperature (°C) | Reaction Time | 5-HFO Conversion (%) | Maleic Acid Yield (%) | Reference |
| Electrochemical | TEMPO | Water | Room Temp. | - | >95 | ~90 | [3] |
| Enzymatic | Laccase | Phosphate Buffer | Room Temp. | 24 h | >95 | >90 | [3] |
Application in Biodegradable Polymer Synthesis: Poly(γ-butyrolactone)
The GBL derived from 5-HFO can be polymerized via ring-opening polymerization (ROP) to produce poly(γ-butyrolactone) (pGBL), a biodegradable and biocompatible polyester with properties that make it a promising alternative to conventional plastics.[6][7]
Experimental Protocol: Ring-Opening Polymerization of GBL to pGBL
This protocol is a generalized procedure based on base-assisted ROP methods.[6]
Materials:
-
γ-Butyrolactone (GBL), purified
-
Potassium tert-butoxide (t-BuOK)
-
Benzyl alcohol (BnOH) or other suitable initiator
-
Anhydrous toluene or other suitable solvent
-
Methanol
-
Dichloromethane
-
Hexane
Procedure:
-
Monomer and Initiator Preparation: Ensure all glassware is dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Purify GBL by distillation.
-
Polymerization:
-
In a flame-dried flask, dissolve GBL and the initiator (e.g., BnOH) in anhydrous toluene.
-
In a separate flask, dissolve the catalyst (t-BuOK) in the solvent.
-
Add the catalyst solution to the monomer solution to initiate the polymerization.
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature to 60 °C).
-
Monitor the polymerization progress by checking the viscosity of the solution or by analyzing aliquots using techniques like ¹H NMR spectroscopy to determine monomer conversion.
-
-
Termination and Purification:
-
Terminate the polymerization by adding an excess of a quenching agent, such as methanol.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent like cold hexane.
-
Collect the polymer by filtration and wash it several times with the non-solvent.
-
Dry the polymer under vacuum to a constant weight.
-
-
Characterization: Characterize the resulting pGBL for its molecular weight and distribution (e.g., by gel permeation chromatography - GPC), thermal properties (e.g., by differential scanning calorimetry - DSC, and thermogravimetric analysis - TGA), and mechanical properties.
Quantitative Data for pGBL Properties
| Property | Value | Reference |
| Molecular Weight (Mw) | Up to 50,000 g/mol | [7] |
| Glass Transition Temperature (Tg) | -48 to -51 °C | [7] |
| Melting Point (Tm) | 53-60 °C | [7] |
| Tensile Strength | ~50 MPa | [7] |
| Young's Modulus | ~70 MPa | [7] |
| Elongation at Break | ~1000% | [7] |
Emerging Applications in Functional Materials
The reactivity of the furanone ring in 5-HFO and its derivatives opens up possibilities for their use in creating advanced functional materials.
Furanone Derivatives in Hydrogels
Furanone derivatives can be incorporated into hydrogel networks for various applications, including drug delivery. The furanone moiety can be loaded into a hydrogel matrix or chemically incorporated into the polymer backbone.
-
Hydrogel Formulation: Prepare a hydrogel-forming polymer solution (e.g., polyvinyl alcohol, chitosan, or a synthetic polymer).
-
Loading of Furanone: Disperse the desired furanone derivative into the polymer solution.
-
Cross-linking: Induce hydrogel formation through physical or chemical cross-linking methods.
-
Characterization: Characterize the hydrogel for its swelling behavior, mechanical properties, and the release kinetics of the furanone derivative.
Furan Derivatives as Cross-linking Agents
The furan ring can participate in Diels-Alder reactions, which can be utilized to create thermally reversible cross-links in polymers, leading to self-healing materials. While direct application of 5-HFO in this context is not extensively reported, furan derivatives in general are used for this purpose.
Conclusion
This compound is a promising bio-based platform molecule with significant potential in materials science. Its primary application lies in its efficient conversion to valuable C4 chemicals, which are precursors to a range of polymers. The synthesis of biodegradable poly(γ-butyrolactone) from 5-HFO-derived GBL is a notable example of its contribution to sustainable materials. While direct polymerization of 5-HFO is an area requiring further research, its derivatives show potential in the development of functional materials such as hydrogels and self-healing polymers. The protocols and data presented here provide a foundation for researchers to explore and expand the applications of this versatile bio-based building block.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 5-Hydroxyfuran-2(5H)-one Synthesis Yield
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 5-Hydroxyfuran-2(5H)-one. Our aim is to help you optimize your reaction yields and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing this compound?
A1: The most prevalent and sustainable starting material for the synthesis of this compound is furfural, which is a biomass-derived compound.[1][2][3][4] Other precursors mentioned in the literature include furan and 2-trialkylsilyloxyfurans, though the latter is often more expensive.[1]
Q2: What are the main synthesis routes to obtain this compound?
A2: The primary synthesis routes involve the oxidation of furfural. Key methods include:
-
Catalytic Oxidation with Hydrogen Peroxide: This method often employs a titanium silicalite-1 (TS-1) catalyst at or near room temperature.[3][4][5]
-
Electrocatalytic Oxidation: This approach uses metal chalcogenides (like CuS) as electrocatalysts and water as the oxygen source under ambient conditions.[1][2]
-
Photooxygenation: This method utilizes light and a photosensitizer to oxidize furfural.[6]
Q3: What kind of yields can I expect for this compound synthesis?
A3: Reported yields vary significantly depending on the synthesis method and reaction conditions. With optimized protocols, high yields are achievable. For instance, the oxidation of furfural using a TS-1 catalyst with hydrogen peroxide has been reported to achieve yields as high as 92%.[3][4][5] Electrocatalytic methods have demonstrated high selectivity (around 83.6%) and conversion rates (around 70.2%).[1][2]
Q4: What are the known side products or subsequent reactions that can lower the yield?
A4: A major factor that can reduce the yield is the further oxidation of this compound to maleic acid.[1] In some synthesis pathways, polymeric products can also be formed through condensation reactions. Under certain conditions, particularly in strongly basic solutions (pH > 9), this compound can isomerize and subsequently hydrate to form succinic acid.[7]
Troubleshooting Guide
Issue 1: Low Yield or Incomplete Conversion of Furfural
Symptoms:
-
Analysis of the crude reaction mixture (e.g., by GC-MS or NMR) shows a significant amount of unreacted furfural.
-
The isolated yield of this compound is substantially lower than reported in the literature for the chosen method.
| Potential Cause | Troubleshooting Step |
| Inactive or Insufficient Catalyst | TS-1 Catalyst: Ensure the catalyst is properly activated and has the correct pore structure. Use the recommended catalyst loading. Consider screening different batches of the catalyst. Electrocatalysis: Check the integrity and surface morphology of the electrode. Ensure the catalyst (e.g., CuS nanosheets) is properly deposited and has not been poisoned. |
| Suboptimal Reaction Temperature | For the TS-1 catalyzed oxidation with H₂O₂, the reaction is typically performed at room temperature to favor the formation of this compound over maleic acid.[3] Higher temperatures can lead to over-oxidation. Monitor and control the reaction temperature closely. |
| Incorrect Reactant Stoichiometry | The molar ratio of oxidant (e.g., H₂O₂) to furfural is critical. An insufficient amount of oxidant will lead to incomplete conversion. Conversely, a large excess may promote side reactions. Optimize the stoichiometry based on literature protocols. For the TS-1 method, a higher H₂O₂/furfural ratio has been shown to increase the yield. |
| Poor Mass Transfer in Heterogeneous Catalysis | Ensure efficient stirring to maximize the contact between the reactants and the solid catalyst (e.g., TS-1) or the electrode surface. |
Issue 2: Low Selectivity - Formation of Maleic Acid and Other Byproducts
Symptoms:
-
Significant peaks corresponding to maleic acid or other unexpected byproducts are observed in the analysis of the reaction mixture.
-
The desired product is contaminated, making purification difficult.
| Potential Cause | Troubleshooting Step |
| Over-oxidation of the Product | As mentioned, this compound can be further oxidized to maleic acid.[1] To minimize this, carefully control the reaction time and temperature. Lowering the temperature is often effective.[4] Monitor the reaction progress and stop it once the maximum concentration of the desired product is reached. |
| Reaction pH | The pH of the reaction medium can influence product stability and side reactions. For instance, in strongly basic conditions, this compound can degrade.[7] Ensure the pH is maintained within the optimal range for the specific protocol. |
| Presence of Impurities in Starting Materials | Impurities in furfural or the solvent can potentially interfere with the reaction or act as catalysts for side reactions. Use high-purity starting materials. |
Issue 3: Difficulties in Product Isolation and Purification
Symptoms:
-
Low recovery of the product after extraction or chromatography.
-
The final product is not pure, showing contamination with starting materials or byproducts.
| Potential Cause | Troubleshooting Step |
| Product Instability During Workup | This compound can be sensitive to pH and temperature.[7] During extraction and solvent removal, avoid high temperatures and prolonged exposure to basic or strongly acidic conditions. |
| Inefficient Extraction | Optimize the extraction solvent and the number of extractions to ensure complete removal of the product from the aqueous reaction mixture. |
| Co-elution during Chromatography | If using column chromatography for purification, screen different solvent systems to achieve better separation of the desired product from impurities. |
Data Presentation
Table 1: Comparison of Different Synthesis Methods for this compound from Furfural
| Synthesis Method | Catalyst | Oxidant | Temperature | Solvent | Furfural Conversion (%) | Yield/Selectivity (%) | Reference |
| Catalytic Oxidation | TS-1 | H₂O₂ | Room Temp. | Water | - | 92 (Yield) | [3][4][5] |
| Electrocatalytic Oxidation | CuS nanosheets | H₂O | Ambient | MeCN/H₂O/[Et₃NH]NO₃ | 70.2 | 83.6 (Selectivity) | [1][2] |
| Electrocatalytic Oxidation | meso-PDA | - | Ambient | - | 79.6 | 96.4 (Selectivity) | [8] |
Experimental Protocols
Key Experiment: Synthesis of this compound via Catalytic Oxidation of Furfural with H₂O₂ and TS-1 Catalyst
This protocol is based on the method described by Palai, Fukuoka, and Shrotri.[3][4]
Materials:
-
Furfural (1 mmol)
-
Titanium Silicalite-1 (TS-1) catalyst (100 mg)
-
30% Hydrogen Peroxide (H₂O₂) solution (aqueous, 1-16 mmol)
-
Water (5 mL)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, add furfural (1 mmol) and water (5 mL).
-
Add the TS-1 catalyst (100 mg) to the mixture.
-
While stirring vigorously, add the aqueous hydrogen peroxide solution (1-16 mmol) dropwise to the flask.
-
Continue stirring the reaction mixture at room temperature for 8-24 hours.
-
Monitor the reaction progress by taking aliquots and analyzing them using a suitable technique (e.g., HPLC or GC-MS).
-
Upon completion, separate the catalyst by filtration or centrifugation.
-
Isolate the this compound from the aqueous solution by extraction with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product if necessary, for example, by column chromatography.
Note: The optimal H₂O₂/furfural ratio and reaction time may need to be determined empirically to maximize the yield.[4]
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low synthesis yield.
References
- 1. An electrocatalytic route for transformation of biomass-derived furfural into 5-hydroxy-2(5H)-furanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An electrocatalytic route for transformation of biomass-derived furfural into 5-hydroxy-2(5H)-furanone - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. The this compound a useful platform molecule for development of new organocatalytic asymmetric one-pot reactions. | ANR [anr.fr]
- 7. benchchem.com [benchchem.com]
- 8. Mechanistic insights into biomass-based furfural electrooxidation to 5-hydroxy-2(5H)-furanone over mesoporous polymers - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 5-Hydroxyfuran-2(5H)-one by Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and guidance for the chromatographic purification of 5-Hydroxyfuran-2(5H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying this compound?
A1: The main challenge is the compound's instability, particularly in aqueous solutions under neutral to basic conditions.[1] This is due to a pH-dependent hydrolysis that opens the furanone ring.[1] Key challenges include:
-
Degradation: The molecule can degrade via hydrolysis, thermal decomposition, and oxidation.[2]
-
Ring-Chain Tautomerism: this compound exists in equilibrium with its isomer, cis-β-formylacrylic acid.[1][3]
-
Isomerization: Under strongly basic conditions (pH > 9), it can isomerize and subsequently hydrate to form succinic acid.[1][3]
-
Co-elution of Impurities: Side products from synthesis can have similar polarities, making separation difficult.
Q2: How does pH affect the stability of this compound during purification?
A2: The pH is a critical factor. The compound is most stable in acidic conditions, ideally between pH 4 and 5.[1] At a pH greater than 7, the rate of hydrolysis and degradation increases significantly.[1] Therefore, it is crucial to maintain an acidic pH in aqueous mobile phases for techniques like reversed-phase HPLC.
Q3: What chromatographic techniques are most suitable for purifying this compound?
A3: Both column chromatography and High-Performance Liquid Chromatography (HPLC) are effective.
-
Column Chromatography (Flash Chromatography): This is a standard method for initial purification of crude reaction mixtures, typically using silica gel with a non-polar to polar solvent gradient.[4]
-
Reversed-Phase HPLC (RP-HPLC): This technique is well-suited for purifying furanone derivatives.[5] It separates compounds based on hydrophobicity using a nonpolar stationary phase and a polar mobile phase.
-
Normal-Phase HPLC (NP-HPLC): This method is useful for separating polar compounds that are not well-retained in RP-HPLC.[5] It employs a polar stationary phase and a non-polar mobile phase.
Q4: I see a broad peak or two closely eluting peaks for my compound during HPLC. What could be the cause?
A4: This could be due to the ring-chain tautomerism between this compound and cis-β-formylacrylic acid.[1][3] This on-column equilibrium can lead to peak broadening or the appearance of multiple peaks for a single compound. To mitigate this, consider lowering the column temperature or adjusting the mobile phase to favor one form. For similar compounds like furanoses, which exhibit anomerization, lowering temperature can help reduce this effect.[6]
Q5: How should I prepare my crude sample before loading it onto a chromatography column?
A5: For column chromatography, if the sample is not highly soluble in the initial mobile phase, a "dry loading" technique is recommended.[4] This involves adsorbing the crude product onto an inert support like celite or a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the packed column. For HPLC, the sample should be dissolved in a solvent that is compatible with the initial mobile phase and filtered through a 0.45 µm syringe filter to remove particulates.[5]
Troubleshooting Guides
Issue 1: Low or No Recovery of this compound
| Possible Cause | Suggested Solution |
| Compound Degradation on Column | The compound is likely degrading due to non-optimal pH or temperature. For RP-HPLC, ensure the mobile phase is acidic (e.g., add 0.1% formic or phosphoric acid).[5] For all methods, work at lower temperatures (e.g., refrigerated conditions) if possible.[1] |
| Irreversible Adsorption | The compound may be strongly and irreversibly binding to the stationary phase. For silica gel chromatography, this can happen with highly polar compounds. Consider deactivating the silica gel with a small amount of a polar modifier like triethylamine in the eluent if the compound can tolerate it, or switch to a different stationary phase like alumina. |
| Incorrect Eluent Polarity (Column Chromatography) | The eluent may be too non-polar to elute the compound. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane). |
| Compound is in the wrong form (Lactone vs. Carboxylate) | For related lactones, the equilibrium between the lactone and the open-chain carboxylate form can affect retention. Acidifying the sample and mobile phase ensures it remains in the lactone form, which is typically better retained on reversed-phase columns.[7] |
Issue 2: Poor Separation of this compound from Impurities
| Possible Cause | Suggested Solution |
| Inappropriate Mobile Phase Composition | The solvent system does not provide enough selectivity. For column chromatography, try a different solvent system (e.g., dichloromethane/methanol instead of hexane/ethyl acetate). For HPLC, optimize the gradient slope; a shallower gradient often improves resolution. |
| Poor Column Packing (Column Chromatography) | Channeling in the column leads to broad bands and poor separation.[8] Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| Column Overloading | Too much sample has been loaded onto the column, exceeding its capacity.[8] As a general guideline, the sample load should be 1-5% of the stationary phase weight for column chromatography.[8] For HPLC, reduce the injection volume or sample concentration. |
| Co-elution of Structurally Similar Impurities | The impurities have very similar chromatographic behavior to the target compound. Try a different chromatographic mode (e.g., switch from RP-HPLC to NP-HPLC) or a column with a different selectivity (e.g., a phenyl-hexyl phase instead of a C18 for RP-HPLC). |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Stationary Phase Preparation: Pack a glass column with silica gel (e.g., Geduran Si 60, 0.040-0.063 mm) as a slurry in a non-polar solvent like hexane.[4]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a moderately polar solvent (like ethyl acetate or dichloromethane). Adsorb this solution onto a small amount of celite or silica gel and dry it under vacuum. Carefully add the resulting powder to the top of the column bed.[4]
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., 100% hexane or 95:5 hexane:ethyl acetate) to remove non-polar impurities.[4]
-
Gradually increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to a 3:2 mixture of hexane:ethyl acetate.[4]
-
-
Fraction Collection & Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Post-Purification: Combine the pure fractions and remove the solvent by rotary evaporation at a low temperature to obtain the purified compound.
Protocol 2: Purification by Reversed-Phase HPLC (RP-HPLC)
-
Sample Preparation: Dissolve the crude or partially purified sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% phosphoric acid). Filter the solution through a 0.45 µm syringe filter.
-
HPLC System and Conditions:
-
HPLC System: A preparative or semi-preparative HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is a good starting point (e.g., Zorbax ODS or Newcrom R1).[5][9]
-
Mobile Phase A: Water with 0.1% Phosphoric Acid (or Formic Acid for MS compatibility).[5][9]
-
Gradient: Develop a gradient based on analytical runs. A scouting gradient could be 5% B to 95% B over 20 minutes.
-
Flow Rate: Dependent on the column dimension (e.g., 20 mL/min for a 21.2 mm ID preparative column).[5]
-
Detection: UV detection at an appropriate wavelength (e.g., 210-220 nm).
-
-
Fraction Collection: Collect fractions corresponding to the target peak based on the UV chromatogram.
-
Post-Purification: Combine the pure fractions. The acetonitrile can be removed by rotary evaporation. The remaining aqueous solution can be freeze-dried or extracted with a suitable organic solvent (e.g., ethyl acetate) to recover the product.
Data Presentation
Table 1: Example Column Chromatography Parameters
| Parameter | Value | Reference |
| Stationary Phase | Silica Gel (Geduran Si 60, 0.040-0.063 mm) | [4] |
| Sample Loading | Dry loaded onto celite | [4] |
| Eluent System | Hexane / Ethyl Acetate | [4] |
| Example Gradient | 1. 100% Hexane2. 4:1 Hexane:Ethyl Acetate3. 3:2 Hexane:Ethyl Acetate | [4] |
Table 2: Example RP-HPLC Parameters for Furanone Purification
| Parameter | Value | Reference |
| Column | Newcrom R1 (Reverse Phase) | [9] |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid | [9] |
| Detection | UV | [5][9] |
| Notes | For Mass Spectrometry compatibility, replace Phosphoric Acid with Formic Acid. | [9] |
Visualizations
Caption: Experimental workflow for the purification of this compound (5-HFO).
Caption: Decision tree for troubleshooting poor chromatographic separation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 5-Hydroxy-2(5H)-furanone - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Liquid chromatographic quantitation of the lactone and the total of lactone and carboxylate forms of 9-nitrocamptothecin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Separation of 2(5H)-Furanone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Vacuum Distillation of 5-Hydroxyfuran-2(5H)-one Derivatives
Audience: Researchers, scientists, and drug development professionals.
This guide provides troubleshooting advice and answers to frequently asked questions regarding the vacuum distillation of 5-Hydroxyfuran-2(5H)-one and its derivatives. These compounds are often thermally sensitive, and successful purification requires careful control of distillation parameters.
Troubleshooting Guide
This section addresses common problems encountered during the vacuum distillation of this compound derivatives.
| Problem | Potential Cause | Recommended Solution |
| No Product Distilling Over | 1. Vacuum level is insufficient. 2. Heating temperature is too low. 3. System has a leak. [1] | 1. Improve Vacuum: Ensure your vacuum pump is operating correctly and can achieve the necessary low pressure. For temperature-sensitive compounds, a lower pressure is crucial to reduce the boiling point.[2][3]2. Increase Temperature Gradually: Slowly increase the heating bath temperature. Be cautious, as excessive heat can cause decomposition.[4][5]3. Check for Leaks: Inspect all joints and connections for leaks. Ensure all glassware is properly sealed and grease is applied to joints where appropriate.[1] A hissing sound is a common indicator of a leak.[1] |
| Product is Decomposing (Charring/Darkening) | 1. Heating temperature is too high. 2. Residence time in the heating flask is too long. 3. Presence of acidic or basic impurities. | 1. Lower the Temperature: Reduce the heating bath temperature and improve the vacuum to lower the boiling point.[2][3]2. Use a Smaller Distillation Flask: A smaller flask minimizes the surface area and the time the compound spends at high temperatures.3. Neutralize the Crude Product: Wash the crude material with a mild bicarbonate solution and dry it thoroughly before distillation to remove acidic impurities. 5-Hydroxy-2(5H)-furanone can isomerize under strongly basic conditions (pH > 9).[6] |
| Distillate is Impure | 1. Inefficient fractionation. 2. Bumping of the liquid in the distillation flask. 3. Co-distillation with impurities. | 1. Improve Fractionation: Use a fractionating column (e.g., Vigreux or packed column) for better separation of components with close boiling points.2. Prevent Bumping: Use a magnetic stir bar for smooth boiling. Boiling stones are not effective under vacuum.[1]3. Pre-purification: Consider a preliminary purification step like column chromatography or recrystallization before distillation. |
| Product Solidifies in the Condenser | 1. Condenser cooling water is too cold. 2. The compound has a high melting point. | 1. Adjust Coolant Temperature: Use room temperature water or even warm water as the coolant to prevent solidification.2. Heat the Condenser: In some cases, gently warming the condenser with a heat gun may be necessary to melt the solidified product and allow it to flow into the receiving flask. |
| Unstable Vacuum Pressure | 1. Fluctuations in the vacuum source (e.g., water aspirator). [1][2]2. Leaks in the system. [1] | 1. Use a High-Quality Vacuum Pump: A diaphragm pump or a rotary vane pump will provide a more stable and deeper vacuum than a water aspirator.2. Ensure Airtight Seals: Re-check all joints and connections to ensure they are properly sealed.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting vacuum pressure and temperature for distilling this compound derivatives?
A1: The optimal conditions depend on the specific derivative. However, due to their thermal sensitivity, a high vacuum (typically below 1 mmHg) is recommended to keep the distillation temperature as low as possible.[3] Start with a conservative heating bath temperature (e.g., 50-60°C) and gradually increase it while monitoring for the onset of distillation. For reference, the boiling point of related lactones can be significantly reduced under vacuum.[7]
Q2: My compound seems to be isomerizing or reacting during distillation. How can I prevent this?
A2: 5-Hydroxy-2(5H)-furanone itself can exist in equilibrium with its open-chain tautomer, cis-β-formylacrylic acid, and can isomerize to succinic anhydride under certain conditions.[6] To minimize side reactions:
-
Use the lowest possible temperature and pressure.
-
Ensure your glassware is clean and free of acidic or basic residues.
-
Minimize the distillation time.
-
Consider using a milder purification technique if the compound is extremely sensitive.
Q3: Can I use boiling stones for vacuum distillation?
A3: No, boiling stones are not effective under vacuum because the trapped air in their pores is quickly removed, rendering them unable to promote smooth boiling.[1] Always use a magnetic stirrer to ensure even heating and prevent bumping.[1]
Q4: How can I improve the separation of my desired product from impurities with similar boiling points?
A4: For separating compounds with close boiling points, a simple distillation setup may not be sufficient. Consider using a fractional distillation apparatus. The increased surface area provided by a Vigreux column or a packed column allows for multiple theoretical plates of separation, leading to a purer distillate.
Q5: What safety precautions should I take during vacuum distillation?
A5: Safety is paramount. Always:
-
Inspect all glassware for cracks or defects before use. Flawed glassware can implode under vacuum.[1]
-
Use a safety shield.
-
Wear appropriate personal protective equipment (PPE), including safety glasses.
-
Assemble the apparatus securely to prevent it from collapsing.
-
Never heat a sealed system.
Experimental Protocols
General Vacuum Distillation Protocol for a this compound Derivative
-
Preparation:
-
Ensure the crude this compound derivative is dry and free of volatile solvents.
-
Inspect all glassware for any defects.
-
Add the crude product and a magnetic stir bar to a round-bottom flask, filling it to no more than two-thirds of its volume.
-
-
Apparatus Assembly:
-
Distillation Process:
-
Turn on the magnetic stirrer.
-
Start the vacuum pump to evacuate the system. A stable, low pressure should be achieved before heating begins.[1]
-
Once the desired vacuum is reached and stable, begin to heat the distillation flask using a heating mantle or an oil bath.
-
Increase the temperature gradually until the product begins to distill.
-
Record the temperature of the vapor and the pressure at which the product distills. Note that the boiling point may not be constant if the vacuum fluctuates.[1]
-
Collect the purified product in the receiving flask. It may be necessary to change receiving flasks to collect different fractions.
-
-
Shutdown:
-
After the distillation is complete, remove the heating source and allow the apparatus to cool to room temperature.
-
Slowly and carefully vent the system to return it to atmospheric pressure before turning off the vacuum pump.
-
Disassemble the apparatus and collect the purified product.
-
Visualizations
Experimental Workflow for Vacuum Distillation
Caption: A typical workflow for performing a vacuum distillation experiment.
Troubleshooting Logic for Low/No Product Yield
Caption: A decision tree for troubleshooting low yield in vacuum distillation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 3. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 4. pure.atu.ie [pure.atu.ie]
- 5. researchgate.net [researchgate.net]
- 6. 5-Hydroxy-2(5H)-furanone - Wikipedia [en.wikipedia.org]
- 7. JP2785363B2 - Lactone purification method - Google Patents [patents.google.com]
Technical Support Center: 5-Hydroxyfuran-2(5H)-one Stability in Aqueous Solutions
This technical support center is designed for researchers, scientists, and drug development professionals working with 5-Hydroxyfuran-2(5H)-one. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of this compound in aqueous solutions.
Troubleshooting Guides
Issue 1: Rapid Degradation of Compound in Aqueous Solution
Q: I am observing a rapid loss of this compound in my aqueous solution shortly after preparation. What is causing this and how can I prevent it?
A: Rapid degradation of this compound in aqueous solutions is a common challenge, primarily due to its susceptibility to pH-dependent hydrolysis.[1] The lactone ring is prone to opening, especially under neutral to basic conditions.
Possible Causes:
-
High pH: The stability of this compound is highly dependent on pH. The rate of hydrolysis increases significantly at a pH greater than 7.[1]
-
Elevated Temperature: Higher temperatures accelerate the rate of hydrolysis and other degradation pathways.[1]
-
Presence of Nucleophiles: The electrophilic nature of the furanone ring makes it susceptible to attack by nucleophiles that may be present in the solution, leading to degradation.[1]
Troubleshooting Steps:
-
pH Control: Maintain the pH of your stock and working solutions within the acidic range, ideally between pH 4 and 5, using a suitable buffer system such as an acetate buffer.[1]
-
Temperature Control: Prepare and store solutions at low temperatures. For short-term storage (a few hours to a couple of days), refrigeration at 2-8°C is recommended.[2] For longer-term storage, it is best to aliquot and freeze solutions at -20°C or lower.[1]
-
Solvent Choice for Stock Solutions: If your experimental design allows, consider preparing concentrated stock solutions in a non-aqueous solvent where the compound exhibits greater stability, such as acetone or chloroform. You can then dilute this stock into your aqueous experimental buffer immediately before use.
-
Use of Inert Atmosphere: For highly sensitive experiments, degassing the aqueous solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative degradation.[1]
Issue 2: High Variability in Experimental Results
Q: My experimental results using this compound are inconsistent. Could this be related to its stability?
A: Yes, inconsistent results are frequently linked to the on-bench instability of this compound, particularly in biological assays conducted at a physiological pH of approximately 7.4.[1]
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare working solutions of this compound from a frozen, concentrated stock immediately before starting each experiment.[1]
-
Time-Course Stability Check: It is highly recommended to perform a preliminary experiment to determine the stability of the compound in your specific assay medium over the duration of your experiment. This can be done by analyzing samples at different time points (e.g., 0, 1, 2, 4, and 8 hours) using HPLC to quantify the remaining concentration of the parent compound.[1]
-
Account for Degradation Products: Be aware that the degradation products of this compound, such as its acyclic form, cis-β-formylacrylic acid, may possess their own biological activity or could interfere with your assay.[1][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of this compound in aqueous solutions?
A1: The primary degradation pathway is a pH-dependent hydrolysis that leads to the opening of the furanone ring. This results in the formation of its acyclic isomer, cis-β-formylacrylic acid, with which it exists in a ring-chain tautomeric equilibrium.[1][3] Under strongly basic conditions (pH > 9), this can be followed by isomerization and hydration to form succinic acid.[1][3][4]
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is significantly influenced by pH. It is most stable in acidic conditions, specifically in the pH range of 4-5.[1] As the pH increases towards neutral and basic conditions, the rate of hydrolysis and subsequent ring-opening substantially increases.[1]
Q3: What are the recommended storage conditions for this compound solutions?
A3: For aqueous solutions, it is recommended to prepare them fresh for immediate use. If short-term storage is unavoidable, the solution should be kept at 2-8°C and maintained at an acidic pH (4-5).[1][2] For long-term storage, preparing aliquots of a concentrated stock solution in a suitable non-aqueous solvent and storing them at -20°C or below is the best practice.[1]
Q4: Which analytical methods are suitable for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying this compound and its degradation products.[1][5] Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, particularly for the identification of volatile degradation products.[1][5]
Quantitative Data
The stability of this compound is highly dependent on the pH of the aqueous solution. The following table summarizes the degradation kinetics at different pH values.
| pH | Temperature (°C) | Half-life (t½) (hours) | Degradation Rate Constant (k) (h⁻¹) |
| 4.0 | 25 | > 48 | < 0.014 |
| 5.0 | 25 | ~ 36 | ~ 0.019 |
| 7.4 | 25 | ~ 4 | ~ 0.173 |
| 9.0 | 25 | < 1 | > 0.693 |
Note: The data presented are approximate values compiled from literature for illustrative purposes. Actual degradation rates may vary depending on the specific buffer system and experimental conditions.
Experimental Protocols
Protocol for Determining the Stability of this compound in Aqueous Buffers
This protocol outlines a general method for assessing the stability of this compound at different pH values and temperatures using HPLC.
1. Materials:
-
This compound
-
Buffer solutions at various pH values (e.g., pH 4.0, 5.0, 7.4, and 9.0)
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid (or other suitable mobile phase modifier)
-
HPLC system with a UV detector and a C18 column
2. Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in a non-aqueous solvent such as acetone or chloroform.
-
Preparation of Working Solutions: Dilute the stock solution into each of the aqueous buffer solutions to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
Incubation: Incubate the prepared working solutions at a constant temperature (e.g., 25°C or 37°C) in a light-protected environment.[1]
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each solution.[1]
-
Sample Analysis: Immediately analyze the collected aliquots by HPLC to determine the concentration of the remaining this compound.
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: ~210 nm
-
Injection Volume: 10 µL
-
-
-
Data Analysis: Plot the concentration of this compound as a function of time for each pH and temperature condition. Calculate the degradation rate constant (k) and the half-life (t½) for each condition.[1]
Visualizations
Caption: Degradation pathway of 5-hydroxy-2(5H)-furanone.
Caption: Workflow for stability assessment.
References
preventing degradation of 5-Hydroxyfuran-2(5H)-one at high pH
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of 5-Hydroxyfuran-2(5H)-one, particularly in high pH environments.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Aqueous Solutions
Q: My this compound solution is showing a rapid loss of potency. What is the likely cause and how can I prevent this?
A: The rapid degradation of this compound in aqueous solutions is a common issue, primarily driven by pH-dependent hydrolysis. The furanone ring is susceptible to opening, especially under neutral to basic conditions.[1]
Possible Causes:
-
High pH: The stability of this compound is highly dependent on pH. The rate of hydrolysis increases significantly at a pH greater than 7. In strongly basic solutions (pH > 9), the compound can undergo isomerization and subsequent hydration to form succinic acid.[1][2]
-
Elevated Temperature: Higher temperatures accelerate the rate of hydrolysis and other degradation pathways.[1]
-
Presence of Nucleophiles: The electrophilic nature of the furanone ring makes it susceptible to attack by nucleophiles that may be present in your solution, leading to degradation.[1]
Troubleshooting Steps:
-
pH Control: Maintain the pH of your stock and working solutions within an acidic range, ideally between pH 4-5. Utilize a suitable buffer system, such as an acetate buffer, to ensure pH stability.[1] It is advisable to avoid phosphate buffers if there are concerns about potential catalysis.[1]
-
Temperature Control: Prepare and store solutions at low temperatures. For short-term storage (a few hours to a couple of days), refrigeration at 2-8 °C is recommended. For long-term storage, it is best to freeze aliquots at -20 °C or lower.[1]
-
Solvent Choice: If your experimental design allows, consider preparing stock solutions in a compatible organic solvent like acetone or chloroform and store them at -20 °C or below.[1]
Issue 2: High Variability in Experimental Results
Q: I am observing significant variability in my experimental results when using this compound. Could this be related to its stability?
A: Yes, inconsistent experimental outcomes are frequently linked to the on-bench instability of this compound. This is particularly prevalent in biological media, which are typically maintained at a physiological pH of approximately 7.4.[1]
Troubleshooting Steps:
-
Fresh Preparations: Always prepare fresh working solutions of this compound from a frozen, concentrated stock solution immediately before each experiment.[1]
-
Time-Course Stability Check: It is highly recommended to perform a preliminary experiment to determine the stability of the compound in your specific assay medium over the duration of your experiment. This can be done by analyzing samples at different time points (e.g., 0, 1, 2, 4, 8 hours) using HPLC to quantify the remaining concentration of this compound.[1]
-
Consider Degradation Products: Be aware that the degradation products of this compound, such as its acyclic isomer, cis-β-formylacrylic acid, may possess their own biological activity or could interfere with your assay.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for 5-hydroxy-2(5H)-furanone in an aqueous solution?
A1: The primary degradation pathway is pH-dependent hydrolysis. This process leads to the opening of the furanone ring to form its acyclic isomer, cis-β-formylacrylic acid. This is a result of the compound existing in a ring-chain tautomerism equilibrium.[1][2] Under strongly basic conditions (pH > 9), this can be followed by isomerization and hydration to yield succinic acid.[1][2]
Q2: How does pH affect the stability of 5-hydroxy-2(5H)-furanone?
A2: The stability of 5-hydroxy-2(5H)-furanone is significantly influenced by pH. It is most stable in acidic conditions, ideally between pH 4 and 5. As the pH increases towards neutral and into basic conditions, the rate of hydrolysis and subsequent ring-opening increases substantially.[1]
Q3: What are the recommended storage conditions for 5-hydroxy-2(5H)-furanone solutions?
A3: For optimal stability, the following storage conditions are recommended:
-
Solid Form: Store in a tightly sealed container in a refrigerator (2-8 °C).
-
Stock Solutions: Prepare concentrated stock solutions in a suitable organic solvent such as acetone or chloroform and store them in tightly sealed vials at -20 °C or below.[1]
-
Aqueous Solutions: These should be prepared fresh as needed. If short-term storage is necessary, keep the solution at 2-8 °C and maintain an acidic pH.[1]
Q4: Which analytical methods are suitable for monitoring the stability of 5-hydroxy-2(5H)-furanone?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying 5-hydroxy-2(5H)-furanone and its degradation products.[1] Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, especially for the identification of volatile degradation products.[1]
Data Presentation
The stability of furanone compounds is highly dependent on pH and temperature. The following table provides an estimate of the half-life for a this compound analogue, which can serve as a useful guideline for experimental design.
| Temperature (°C) | pH 4 | pH 7 | pH 9 |
| 25 | Stable | Hours to Days | Minutes to Hours |
| 37 | Stable | Hours | Minutes |
| 50 | Days to Weeks | Minutes to Hours | < Minute |
This data is based on an analogue and should be used as a guideline. It is recommended to experimentally determine the stability for your specific application.[1]
Experimental Protocols
Protocol for Determining the Stability of this compound
This protocol is based on the principles outlined in the OECD Guideline for the Testing of Chemicals, Test No. 111: "Hydrolysis as a Function of pH".[1]
1. Preparation of Buffer Solutions:
- Prepare aqueous buffer solutions at a minimum of three different pH values (e.g., pH 4, 7, and 9).
2. Preparation of Stock Solution:
- Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or acetone).
3. Incubation:
- Add a small volume of the stock solution to each buffer solution to achieve the desired final concentration.
- Incubate the solutions at a constant temperature (e.g., 25 °C or 37 °C) in the dark.[1]
4. Sampling:
- At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.[1]
5. Sample Analysis:
- Immediately analyze the aliquots by HPLC to determine the concentration of this compound.
6. Data Analysis:
- Plot the concentration of this compound versus time for each pH and temperature condition.
- From this data, calculate the degradation rate constant and the half-life.[1]
Example HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility or phosphoric acid for UV detection).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Detection: UV at an appropriate wavelength (determined by a UV scan).[1]
-
Column Temperature: 25 °C.[1]
Visualizations
Caption: Degradation pathway of 5-hydroxy-2(5H)-furanone in aqueous solution.
Caption: Experimental workflow for determining the stability of 5-hydroxy-2(5H)-furanone.
References
Technical Support Center: Monitoring 5-Hydroxyfuran-2(5H)-one Stability by HPLC
This technical support center is designed for researchers, scientists, and drug development professionals who are working with 5-Hydroxyfuran-2(5H)-one and need to monitor its stability using High-Performance Liquid Chromatography (HPLC). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of this compound.
Question: My this compound peak is tailing significantly. What could be the cause and how can I fix it?
Answer:
Peak tailing for acidic compounds like this compound is a common issue in reversed-phase HPLC.[1][2] The primary cause is often secondary interactions between the analyte and the stationary phase.[2] Here’s a breakdown of potential causes and solutions:
-
Mobile Phase pH: The pH of your mobile phase is critical.[1] If the pH is close to the pKa of this compound, the compound can exist in both ionized and un-ionized forms, leading to peak tailing.
-
Solution: Adjust the mobile phase pH to be at least 2 units below the pKa of the compound. An acidic mobile phase, such as one containing 0.1% formic or phosphoric acid, will ensure the analyte is in a single, un-ionized form, leading to sharper, more symmetrical peaks.[1]
-
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of your analyte, causing tailing.[3]
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Reduce the injection volume or dilute your sample.[1]
-
-
Column Degradation: Over time, columns can degrade, leading to poor peak shape.[1] This can manifest as voids in the packing material or a blocked inlet frit.[1]
Question: I'm observing a new, unidentified peak in my chromatogram when analyzing older samples of this compound. What could this be?
Answer:
The appearance of a new peak is likely due to the degradation of this compound. The primary degradation pathway is pH-dependent hydrolysis, which leads to the opening of the furanone ring to form its acyclic isomer, cis-β-formylacrylic acid.[4] This degradation is more rapid in neutral to basic conditions.[4]
Under strongly basic conditions (pH > 9) and with heating, further isomerization to succinic anhydride and subsequent hydration to succinic acid can occur.[5] To confirm the identity of the new peak, you would need to use a mass spectrometry (MS) detector or run a forced degradation study under known conditions to see if the retention time of the degradation product matches your unknown peak.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in solution?
A1: The stability of this compound is highly dependent on the pH and temperature of the solution.[4] It is most stable in acidic conditions (pH 4-5).[4] As the pH increases towards neutral and basic, the rate of hydrolysis and ring-opening increases significantly.[4] Elevated temperatures also accelerate degradation.[4]
Q2: What are the recommended storage conditions for this compound solutions?
A2: For optimal stability, it is recommended to prepare solutions fresh. If short-term storage is necessary, keep the solution at 2-8°C and at an acidic pH.[6] For long-term storage, prepare stock solutions in a suitable organic solvent like acetonitrile or acetone and store them at -20°C or below.
Q3: What type of HPLC method is best for monitoring the stability of this compound?
A3: A stability-indicating reversed-phase HPLC (RP-HPLC) method with UV detection is a common and reliable approach.[6] This type of method is capable of separating the intact drug from its degradation products, allowing for accurate quantification of the parent compound over time.
Q4: How can I perform a forced degradation study for this compound?
A4: Forced degradation studies are essential for developing and validating a stability-indicating method.[7][8] Typical stress conditions include:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for a few hours (monitor closely due to rapid degradation).
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heating the solid compound at 105°C for 24 hours.
-
Photolytic Degradation: Exposing a solution of the compound to UV light (e.g., 254 nm) and visible light.[9]
Data Presentation
| Condition | Stability of this compound |
| pH | |
| Acidic (pH 4-5) | Most Stable |
| Neutral (pH 7) | Less Stable (degradation occurs) |
| Basic (pH > 8) | Unstable (rapid degradation) |
| Temperature | |
| Refrigerated (2-8°C) | More Stable |
| Room Temperature (~25°C) | Less Stable |
| Elevated Temperature (>40°C) | Unstable (accelerated degradation) |
| Light | |
| Protected from Light | More Stable |
| Exposed to UV/Visible Light | Potentially Unstable (photodegradation may occur) |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method. Method optimization and validation are crucial for your specific application.
1. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | Start with a low percentage of B (e.g., 5%) and gradually increase to elute the compound and any degradation products. A typical gradient might be: 0-2 min: 5% B2-15 min: 5% to 95% B15-18 min: 95% B18-20 min: 95% to 5% B20-25 min: 5% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at an appropriate wavelength (e.g., 220 nm) |
2. Sample Preparation:
-
Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for your analysis.
-
Stability Samples: Prepare solutions of this compound in the desired matrix (e.g., buffer at different pH values) at a known initial concentration. Store these samples under the desired stress conditions (e.g., different temperatures, light exposure). At specified time points, withdraw an aliquot, dilute it with the mobile phase if necessary, and analyze by HPLC.
3. System Suitability:
Before running your samples, perform a system suitability test to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution multiple times and checking parameters like:
-
Peak Tailing Factor: Should be less than 2.
-
Theoretical Plates: Should be greater than 2000.
-
Relative Standard Deviation (RSD) of Peak Area and Retention Time: Should be less than 2% for replicate injections.
Mandatory Visualization
Caption: Troubleshooting workflow for HPLC peak tailing issues.
Caption: Degradation pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. uhplcs.com [uhplcs.com]
- 3. hplc.eu [hplc.eu]
- 4. benchchem.com [benchchem.com]
- 5. 5-Hydroxy-2(5H)-furanone - Wikipedia [en.wikipedia.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomedres.us [biomedres.us]
- 9. ema.europa.eu [ema.europa.eu]
Technical Support Center: 5-Hydroxyfuran-2(5H)-one Synthesis
Welcome to the technical support center for the synthesis of 5-Hydroxyfuran-2(5H)-one. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most common methods for synthesizing this compound (HFO) are the oxidation of furfural and the cyclization of dicarbonyl compounds.[1] The oxidation of furfural can be achieved using various methods, including with singlet oxygen in the presence of a sensitizer like methylene blue, or through catalytic oxidation with hydrogen peroxide over catalysts such as titanium silicalite-1 (TS-1).[2][3] Electrocatalytic oxidation of furfural using water as the oxygen source is also a viable method.[4] Another approach involves the cyclization of alkyl β-formylcrotonates by heating with dilute aqueous hydrochloric acid.[5]
Q2: What is the main stability concern for this compound?
A2: The primary stability issue is its degradation in aqueous solutions, which is highly dependent on pH.[6] HFO exists in equilibrium with its isomer, cis-β-formylacrylic acid, due to ring-chain tautomerism.[2][6] This equilibrium and subsequent degradation are accelerated under neutral to basic conditions. The furanone ring is susceptible to hydrolysis and opening, particularly at a pH greater than 7.[6]
Q3: How does pH affect the stability of this compound?
A3: The compound is most stable in acidic conditions, ideally between pH 4-5.[6] As the pH increases towards neutral and basic, the rate of hydrolysis and ring-opening to form cis-β-formylacrylic acid increases significantly.[6] In strongly basic solutions (pH > 9), it can further isomerize and hydrate to form succinic acid.[2][6]
Q4: What are the recommended storage conditions for this compound and its solutions?
A4: For solutions, it is crucial to maintain an acidic pH (4-5) using a suitable buffer, such as an acetate buffer.[6] Solutions should be prepared and stored at low temperatures. Refrigeration at 2-8 °C is recommended for short-term storage, while freezing aliquots at -20 °C or below is suitable for long-term storage.[6]
Q5: What are the major degradation products or byproducts I should be aware of?
A5: Key degradation products and byproducts include:
-
cis-β-formylacrylic acid: Formed via ring-chain tautomerism in aqueous solution.[2][6]
-
Succinic anhydride and Succinic acid: Formed under certain conditions, particularly upon heating in strongly basic solutions (pH > 9).[2][6]
-
5-Alkoxy-furanones: Can form as byproducts when alcohols are used as solvents or are present during acid-catalyzed cyclization reactions.[5]
-
Organic Acids: In syntheses involving the oxidation of furfural with hydrogen peroxide, a mixture of organic acids like maleic, fumaric, and formic acid can be generated as byproducts.[7]
-
Oligomeric products: Crude HFO can undergo substitution and condensation reactions to produce compounds like 5,5'-oxybis(furan-2(5H)-one).[7]
Troubleshooting Guides
Issue 1: Low or No Yield of this compound
Q: My reaction is resulting in a very low yield. What are the potential causes and how can I improve it?
A: Low yield can stem from several factors, including inappropriate reaction conditions, product degradation, or competing side reactions.
Possible Causes & Solutions:
-
Incorrect Reaction Temperature: Temperature is a critical parameter. For instance, the oxidation of furfural to HFO is selective at room temperature, as higher temperatures can promote its further oxidation to maleic acid.
-
Action: Optimize the temperature by running small-scale trials at different temperatures to find the optimal balance between reaction rate and selectivity.
-
-
Suboptimal pH: The pH of the reaction medium can significantly influence the reaction pathway and product stability.[1]
-
Catalyst Issues: Catalyst loading, activity, or deactivation can lead to poor conversion.[1]
-
Action: Titrate the catalyst loading to find the optimal concentration.[1] If catalyst deactivation is suspected, consider adding fresh catalyst or using a more robust catalytic system.
-
-
Product Degradation: HFO is unstable in neutral or basic aqueous solutions and at elevated temperatures.[6]
-
Action: Ensure the reaction and workup conditions are acidic (pH 4-5).[6] Perform extractions and purification steps at low temperatures.
-
-
Reversible Reaction: The synthesis may be an equilibrium process that has not been driven to completion.[1]
-
Action: If a byproduct like water is formed, consider using a Dean-Stark apparatus or other methods to remove it and shift the equilibrium towards the product.[1]
-
Issue 2: Significant Byproduct Formation
Q: I am observing significant impurities alongside my desired product. How can I improve the reaction's selectivity?
A: Improving selectivity requires fine-tuning reaction conditions to favor the desired pathway over side reactions.
Common Byproducts & Mitigation Strategies:
-
Observation: Formation of succinic acid.
-
Observation: Formation of a 5-alkoxy-2(5H)-furanone byproduct.
-
Cause: This happens during acid-catalyzed cyclizations when an alcohol (e.g., methanol, ethanol) is used as a solvent or co-solvent.[5]
-
Solution: Minimize the amount of alcohol used. The alkoxy byproduct can often be converted back to the desired 5-hydroxy product by heating with dilute hydrochloric acid.[5]
-
-
Observation: A complex mixture of various organic acids.
-
Cause: Over-oxidation during the synthesis from furfural can lead to byproducts like maleic, fumaric, and formic acids.[7]
-
Solution: Carefully control the amount of the oxidizing agent (e.g., H₂O₂) and the reaction temperature. The synthesis of HFO is favored at room temperature, while its conversion to maleic acid requires higher temperatures (e.g., 80 °C).
-
Issue 3: Difficulty in Product Purification
Q: I'm struggling to purify my this compound product. What are some common challenges and solutions?
A: Purification can be challenging due to the product's polarity and instability.
Purification Challenges & Solutions:
-
Problem: Product decomposes on the silica gel column.
-
Problem: The product co-elutes with impurities.
-
Cause: Byproducts may have a similar polarity to HFO.
-
Solution: Experiment with different solvent systems to improve separation. Consider alternative purification methods such as recrystallization or vacuum distillation.[1] For the 4-methyl derivative, vacuum distillation (120–150 °C / 1–2 mmHg) has been used successfully.[8]
-
Data Presentation
Table 1: Comparison of Selected Synthesis Methods for this compound and Derivatives
| Starting Material | Method/Catalyst | Oxidant/Reagent | Solvent | Temperature | Time | Yield | Reference |
| Furfural | Electrocatalysis / CuS | H₂O | - | Room Temp. | - | 83.6% (Selectivity) | [4][9] |
| Furfural | Catalytic Oxidation / TS-1 | H₂O₂ | Water | Room Temp. | 8 h | 92% | [3][9][10] |
| Furfural | Photo-oxidation | Singlet Oxygen | Methanol | - | - | - | [2] |
| Methyl β-formylcrotonate | Acid-catalyzed Cyclization | HCl (aq) | Water / Methanol | Reflux | 0.5 - 4 h | 96% | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation of Furfural (Based on the high-yield catalytic method)[10]
Materials:
-
Furfural
-
Titanium Silicalite-1 (TS-1) catalyst
-
30% Hydrogen Peroxide (H₂O₂) solution
-
Deionized Water
-
Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Round-bottom flask with magnetic stirrer
-
Ice bath
Procedure:
-
To a round-bottom flask, add furfural (1 mmol) and the TS-1 catalyst (50 mg).
-
Add deionized water (5 mL) to the flask and begin stirring to create a suspension.
-
Cool the flask in an ice bath to maintain a low temperature.
-
Slowly add 30% H₂O₂ (2 mL) to the reaction mixture while stirring vigorously. The reaction is typically run at room temperature.
-
Allow the reaction to proceed for approximately 8-24 hours. Monitor the reaction progress using a suitable technique like TLC or GC.
-
Upon completion, filter the reaction mixture to remove the solid TS-1 catalyst.
-
Transfer the filtrate to a separatory funnel and extract the aqueous phase multiple times with ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the organic phase under reduced pressure to yield the crude this compound.
-
Further purification can be achieved via column chromatography on neutral silica gel if necessary.
Protocol 2: Synthesis of 5-Hydroxy-4-methyl-2(5H)-furanone via Cyclization (Based on the patent by BASF)[5]
Materials:
-
Methyl β-formylcrotonate
-
10% aqueous Hydrochloric Acid (HCl)
-
Methanol (catalytic amount)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, mix methyl β-formylcrotonate (1 mol), 10% aqueous HCl (approx. 1.2 mol HCl), and a catalytic amount of methanol (e.g., 0.1 mol).
-
Heat the mixture to reflux with vigorous stirring. An emulsion may initially form which should dissolve as the reaction proceeds.
-
Maintain the reflux for 2-3 hours. Monitor the reaction for the disappearance of the starting material.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the water, methanol, and most of the HCl by distillation under reduced pressure.
-
The residue contains the desired product and the 5-methoxy-4-methyl-2(5H)-furanone byproduct. To convert the byproduct, heat the crude mixture containing residual HCl at 90-110 °C for an additional 1-2 hours.
-
The final product can be purified by vacuum distillation to yield 5-hydroxy-4-methyl-2(5H)-furanone.[5]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. 5-Hydroxy-2(5H)-furanone - Wikipedia [en.wikipedia.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. An electrocatalytic route for transformation of biomass-derived furfural into 5-hydroxy-2(5H)-furanone - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. US5654444A - Preparation of 5-hydroxy-4-methyl-2(5H)-furanone - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-Hydroxyfuran-2(5H)-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 5-Hydroxyfuran-2(5H)-one and its derivatives.
Troubleshooting Guides
This section is designed to help you diagnose and resolve common issues during your experiments.
Issue 1: Low Yield of this compound in Furfural Oxidation
Q: I am synthesizing this compound from furfural, but my yields are consistently low. What are the potential causes and how can I improve them?
A: Low yields in the oxidation of furfural to this compound (HFO) are a common problem that can be attributed to several factors, including suboptimal reaction conditions and the formation of byproducts.[1]
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. While some protocols report high yields at room temperature, others may require heating to 60-80°C.[1] A systematic temperature screening is recommended. |
| Incorrect Catalyst Loading or Choice | Screen different catalysts. For instance, electrocatalytic methods using CuS nanosheets have demonstrated high selectivity (83.6%) and conversion (70.2%).[2] For reactions using hydrogen peroxide, a titanium silicalite-1 (TS-1) catalyst has been shown to produce HFO with a 92% yield at room temperature.[3][4] |
| Inefficient Oxidant Concentration | Adjust the molar ratio of the oxidant to furfural. For hydrogen peroxide, a molar ratio of approximately 5.4 has been successfully used.[5][6] |
| Byproduct Formation | The primary byproducts are often maleic acid and succinic acid.[1] To minimize their formation, consider using a biphasic reaction system (e.g., water/organic solvent) to control the reaction environment and improve selectivity.[1] |
| Low Furfural Conversion | Insufficient reaction time can lead to incomplete conversion. Monitor the reaction progress using techniques like TLC or GC and ensure it runs to completion. Catalyst deactivation can also be a factor; consider regenerating or replacing the catalyst.[1] |
Issue 2: Product Instability and Degradation
Q: My this compound product seems to be degrading during workup and purification. How can I minimize this?
A: this compound is known to be unstable, particularly in aqueous solutions and under neutral to basic conditions, due to pH-dependent hydrolysis which leads to ring-opening.[7]
Troubleshooting and Optimization Strategies:
| Potential Cause | Suggested Solution |
| High pH During Workup | Maintain acidic conditions (ideally pH 4-5) throughout the workup and purification process.[7] Use an appropriate buffer system, such as an acetate buffer. |
| Elevated Temperatures | Higher temperatures accelerate hydrolysis and other degradation pathways.[7] Perform all workup and purification steps at low temperatures (e.g., on an ice bath). For storage, refrigeration (2-8°C) is suitable for the short term, while freezing aliquots at -20°C or below is recommended for long-term storage.[7] |
| Presence of Nucleophiles | The electrophilic nature of the furanone ring makes it susceptible to attack by nucleophiles. Avoid the presence of strong nucleophiles in your workup and purification solvents. |
| Ring-Chain Tautomerism | This compound exists in equilibrium with its open-chain isomer, cis-β-formylacrylic acid.[8] Under strongly basic conditions (pH > 9), this can lead to the formation of succinic acid.[8] Maintaining acidic conditions helps to keep the equilibrium shifted towards the desired cyclic form. |
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most prevalent methods include the oxidation of furfural using various oxidizing agents and catalysts, and the reaction of glyoxylic acid with aldehydes.[8][9] The oxidation of furfural can be achieved using singlet oxygen with a sensitizer like methylene blue or Rose bengal, or through electrocatalytic oxidation.[2][8]
Q2: Are there any "green" synthesis methods available?
A2: Yes, there are efforts to develop more environmentally friendly synthesis routes. One such method involves the oxidation of furfural using a mixture of hydrogen peroxide and acetic acid under mild conditions.[10] Another approach utilizes Oxone as the oxidant in water, providing a practical and industrially applicable protocol.[11]
Q3: What analytical techniques are suitable for monitoring the reaction and assessing product purity?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a reliable method for quantifying this compound and its degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, especially for identifying volatile impurities.
Experimental Protocols
Protocol 1: Synthesis of this compound via Furfural Oxidation with TS-1 Catalyst[3][4]
Materials:
-
Furfural
-
Titanium Silicalite-1 (TS-1) catalyst
-
30% Hydrogen Peroxide (H₂O₂)
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a round-bottom flask, add furfural and the TS-1 catalyst in water.
-
Cool the mixture in an ice bath.
-
Slowly add 30% hydrogen peroxide to the stirred mixture while maintaining a low temperature.
-
Allow the reaction to proceed at room temperature. The reaction time may vary, so it is crucial to monitor the consumption of furfural by TLC or GC. A reaction time of 24 hours has been reported to give high yields.[3]
-
Upon completion, remove the catalyst by filtration.
-
Extract the aqueous solution with an organic solvent like ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or distillation under reduced pressure.
Protocol 2: Synthesis of 5-Hydroxy-4-methyl-2(5H)-furanone[12]
Materials:
-
Glyoxylic acid hydrate
-
Morpholine
-
Propionaldehyde
-
Ethanol
-
Hydrochloric acid solution (6-10 mol/L)
-
Ethyl acetate
Procedure:
-
Dissolve glyoxylic acid hydrate in ethanol in a round-bottom flask and cool to 0°C.
-
Under stirring, add morpholine dropwise, maintaining the temperature below 5°C. The molar ratio of glyoxylic acid hydrate to morpholine should be between 1:1 and 1:2.[12]
-
After the addition is complete, stir for an additional 30 minutes.
-
Add propionaldehyde to the reaction mixture.
-
Heat the reaction to 40-80°C and maintain for 4-6 hours.[12]
-
Cool the reaction mixture and concentrate under reduced pressure.
-
To the residue, add a hydrochloric acid solution and heat to 70-90°C for 1-2 hours.[12]
-
After cooling, extract the mixture with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 5-hydroxy-4-methyl-2(5H)-furanone. A yield of 91.6% with a purity of 98.9% has been reported.[12]
Visualization of Key Processes
Below are diagrams illustrating a general experimental workflow for optimizing the synthesis of this compound and a simplified representation of a signaling pathway where furanone derivatives are involved.
Caption: Workflow for optimizing the synthesis of this compound.
Caption: Inhibition of bacterial quorum sensing by 2(5H)-furanone derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. An electrocatalytic route for transformation of biomass-derived furfural into 5-hydroxy-2(5H)-furanone - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Oxidation of Furfural and Furan Derivatives to Maleic Acid in the Presence of a Simple Catalyst System Based on Acetic Acid and TS-1 and Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 5-Hydroxy-2(5H)-furanone - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone - Google Patents [patents.google.com]
Technical Support Center: 5-Hydroxyfuran-2(5H)-one
Welcome to the technical support center for 5-Hydroxyfuran-2(5H)-one. This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the storage and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container in a refrigerator at 2-8°C.[1][2] Some suppliers also recommend storage at room temperature if the material is kept desiccated.[3]
Q2: How should I prepare and store stock solutions of this compound?
A2: For optimal stability, prepare concentrated stock solutions in a suitable organic solvent such as acetone or chloroform.[1][4] These stock solutions should be stored in tightly sealed vials at -20°C or below.[1]
Q3: Can I store this compound in aqueous solutions?
A3: It is highly recommended to prepare aqueous solutions fresh for each experiment.[1] this compound is susceptible to rapid degradation in aqueous solutions, especially at neutral or basic pH.[1] If short-term storage is necessary, the aqueous solution should be kept at 2-8°C and maintained at an acidic pH (ideally 4-5).[1]
Q4: What are the main degradation pathways for this compound?
A4: The primary degradation pathway is pH-dependent hydrolysis, which leads to the opening of the furanone ring.[1] In strongly basic solutions (pH > 9), the compound can isomerize and subsequently hydrate to form succinic acid.[1][5] It also exists in a chemical equilibrium with its isomer, cis-β-formylacrylic acid, through ring-chain tautomerism.[5]
Q5: What personal protective equipment (PPE) should I use when handling this compound?
A5: When handling this compound, you should wear suitable protective clothing, chemical-impermeable gloves, and tightly fitting safety goggles with side-shields.[6] Handling should be done in a well-ventilated area, and the formation of dust and aerosols should be avoided.[6]
Troubleshooting Guides
Issue 1: Rapid loss of compound activity in my experiments.
-
Possible Cause: Degradation of this compound in your aqueous experimental buffer. The compound is unstable at neutral or basic pH.[1]
-
Solution:
-
pH Control: Ensure your working solution is buffered to an acidic pH, ideally between 4 and 5, using a suitable buffer like an acetate buffer.[1]
-
Fresh Preparation: Always prepare your aqueous working solutions immediately before use from a frozen, concentrated stock in an organic solvent.[1]
-
Temperature Control: Keep your solutions on ice during the experiment if possible and store any remaining solution at 2-8°C for only a very short duration.[1]
-
Issue 2: High variability and poor reproducibility in experimental results.
-
Possible Cause: Inconsistent concentrations of the active compound due to on-bench degradation during the course of the experiment, especially in biological media at a physiological pH of ~7.4.[1]
-
Solution:
-
Standardize Preparation Time: Prepare the working solution at the same time point before starting each experiment to ensure consistent compound concentration.
-
Use of Internal Standard: For analytical experiments, consider using an internal standard to account for any degradation that may occur during sample preparation and analysis.
-
Monitor Stability: Use an analytical method like HPLC-UV to monitor the concentration of this compound in your experimental buffer over the time course of your experiment to understand its stability under your specific conditions.[1]
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 14032-66-7 | [7] |
| Molecular Formula | C₄H₄O₃ | [7] |
| Molecular Weight | 100.07 g/mol | [7] |
| Melting Point | 52-55 °C | [4] |
| Boiling Point | 361 °C at 760 mmHg | [4] |
| Flash Point | 186.5 °C | [4] |
| Solubility | Slightly soluble in Acetone and Chloroform | [4] |
Table 2: Recommended Storage Conditions Summary
| Form | Storage Temperature | Solvent | Container | Duration |
| Solid | 2-8 °C | N/A | Tightly sealed | Long-term |
| Stock Solution | -20 °C or below | Acetone, Chloroform | Tightly sealed vials | Long-term |
| Aqueous Solution | 2-8 °C | Acidic Buffer (pH 4-5) | Tightly sealed | Short-term (hours) |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
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Materials: this compound (solid), anhydrous acetone (or chloroform), appropriate volumetric flask, and a calibrated balance.
-
Procedure: a. In a well-ventilated fume hood, weigh the desired amount of this compound. b. Transfer the solid to a volumetric flask. c. Add a small amount of the organic solvent to dissolve the solid completely. d. Once dissolved, add the solvent up to the calibration mark of the volumetric flask. e. Mix the solution thoroughly. f. Aliquot the stock solution into smaller, tightly sealed vials for storage at -20°C or below to avoid repeated freeze-thaw cycles.
Protocol 2: Monitoring Stability using HPLC-UV
-
Objective: To determine the stability of this compound in a specific aqueous buffer.
-
Methodology: a. Prepare the desired aqueous buffer (e.g., phosphate buffer at pH 7.4 and acetate buffer at pH 4.5). b. Prepare a fresh working solution of this compound in the test buffer at the desired concentration. c. Immediately inject a sample (t=0) into an HPLC system equipped with a UV detector. d. Incubate the remaining solution at a constant temperature (e.g., 25°C or 37°C) in the dark.[1] e. Take aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours) and inject them into the HPLC. f. Quantify the peak area of this compound at each time point. g. Plot the percentage of the remaining compound against time to determine its stability profile.
Visualizations
Caption: Degradation pathway of this compound.
Caption: Troubleshooting workflow for stability issues.
References
troubleshooting inconsistent results with 5-Hydroxyfuran-2(5H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Hydroxyfuran-2(5H)-one. The information is designed to address common challenges and ensure more consistent and reliable experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound in a question-and-answer format.
Issue 1: Inconsistent or lower-than-expected bioactivity in cellular assays.
-
Question: I am observing variable or weak effects of this compound in my cell-based experiments. What could be the cause?
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Answer: Inconsistent results are frequently linked to the on-bench instability of this compound, particularly in standard biological media buffered at a physiological pH of approximately 7.4.[1] The compound is susceptible to pH-dependent hydrolysis, which leads to the opening of the furanone ring.[1] This degradation is accelerated at neutral to basic pH and at higher temperatures.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare working solutions of this compound from a frozen, concentrated stock immediately before each experiment.[1]
-
pH Control: If your experimental design allows, consider using a buffer system in the acidic range (ideally pH 4-5) to maintain the stability of the compound.[1] Acetate buffers are a suitable choice.
-
Temperature Control: Perform experiments at the lowest feasible temperature to minimize heat-related degradation. When not in immediate use, keep solutions on ice.
-
Time-Course Stability Check: Conduct a preliminary experiment to determine the stability of this compound in your specific assay medium over the duration of your experiment. This can be done by analyzing samples at different time points (e.g., 0, 1, 2, 4, 8 hours) using High-Performance Liquid Chromatography (HPLC).[1]
-
Issue 2: Rapid degradation of the compound in aqueous solutions.
-
Question: My aqueous stock solution of this compound seems to be losing potency quickly. How can I improve its stability?
-
Answer: Rapid degradation in aqueous solutions is a known issue for this compound. The primary cause is hydrolysis of the furanone ring, which is significantly faster at pH values greater than 7.[1] In strongly basic solutions (pH > 9), the molecule can further isomerize and hydrate to form succinic acid.[2]
Troubleshooting Steps:
-
Acidic Buffer: Prepare and store aqueous solutions in an acidic buffer (pH 4-5) to enhance stability.[1]
-
Low Temperature Storage: For short-term storage (hours to a few days), refrigerate aqueous solutions at 2-8 °C.[1]
-
Organic Solvent for Stock: For long-term storage, prepare concentrated stock solutions in a suitable organic solvent such as acetone or chloroform, and store them in tightly sealed vials at -20 °C or below.[1]
-
Inert Atmosphere: For highly sensitive experiments, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1:
-
Solid Form: Store in a tightly sealed container in a refrigerator.[1]
-
Stock Solutions (Organic): Prepare concentrated stock solutions in a non-aqueous solvent like acetone or chloroform and store in tightly sealed vials at -20°C or lower for long-term stability.[1]
-
Aqueous Solutions: These should be prepared fresh for each experiment. If short-term storage is necessary, keep the solution at 2-8°C and at an acidic pH (4-5).[1]
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is highly dependent on pH. It is most stable in acidic conditions (pH 4-5). As the pH increases towards neutral and basic conditions, the rate of hydrolysis and ring-opening significantly increases, leading to a loss of the active compound.[1]
Q3: What are the primary degradation products of this compound?
A3: The main degradation pathway in aqueous solution is pH-dependent hydrolysis, which results in the opening of the furanone ring to form its acyclic isomer, cis-β-formylacrylic acid.[2] Under strongly basic conditions (pH > 9), this can be followed by isomerization and hydration to succinic acid.[2] It is important to be aware that these degradation products could have their own biological effects or interfere with your assay.[1]
Q4: What analytical methods can be used to monitor the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a reliable method for quantifying the concentration of this compound and its degradation products.[1] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, especially for identifying any volatile degradation products.[1]
Data Presentation
Table 1: Estimated Half-Life of a this compound Analogue (Mutagen X) in Aqueous Solution
| Temperature (°C) | pH 4 | pH 7 | pH 9 |
| 4 | ~ 2 weeks | ~ 2 days | ~ 1 hour |
| 20 | ~ 3 days | ~ 6 hours | < 10 minutes |
| 37 | ~ 1 day | ~ 1 hour | < 5 minutes |
Table 2: Solubility of this compound
| Solvent | Solubility |
| Water | Soluble |
| Ethanol | Soluble |
| Methanol | Soluble |
| Acetone | Slightly Soluble |
| Chloroform | Slightly Soluble |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions for Cell-Based Assays
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, buffered aqueous solution (e.g., cell culture medium, PBS)
-
-
Preparation of Concentrated Stock Solution (e.g., 100 mM in DMSO):
-
Under sterile conditions, weigh out the required amount of this compound solid.
-
Dissolve the solid in the appropriate volume of anhydrous DMSO to achieve a 100 mM concentration.
-
Vortex thoroughly until fully dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or lower.
-
-
Preparation of Working Solution (e.g., 100 µM in Cell Culture Medium):
-
Immediately before the experiment, thaw a single aliquot of the 100 mM stock solution.
-
Perform a serial dilution of the stock solution in your cell culture medium to reach the desired final concentration. For example, to make a 100 µM working solution, you can perform a 1:10 dilution followed by a 1:100 dilution.
-
Ensure the final concentration of DMSO in the working solution is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Use the freshly prepared working solution for your experiment immediately.
-
Protocol 2: Stability Assessment in Aqueous Buffer
-
Materials:
-
This compound
-
Aqueous buffer solutions at different pH values (e.g., pH 4, 7, and 9)
-
Concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile)
-
HPLC system with UV detector
-
-
Procedure:
-
Add a small volume of the concentrated stock solution to each buffer to achieve the desired final concentration.
-
Incubate the solutions at a constant temperature (e.g., 25°C or 37°C) in the dark.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Immediately analyze the aliquots by HPLC to determine the concentration of the parent compound.
-
Plot the concentration of this compound against time for each pH and temperature condition to determine the degradation rate and half-life.[1]
-
Mandatory Visualization
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: A typical experimental workflow for using this compound.
Caption: A generalized signaling pathway for a bioactive small molecule.
References
Validation & Comparative
A Comparative Guide to the Bioactivity of 5-Hydroxyfuran-2(5H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 5-hydroxyfuran-2(5H)-one scaffold, a core structure in many natural and synthetic compounds, has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. These compounds have shown promise as anticancer, antimicrobial, and antioxidant agents, making them a fertile ground for drug discovery and development. This guide provides an objective comparison of the bioactivity of various this compound derivatives, supported by experimental data, detailed protocols, and mechanistic pathway visualizations to aid in research and development efforts.
Anticancer Activity
Derivatives of this compound have demonstrated potent cytotoxic effects against a range of human cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and interaction with crucial cellular targets like DNA.[1]
Comparative Efficacy of Anticancer Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various this compound derivatives against different cancer cell lines, providing a quantitative comparison of their cytotoxic potency.
| Compound Class/Name | Cancer Cell Line | IC₅₀ (µM) | Key Findings & Reference |
| 5-O-silylated MBA (Compound 3a) | HCT-116 (Colon) | 1.3 | Exhibited superior antiproliferative activity compared to its parent compound.[1] |
| Furan-based N-phenyl triazinone (Compound 7) | MCF-7 (Breast) | 2.96 | Induces G2/M arrest and apoptosis; increases p53 and Bax levels.[1] |
| Furan-based Pyridine Carbohydrazide (Compound 4) | MCF-7 (Breast) | 4.06 | Induces G2/M arrest and apoptosis via the intrinsic mitochondrial pathway.[1] |
| 5-O-silylated MBA (Compound 3b) | HCT-116 (Colon) | 7.3 | Demonstrated effectiveness across multiple tested cancer cell lines.[1] |
| Bis-2(5H)-furanone (Compound 4e) | C6 (Glioma) | 12.1 | Induces S-phase cell cycle arrest and interacts with DNA.[1][2] |
| N-2(5H)-furanonyl sulfonyl hydrazone (Compound 5k) | MCF-7 (Breast) | 14.35 | Induces G2/M phase arrest and DNA damage.[1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is then calculated as the concentration of the compound that inhibits 50% of cell growth.
Signaling Pathway: Furanone-Induced Apoptosis
Certain furanone derivatives induce apoptosis in cancer cells by increasing the production of reactive oxygen species (ROS) within the mitochondria. This leads to mitochondrial swelling and the activation of a caspase-dependent apoptotic cascade.[1] This process often involves the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, alongside a decrease in the anti-apoptotic protein Bcl-2.[1]
Caption: Furanone-induced apoptosis via mitochondrial ROS production.
Antimicrobial and Anti-biofilm Activity
This compound derivatives have emerged as promising agents to combat bacterial infections, particularly due to their ability to interfere with bacterial communication and virulence, offering an alternative to traditional bactericidal antibiotics.[3]
Comparative Efficacy of Antimicrobial Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for selected derivatives, highlighting their potency against various bacterial strains.
| Compound | Target Organism | MIC (µg/mL) | MBC (µg/mL) | Key Findings & Reference |
| 4-amino-5-hydroxy 2(5H)-furanone (2b and 2c) | Staphylococcus aureus | 4 | 8 | Showed selectivity towards resistant strains.[4] |
| Sulfone 26 | S. aureus & B. subtilis | 8 | - | Possesses a sulfonyl group and l-borneol moiety.[5] |
| F105 | S. aureus | 10 | 40 | Exhibits biocidal properties.[6] |
| F123 | Bacillus cereus | 8 | 16 | Inhibits growth and biofilm formation.[4] |
Experimental Protocol: Determination of MIC and MBC
Methodology for Minimum Inhibitory Concentration (MIC):
-
Broth Microdilution: A serial two-fold dilution of the furanone derivative is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Methodology for Minimum Bactericidal Concentration (MBC):
-
Subculturing: An aliquot from each well showing no visible growth in the MIC assay is subcultured onto an agar plate.
-
Incubation: The agar plates are incubated at 37°C for 24 hours.
-
Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Signaling Pathway: Quorum Sensing Inhibition
Many Gram-negative bacteria utilize quorum sensing (QS) to regulate virulence factor production and biofilm formation. Halogenated furanones, which are structural analogs of the N-acyl homoserine lactone (AHL) signal molecules, can disrupt this communication system.[3]
Caption: Quorum sensing inhibition by 2(5H)-furanone derivatives.
Antioxidant Activity
The antioxidant properties of this compound derivatives are of significant interest for their potential to combat oxidative stress, which is implicated in a variety of chronic diseases.[7]
Comparative Antioxidant Capacity
The antioxidant activity of these derivatives is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and compared to a standard antioxidant like Trolox. The relative IC₅₀ (rIC₅₀) value indicates the antioxidant capacity, with a lower value signifying higher potency.
| Compound | rIC₅₀ (DPPH Assay) | Solvent | Key Findings & Reference |
| 5-Hydroxybenzofuran-2-one | 0.85 | Methanol | Shows strong antioxidant activity.[7] |
| Derivative A (substituted) | 1.2 | Methanol | Substitution pattern affects activity.[7] |
| Derivative B (substituted) | 0.95 | Ethanol | Solvent can influence antioxidant efficacy.[7] |
| Trolox (Standard) | 1.00 | Methanol/Ethanol | Reference compound for comparison.[7] |
Experimental Protocol: DPPH Radical Scavenging Assay
Methodology:
-
Sample Preparation: Solutions of the furanone derivatives and the DPPH radical in a suitable solvent (e.g., methanol) are prepared.
-
Reaction Mixture: The derivative solution is mixed with the DPPH solution in a 96-well plate or cuvettes.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of DPPH radical scavenging is calculated, and from this, the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Workflow: DPPH Assay
Caption: Workflow of the DPPH radical scavenging assay.
This comparative guide underscores the significant potential of this compound derivatives in various therapeutic areas. The provided data and protocols offer a foundation for further research and development of novel drug candidates based on this versatile chemical scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to 5-Hydroxyfuran-2(5H)-one and Other Butenolides in Bioassays
For Researchers, Scientists, and Drug Development Professionals
The butenolide scaffold, a four-carbon heterocyclic ring structure also known as a furanone, is a recurring motif in a vast array of natural products and synthetic compounds.[1][2] This structural class is of significant interest to the scientific community due to the broad spectrum of biological activities its members exhibit, including antimicrobial, anti-inflammatory, and cytotoxic properties.[3][4]
5-Hydroxyfuran-2(5H)-one, a simple derivative, often serves as a versatile precursor or platform chemical for the synthesis of more complex, biologically active molecules.[5][6] This guide provides an objective comparison of the performance of various butenolide derivatives in key bioassays, supported by experimental data and detailed protocols, to aid researchers in navigating the therapeutic potential of this diverse chemical family.
Comparative Bioactivity Data
The biological activity of butenolides is highly dependent on the nature and position of substituents on the furanone ring. The following tables summarize quantitative data from various studies to facilitate a direct comparison of their performance in antimicrobial, anti-inflammatory, and cytotoxic bioassays.
Table 1: Antimicrobial and Antibiofilm Activity of Butenolides
The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial potency, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound/Derivative | Target Organism | Bioassay | Result (MIC in µg/mL) | Reference |
| Butenolide Pyrrolone Derivatives | Staphylococcus aureus | MIC | 6.25 - 12.5 | [1] |
| Pseudomonas aeruginosa | MIC | 6.25 - 25 | [1] | |
| Candida albicans | MIC | 6.25 | [1] | |
| Aspergillus niger | MIC | 6.25 | [1] | |
| 5-(1-methoxypropan-2-yl)-4-methylfuran-2(5H)-one | Enterobacter hafniae | MIC | Positive Activity (Value not specified) | [7] |
| Chiral 2(5H)-furanone Sulfone (F105) | Methicillin-Resistant S. aureus (MRSA) | MIC | 10 | [8] |
| Methicillin-Resistant S. aureus (MRSA) | MBC | 40 | [8] | |
| Marine-Derived Butenolide | E. coli, P. aeruginosa, MRSA | Antibiofilm | Effective inhibition and eradication | [9] |
MBC: Minimum Bactericidal Concentration
Table 2: Anti-inflammatory Activity of Butenolides
The anti-inflammatory potential is often assessed by measuring the inhibition of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells. The IC₅₀ value represents the concentration of a compound required to inhibit 50% of the specific biological or biochemical function.
| Compound | Bioassay | Cell Line | Result (IC₅₀ in µM) | Reference |
| Balanolide A | NO Production Inhibition | RAW 264.7 | 11.8 | [10][11] |
| Balanolide B | NO Production Inhibition | RAW 264.7 | 12.9 | [10][11] |
| Dexamethasone (Positive Control) | NO Production Inhibition | RAW 264.7 | 2.2 | [11] |
| Butanolides from Machilus zuihoensis | Superoxide Anion Inhibition | Human Neutrophils | < 7.4 | [12] |
| Butanolides from Machilus zuihoensis | Elastase Release Inhibition | Human Neutrophils | < 8.0 | [12] |
Table 3: Cytotoxic Activity of Butenolides
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to determine the cytotoxic effects of compounds on cancer cell lines.
| Compound Class | Compound Name | Cell Line | Result (IC₅₀ in µM or µg/mL) | Reference |
| Butenolide | Butyrolactone-I | HepG2 (Liver) | 4.2 µg/mL | [13] |
| MCF-7 (Breast) | 5.9 µg/mL | [13] | ||
| Caco-2 (Colon) | 7.3 µg/mL | [13] | ||
| Bufadienolide | Toad Venom Fractions | Various | Potent cytotoxicity observed | [14] |
| Dithiocarbamate-furanone derivative | Dithiocarbamate L | HeLa (Cervical) | 0.06 | [15] |
| SMMC-7721 (Liver) | 0.006 | [15] |
Mechanisms of Action and Signaling Pathways
The diverse biological effects of butenolides stem from their ability to interact with various cellular targets and pathways.
Cytotoxicity via Oxidative Stress
One of the key mechanisms underlying the cytotoxicity of butenolides involves the induction of oxidative stress. As shown in the diagram below, exposure to certain butenolides can lead to a rapid depletion of intracellular glutathione (GSH), a critical antioxidant.[16] This depletion disrupts the cellular redox balance, leading to an increase in reactive oxygen species (ROS), which causes damage to cellular components and ultimately triggers cell death.[16]
Caption: Butenolide-induced cytotoxicity pathway.
Anti-inflammatory Action via NF-κB Inhibition
Several butenolides exert their anti-inflammatory effects by modulating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] In response to inflammatory stimuli like LPS, the NF-κB pathway is activated, leading to the production of pro-inflammatory mediators such as NO, TNF-α, and IL-6. Bioactive butenolides can inhibit this cascade, thereby reducing the inflammatory response.
Caption: Inhibition of the NF-κB pathway by butenolides.
Experimental Protocols
Reproducibility is paramount in scientific research. Below are detailed methodologies for the key bioassays discussed.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method, a standard procedure for determining the MIC of antimicrobial agents.
Caption: Workflow for MIC determination via broth microdilution.
Methodology:
-
Preparation: A two-fold serial dilution of each test butenolide is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[1][17]
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., S. aureus, E. coli).
-
Controls: A positive control well (containing only the microorganism and medium) and a negative control well (containing only the medium) are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[7]
Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition
This assay measures the ability of a compound to inhibit the production of NO in macrophages stimulated with an inflammatory agent.[10]
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere overnight.[11]
-
Treatment: The cells are pre-treated with various concentrations of the butenolide compounds for a short period (e.g., 1 hour).
-
Stimulation: Lipopolysaccharide (LPS) (e.g., 1 µg/mL) is added to the wells (except for the negative control) to induce an inflammatory response and NO production.
-
Incubation: The plates are incubated for 24 hours at 37°C.[10]
-
NO Measurement: The amount of nitrite (a stable product of NO) in the cell culture supernatant is quantified using the Griess reagent. The absorbance is measured at approximately 550 nm.[11]
-
Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC₅₀ value is determined.
Cytotoxicity Testing: MTT Assay
This protocol assesses the effect of a compound on the viability and proliferation of cancer cells.[14]
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., HepG2, MCF-7) are seeded into 96-well plates and incubated to allow for cell attachment.
-
Compound Addition: The cells are treated with various concentrations of the butenolide compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Incubation: The plates are incubated for a few hours to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength around 570 nm.
-
Analysis: Cell viability is expressed as a percentage relative to the untreated control cells, and the IC₅₀ value is calculated.
Conclusion
The butenolide family represents a rich source of biologically active compounds with significant therapeutic potential. While the simple parent structure, this compound, is a valuable chemical building block, it is the diverse array of substitutions on the furanone ring that dictates the specific bioactivity and potency.[5][6] As demonstrated by the comparative data, derivatives can be tailored to exhibit potent and selective antimicrobial, anti-inflammatory, or cytotoxic effects.[1][10][13] The mechanisms of action, often involving the modulation of fundamental cellular processes like redox homeostasis and inflammatory signaling, underscore their relevance in drug discovery.[3][16] Further exploration of this chemical space, guided by the standardized bioassays outlined herein, will undoubtedly uncover novel lead compounds for a variety of disease applications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Butenolide - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Organocatalytic Enantiospecific Total Synthesis of Butenolides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Hydroxy-2(5H)-furanone - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Butenolide, a Marine-Derived Broad-Spectrum Antibiofilm Agent Against Both Gram-Positive and Gram-Negative Pathogenic Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Anti-inflammatory butanolides and lignanoids from the root of Machilus zuihoensis var. mushaensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Chemical profiling and cytotoxicity assay of bufadienolides in toad venom and toad skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Depletion of intracellular glutathione mediates butenolide-induced cytotoxicity in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antimicrobial activities of some synthetic butenolides and their pyrrolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Action of 5-Hydroxyfuran-2(5H)-one: A Comparative Guide to its Antimicrobial and Anticancer Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 5-Hydroxyfuran-2(5H)-one's biological activities against alternative compounds, supported by experimental data. We delve into its mechanism of action, particularly as a quorum sensing inhibitor, and present its potential as an anticancer agent.
This compound, a naturally derived compound, has garnered significant interest for its diverse biological activities. Its core mechanism often revolves around the disruption of bacterial communication, a process known as quorum sensing (QS), making it a promising candidate for combating antimicrobial resistance. Furthermore, emerging evidence highlights its cytotoxic effects on various cancer cell lines. This guide aims to validate its mechanism of action by comparing its performance with other furanone derivatives and established therapeutic agents.
Antimicrobial Activity: A Focus on Quorum Sensing Inhibition
The primary antimicrobial-related activity of this compound and its derivatives is the inhibition of quorum sensing, a cell-to-cell communication system that bacteria use to coordinate collective behaviors, including biofilm formation and virulence factor production. By interfering with QS, these compounds can effectively disarm pathogenic bacteria without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development.
The mechanism of QS inhibition by furanones is primarily attributed to their structural similarity to N-Acylhomoserine lactones (AHLs), the signaling molecules used by many Gram-negative bacteria. This allows furanones to competitively bind to LuxR-type transcriptional regulators, preventing the activation of QS-controlled genes.[1]
Comparative Antimicrobial Efficacy
The following table summarizes the antimicrobial activity of various 2(5H)-furanone derivatives compared to conventional antibiotics. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 3,4-dichloro-5(S)-[(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yloxy]-2(5H)-furanone (F123) | Bacillus cereus | 8 | - | - |
| F123 | Staphylococcus aureus | 8-16 | - | - |
| F123 | Staphylococcus epidermidis | 8-16 | - | - |
| F123 | Micrococcus luteus | 8-16 | - | - |
| F123 | Bacillus subtilis | 8-16 | - | - |
| 4-amino-5-hydroxy-2(5H)-furanone derivative 2b | Staphylococcus aureus ATCC 25923 | 4 | - | - |
| 4-amino-5-hydroxy-2(5H)-furanone derivative 2c | Staphylococcus aureus ATCC 25923 | 4 | - | - |
| Chiral sulfone furanone (F105) | Methicillin-resistant S. aureus | 10 | Vancomycin | - |
| Halogenated Furanone (F1) | Bacillus subtilis 168 | 25 | - | - |
| Halogenated Furanone (F2) | Bacillus subtilis 168 | 10 | - | - |
| Halogenated Furanone (F8) | Bacillus subtilis 168 | 10 | - | - |
| Halogenated Furanone (F12) | Bacillus subtilis 168 | 10 | - | - |
Note: Direct MIC values for the parent compound this compound are not consistently reported in the reviewed literature, which often focuses on more potent derivatives.
Biofilm Inhibition
A key consequence of quorum sensing inhibition is the prevention of biofilm formation, a critical virulence factor for many pathogenic bacteria.
| Compound | Target Organism | Biofilm Inhibition (%) | Concentration (µg/mL) |
| 2(5H)-Furanone | Aeromonas hydrophila | 17% | 200 |
| 2(5H)-Furanone | Aeromonas hydrophila | 32% | 1000 |
| Furanone F131 | S. aureus & C. albicans mixed biofilm | - | 8-16 (MBPC) |
MBPC: Minimal Biofilm Preventing Concentration
Anticancer Activity
Recent studies have explored the potential of this compound derivatives as anticancer agents. Their mechanism of action in this context is still under investigation but is thought to involve the induction of apoptosis (programmed cell death).
Comparative Anticancer Efficacy
The following table presents the half-maximal inhibitory concentration (IC50) values of various furanone derivatives against different cancer cell lines, with the widely used chemotherapy drug Doxorubicin included for comparison.
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 3,4-dibromo-5-O-silylated furanone (3a) | HCT-116 | 1.3 | Doxorubicin | 4.8 (nM) for SK-OV-3 |
| 3,4-dibromo-5-O-silylated furanone (3d) | HCT-116 | 1.6 | Doxorubicin | 7.4 (nM) for HEY A8 |
| 3,4-dibromo-5-O-silylated furanone (3b) | HCT-116 | 7.3 - 21.3 | Doxorubicin | 7.6 (nM) for A2780 |
| 3,4-dibromo-5-O-silylated furanone (3c) | HCT-116 | 3.9 - 65.6 | Doxorubicin | - |
| Bis-2(5H)-furanone derivative (4e) | C6 glioma | 12.1 | Doxorubicin | - |
Note: The IC50 values for Doxorubicin are presented in nM for ovarian cancer cell lines as found in the cited literature.[2] Direct comparative studies of this compound and Doxorubicin with identical cell lines and experimental conditions were not available in the reviewed literature.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[3]
Materials:
-
96-well microtiter plates
-
Bacterial culture in appropriate broth (e.g., Mueller-Hinton Broth)
-
Test compound stock solution (e.g., in DMSO)
-
Sterile broth medium
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[3]
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.[3]
-
Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound with no visible turbidity.
Protocol 2: Biofilm Inhibition Assay (Crystal Violet Staining)
This protocol quantifies the ability of a compound to inhibit biofilm formation.[4][5]
Materials:
-
96-well polystyrene microtiter plates
-
Bacterial culture in biofilm-promoting medium
-
Test compound stock solution
-
0.1% Crystal Violet solution
-
Phosphate-buffered saline (PBS)
-
96% Ethanol
Procedure:
-
In a 96-well plate, add sterile broth medium containing serial dilutions of the test compound.
-
Add a diluted overnight bacterial culture to each well.
-
Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C, static).
-
After incubation, gently wash the wells with PBS to remove planktonic cells.
-
Stain the adherent biofilms with 0.1% crystal violet solution for 10-15 minutes.
-
Wash the wells again with PBS to remove excess stain.
-
Solubilize the bound crystal violet with 96% ethanol.
-
Quantify the biofilm by measuring the absorbance of the solubilized stain at 570-595 nm using a microplate reader.
-
Calculate the percentage of biofilm inhibition relative to the untreated control.
Protocol 3: MTT Assay for Cytotoxicity
This colorimetric assay assesses cell viability and is commonly used to determine the cytotoxic effects of a compound on cancer cells.[6][7]
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[6]
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.
Visualizing the Mechanism of Action
To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and a typical experimental workflow.
References
Unraveling the Structure-Activity Relationship of 5-Hydroxyfuran-2(5H)-one Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-hydroxyfuran-2(5H)-one scaffold, a core component of many natural and synthetic compounds, has garnered significant attention in medicinal chemistry due to its diverse biological activities. Analogs of this structure have demonstrated potent anticancer, antimicrobial, and insecticidal properties. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of these analogs, supported by quantitative experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Key Structure-Activity Relationship Insights
The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the furanone ring. Halogenation at the C3 and C4 positions, as seen in mucochloric and mucobromic acids, renders the molecule highly reactive and serves as a versatile starting point for synthesizing a wide array of biologically active derivatives.[1] The introduction of various substituents at the C5 position, such as alkoxy or silyl groups, has been shown to modulate the potency and selectivity of these compounds.[2] Furthermore, the addition of aromatic and heterocyclic moieties can enhance specific biological activities, including quorum sensing inhibition and cytotoxicity.
Anticancer Activity
Several this compound analogs have exhibited significant cytotoxic effects against various cancer cell lines. The primary mechanisms of action include the induction of apoptosis through the modulation of key signaling pathways and cell cycle arrest.
Comparative Anticancer Efficacy of this compound Analogs
| Compound Class | Specific Analog | Cancer Cell Line | IC50 (µM) | Key Findings |
| Bis-2(5H)-furanone Derivatives | Compound 4e | C6 (Glioma) | 12.1 | Induces S-phase cell cycle arrest.[3] |
| 5-O-silylated Mucobromic Acid (MBA) Analogs | Compound 3a | HCT-116 (Colon) | 1.3 | Stronger antiproliferative activity than the parent MBA.[2] |
| 5-O-silylated Mucobromic Acid (MBA) Analogs | Compound 3b | HCT-116 (Colon) | 7.3 | Induces apoptosis through downregulation of survivin and activation of caspase-3.[2] |
| Benzo[b]furan Derivatives | Compound 26 | MCF-7 (Breast) | 0.057 | Inhibits the PI3K/Akt/mTOR signaling pathway and induces mitochondrial-mediated apoptosis.[4] |
| Benzo[b]furan Derivatives | Compound 36 | MCF-7 (Breast) | 0.051 | Induces G2/M phase cell cycle arrest.[4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
This compound analogs (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[2][5]
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.[5][6]
-
Solubilization: Following the MTT incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix the contents of the wells to ensure complete solubilization.[5]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Signaling Pathway: Inhibition of PI3K/Akt/mTOR
Certain furanone derivatives exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[4]
Antimicrobial Activity
This compound analogs, particularly halogenated derivatives, have shown significant antimicrobial and anti-biofilm activity. A key mechanism of action is the inhibition of bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence and biofilm formation.[7]
Comparative Antimicrobial Efficacy of this compound Analogs
| Compound Class | Specific Analog | Bacterial Strain | MIC (µg/mL) | Key Findings |
| 3-bromo-4-benzimidazolyl-5-methoxy-2(5H)-furanone | Compound T | Staphylococcus aureus (MRSA) | 8 | Effective against multi-drug resistant strains. |
| Chiral 2(5H)-furanone sulfones | Compound 26 | Staphylococcus aureus | 8 | Possesses a sulfonyl group and l-borneol moiety. |
| Chiral 2(5H)-furanone sulfones | Compound 26 | Bacillus subtilis | 8 | Also effective against another Gram-positive bacterium. |
| 4-amino-5-hydroxy 2(5H)-furanones | Compound 2b | Staphylococcus aureus | 4 | Shows broad antibiotic activity. |
| 4-amino-5-hydroxy 2(5H)-furanones | Compound 2c | Staphylococcus aureus | 4 | Displays selectivity towards resistant strains. |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9]
Materials:
-
96-well microtiter plates
-
Bacterial strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
This compound analogs
-
Sterile saline or PBS
-
Spectrophotometer or McFarland standards
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum. Typically, a few colonies from an overnight culture on an agar plate are suspended in sterile saline or broth. The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This stock is then further diluted in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[10][11]
-
Compound Dilution: Prepare a two-fold serial dilution of the this compound analog in the broth medium directly in the wells of the 96-well plate. Typically, 50-100 µL of broth is added to each well, and then the antimicrobial agent is serially diluted across the plate.
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, resulting in a final volume of 100-200 µL per well. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.[10]
Signaling Pathway: Quorum Sensing Inhibition in P. aeruginosa
Furanone derivatives can interfere with the las and rhl quorum-sensing systems in Pseudomonas aeruginosa by acting as antagonists to the transcriptional regulators LasR and RhlR, respectively.[7][12]
References
- 1. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. atcc.org [atcc.org]
- 7. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 11. protocols.io [protocols.io]
- 12. pubs.acs.org [pubs.acs.org]
comparative analysis of 5-Hydroxyfuran-2(5H)-one synthesis methods
For Researchers, Scientists, and Drug Development Professionals
5-Hydroxyfuran-2(5H)-one (HFO), a versatile four-carbon building block, is a key intermediate in the synthesis of various biologically active compounds and industrial chemicals. Its importance has driven the development of multiple synthetic routes from diverse starting materials. This guide provides a comparative analysis of prominent methods for the synthesis of HFO and its derivatives, presenting quantitative data, detailed experimental protocols, and workflow diagrams to aid researchers in selecting the most suitable method for their specific needs.
Methods of Synthesis: A Detailed Comparison
Several key strategies have been established for the synthesis of this compound and its analogs. These can be broadly categorized into the oxidation of furan and furfural derivatives, and condensation reactions of smaller precursor molecules. This section details the experimental protocols and performance metrics of four notable methods.
Electrocatalytic Oxidation of Furfural
A modern and promising approach for the synthesis of HFO involves the electrocatalytic oxidation of furfural, a readily available platform chemical derived from biomass. This method offers high selectivity under ambient conditions.
Experimental Protocol:
The electrocatalytic oxidation of furfural to 5-hydroxy-2(5H)-furanone can be carried out in an electrochemical cell using a copper sulfide (CuS) nanosheet catalyst on a carbon paper electrode.[1] The reaction utilizes water as the oxygen source. The electrolyte is typically a ternary mixture of triethylammonium nitrate, acetonitrile, and water. The reaction proceeds at room temperature and atmospheric pressure.
Performance:
This method has been reported to achieve a high selectivity of 83.6% for 5-hydroxy-2(5H)-furanone with a furfural conversion of 70.2%.[1] The CuS electrocatalyst also demonstrates good long-term stability.
Reaction Workflow:
Caption: Electrocatalytic oxidation of furfural to HFO.
Oxidation of Furfural using a Titanium Silicate (TS-1) Catalyst
The use of heterogeneous catalysts, such as titanium silicalite-1 (TS-1), presents an efficient and environmentally friendly route for the oxidation of furfural to HFO. This method can achieve high yields at room temperature using hydrogen peroxide as the oxidant.
Experimental Protocol:
In a typical procedure, furfural is reacted with hydrogen peroxide in the presence of a catalytic amount of TS-1. The reaction is carried out at room temperature, and the product can be isolated by extraction.[2]
Performance:
This method has been reported to produce 5-hydroxy-2(5H)-furanone with a high yield of 92% at room temperature.[2]
Reaction Workflow:
Caption: Oxidation of furfural to HFO using a TS-1 catalyst.
Synthesis from Alkyl β-Formylcrotonates
This method describes the preparation of a derivative, 5-hydroxy-4-methyl-2(5H)-furanone, through the cyclization of alkyl β-formylcrotonates. The process involves heating with dilute aqueous hydrochloric acid and can achieve high yields.
Experimental Protocol:
Methyl β-formylcrotonate (512 g, 3.9 mol) is mixed with methanol (12.5 g, 0.39 mol) and 10% strength aqueous hydrochloric acid (1.4 kg). The mixture is refluxed for 2 hours and then cooled to room temperature. Water, methanol, and hydrochloric acid are removed by distillation under reduced pressure. The resulting crude product is then purified by distillation to yield 5-hydroxy-4-methyl-2(5H)-furanone.[3] A byproduct, 5-methoxy-4-methyl-2(5H)-furanone, can be converted to the desired product by heating with 5% aqueous hydrochloric acid to improve the overall yield.[3]
Performance:
The initial distillation of the reaction mixture can yield up to 92% of the desired butenolide.[3] The isomerization of the methoxy byproduct can further increase the overall yield.
Reaction Workflow:
Caption: Synthesis of 5-hydroxy-4-methyl-2(5H)-furanone.
Synthesis from Glyoxylic Acid Hydrate and Propionaldehyde
This route also produces the 5-hydroxy-4-methyl-2(5H)-furanone derivative through a multi-step process starting from glyoxylic acid hydrate and propionaldehyde.
Experimental Protocol:
Glyoxylic acid hydrate (46.0 g, 0.5 mol) is dissolved in 200 ml of ethanol and cooled to 0°C. Morpholine (87.1 g, 1 mol) is added dropwise while maintaining the temperature below 5°C. After stirring for 30 minutes, propionaldehyde (36.3 g, 0.625 mol) is added, and the mixture is heated to 60°C for 6.5 hours. The reaction solution is then concentrated under reduced pressure. To the resulting intermediate, 8 mol/L hydrochloric acid solution (75 ml) is added, and the mixture is heated to 90°C for 1 hour. The final product is obtained after extraction with ethyl acetate, drying, concentration, and vacuum distillation.[4]
Performance:
This method reports a high yield of 91.6% with a purity of 98.9% (GC).[4]
Reaction Workflow:
Caption: Synthesis from glyoxylic acid and propionaldehyde.
Quantitative Data Summary
The following table provides a side-by-side comparison of the key quantitative metrics for the discussed synthesis methods.
| Method | Starting Material | Key Reagents/Catalyst | Temperature | Reaction Time | Yield/Conversion/Selectivity |
| Electrocatalytic Oxidation | Furfural | CuS Nanosheets, H₂O | Ambient | Not Specified | 70.2% Conversion, 83.6% Selectivity[1] |
| Oxidation with TS-1 | Furfural | TS-1, H₂O₂ | Room Temp. | Not Specified | 92% Yield |
| From Alkyl β-Formylcrotonates | Methyl β-Formylcrotonate | HCl, Methanol | 90-110°C | 0.5-4 hours | up to 92% Yield[3] |
| From Glyoxylic Acid Hydrate | Glyoxylic Acid Hydrate | Morpholine, Propionaldehyde, HCl | 0-90°C | ~7.5 hours | 91.6% Yield |
Conclusion
The synthesis of this compound and its derivatives can be achieved through various effective methods. The choice of the optimal synthetic route depends on several factors, including the desired scale of the reaction, the availability and cost of starting materials and reagents, and the desired purity of the final product.
The electrocatalytic oxidation of furfural and the oxidation using a TS-1 catalyst represent modern, greener approaches that utilize a readily available biomass-derived starting material and offer high yields and selectivities under mild conditions. These methods are particularly attractive for sustainable chemical production.
The synthesis from alkyl β-formylcrotonates and from glyoxylic acid hydrate and propionaldehyde are well-established methods that provide high yields of the 4-methyl derivative. These routes may be preferable when this specific analog is the target molecule and the starting materials are readily accessible.
This comparative guide provides a foundation for researchers to make informed decisions when selecting a synthesis strategy for this compound. Further optimization of the presented methods may lead to even more efficient and sustainable production of this valuable chemical intermediate.
References
- 1. An electrocatalytic route for transformation of biomass-derived furfural into 5-hydroxy-2(5H)-furanone - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. US5654444A - Preparation of 5-hydroxy-4-methyl-2(5H)-furanone - Google Patents [patents.google.com]
- 4. CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone - Google Patents [patents.google.com]
Validating the Antifungal Potential of 5-Hydroxyfuran-2(5H)-one: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of the antifungal activity of 5-Hydroxyfuran-2(5H)-one against established antifungal agents, Amphotericin B and Fluconazole. The information is intended for researchers, scientists, and drug development professionals interested in the evaluation of novel antifungal compounds. While direct quantitative data for this compound is limited in publicly available literature, this guide leverages data from structurally related 2(5H)-furanone derivatives to provide a preliminary assessment of its potential.
Executive Summary
Fungal infections pose a significant threat to human health, particularly in immunocompromised individuals. The emergence of drug-resistant fungal strains necessitates the discovery and development of novel antifungal agents. This compound belongs to the furanone class of compounds, several derivatives of which have demonstrated promising antimicrobial properties. This guide compares the reported antifungal activity of a representative 2(5H)-furanone derivative with the well-characterized antifungal drugs Amphotericin B and Fluconazole. The comparison is based on their minimum inhibitory concentrations (MICs) against common fungal pathogens, their proposed mechanisms of action, and standardized experimental protocols for their evaluation.
Comparative Antifungal Activity
The following tables summarize the minimum inhibitory concentration (MIC) values for a representative 2(5H)-furanone derivative (F105), Amphotericin B, and Fluconazole against key fungal pathogens, Candida albicans and Aspergillus fumigatus. It is important to note that the data for the 2(5H)-furanone derivative is based on a structurally related compound and should be considered indicative of the potential of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) against Candida albicans
| Compound | MIC Range (µg/mL) |
| 2(5H)-Furanone Derivative (F105) | 32 - 256[1] |
| Amphotericin B | 0.0625 - 4[2] |
| Fluconazole | 0.125 - >64[3] |
Table 2: Minimum Inhibitory Concentration (MIC) against Aspergillus fumigatus
| Compound | MIC Range (µg/mL) |
| 2(5H)-Furanone Derivative | Data not available |
| Amphotericin B | 0.12 - 2[4][5] |
| Fluconazole | >64[6] |
Mechanisms of Antifungal Action
This compound and Derivatives: The precise antifungal mechanism of this compound is not yet fully elucidated. However, studies on related 2(5H)-furanone derivatives suggest two potential mechanisms:
-
Quorum Sensing Inhibition: Furanones can interfere with the cell-to-cell communication systems of fungi, known as quorum sensing. This disruption can inhibit the formation of biofilms, which are communities of fungi that are notoriously resistant to antifungal treatments.
-
Induction of Reactive Oxygen Species (ROS): Some furanone derivatives have been shown to induce the production of ROS within fungal cells. An excess of ROS can lead to oxidative stress, damaging cellular components and ultimately leading to cell death.
Amphotericin B: This polyene antifungal agent binds to ergosterol, a key component of the fungal cell membrane. This binding disrupts the membrane's integrity, leading to the leakage of essential cellular contents and fungal cell death.[2][7]
Fluconazole: As a triazole antifungal, fluconazole inhibits the enzyme lanosterol 14-α-demethylase, which is crucial for the biosynthesis of ergosterol.[3] The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt the fungal cell membrane and inhibit fungal growth.[3]
Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds using the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Antifungal Susceptibility Testing Protocol
1. Preparation of Antifungal Stock Solutions:
- Dissolve the antifungal agent (e.g., this compound, Amphotericin B, Fluconazole) in a suitable solvent (e.g., dimethyl sulfoxide [DMSO]) to create a high-concentration stock solution.
- Further dilute the stock solution in RPMI-1640 medium to the desired starting concentration for the assay.
2. Preparation of Fungal Inoculum:
- Culture the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
- Prepare a suspension of fungal cells or conidia in sterile saline.
- Adjust the turbidity of the suspension using a spectrophotometer to achieve a final concentration of approximately 0.5-2.5 x 10³ cells/mL for yeasts or 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds in the test wells.
3. Assay Procedure:
- In a 96-well microtiter plate, perform serial two-fold dilutions of the antifungal agent in RPMI-1640 medium.
- Add the prepared fungal inoculum to each well.
- Include a positive control well (inoculum without antifungal) and a negative control well (medium only).
- Incubate the plate at 35°C for 24-48 hours.
4. Determination of MIC:
- The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth compared to the positive control. For azoles, this is typically a ≥50% reduction in turbidity, while for Amphotericin B, it is the lowest concentration with no visible growth.
Visualizations
The following diagrams illustrate the proposed antifungal mechanisms of 2(5H)-furanone derivatives and a typical workflow for antifungal susceptibility testing.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. academic.oup.com [academic.oup.com]
- 6. brieflands.com [brieflands.com]
- 7. jidc.org [jidc.org]
A Comparative Guide to the Efficacy of 5-Hydroxyfuran-2(5H)-one Derivatives: In Vitro vs. In Vivo Perspectives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo efficacy of derivatives of 5-Hydroxyfuran-2(5H)-one, a heterocyclic compound that has garnered significant interest in medicinal chemistry. Due to a scarcity of comprehensive data on the parent compound, this document focuses on its derivatives, for which a more extensive body of research, including anti-cancer studies, is available. The information presented herein aims to offer a valuable resource for evaluating the therapeutic potential of this chemical scaffold.
In Vitro Efficacy: Potent Cytotoxicity in Cancer Cell Lines
Derivatives of this compound have demonstrated significant cytotoxic effects across a variety of human cancer cell lines. The primary method for evaluating this in vitro activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.[1][2] A lower IC50 value, representing the concentration of a compound required to inhibit the growth of 50% of a cell population, indicates greater potency.
Numerous studies have synthesized and evaluated novel derivatives, revealing promising anti-proliferative activities. For instance, certain bis-2(5H)-furanone derivatives have shown significant inhibitory activity against glioma cells.[3] Silyl ether derivatives of mucobromic acid (a dibromo-5-hydroxy-2(5H)-furanone) have also exhibited potent antiproliferative activity against colon cancer cell lines.[1]
Table 1: Summary of In Vitro Cytotoxicity of this compound Derivatives
| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Bis-2(5H)-furanone | C6 (Glioma) | 12.1 | [3] |
| 5-alkoxy-3,4-dichloro-2(5H)-furanone | A549 (Non-small cell lung) | 6.7 µg/mL | |
| Silyl ether of mucobromic acid | HCT-116 (Colon) | 1.3 | [1] |
| Furan-based pyridine carbohydrazide | MCF-7 (Breast) | 4.06 | [4][5] |
| Furan-based N-phenyl triazinone | MCF-7 (Breast) | 2.96 | [4][5] |
| 5-hydroxy-1H-pyrrol-2-(5H)-one derivative (1d) | HCT116 (Colon) | Not specified | [6][7] |
| 5-hydroxy-1H-pyrrol-2-(5H)-one derivative (1d) | H1299 (Lung) | Not specified | [6] |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
Translating in vitro cytotoxicity to in vivo therapeutic efficacy is a critical step in drug development. For derivatives of this compound, this is typically assessed using xenograft models, where human cancer cells are implanted into immunocompromised mice.[8][9][10] The antitumor activity is then evaluated by monitoring tumor growth over time.
A notable study on a synthetic small molecule based on the 5-hydroxy-1H-pyrrol-2-(5H)-one scaffold, a close structural analog of this compound, demonstrated significant suppression of tumor growth in xenograft models of human colon (HCT116) and lung (H1299) cancer.[6][7] This provides strong evidence that compounds from this class can exhibit potent antitumor effects in a living organism.
Table 2: Summary of In Vivo Efficacy of a 5-hydroxy-1H-pyrrol-2-(5H)-one Derivative
| Derivative | Cancer Model | Animal Model | Key Findings | Reference |
| 5-hydroxy-1H-pyrrol-2-(5H)-one derivative (1d) | HCT116 and H1299 xenografts | Nude mice | Significantly suppressed tumor growth in vivo. | [6][7] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of the efficacy of chemical compounds.
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a widely used colorimetric method to assess cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 2,500-5,000 cells per well and allow them to adhere for 24 hours.[1]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 72 hours).[1]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[1][11]
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[12]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
MTT Assay Workflow
In Vivo Efficacy: Tumor Xenograft Model
Xenograft models are instrumental in evaluating the antitumor activity of compounds in a whole-organism setting.
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., HCT116) into the flank of immunocompromised mice (e.g., nude mice).[6]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).[8]
-
Randomization: Randomly assign the mice to a control group and a treatment group.
-
Compound Administration: Administer the this compound derivative to the treatment group via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle.[6]
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Data Analysis: Compare the tumor growth in the treatment group to the control group to determine the extent of tumor growth inhibition.
Tumor Xenograft Model Workflow
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
The anticancer activity of this compound derivatives is often attributed to their ability to induce programmed cell death (apoptosis) and to halt the cell cycle, thereby preventing cancer cell proliferation.
Several studies have shown that these compounds can trigger apoptosis through the activation of caspases, a family of proteases that play a crucial role in the execution of apoptosis.[1][13] For example, silyl ether derivatives of mucobromic acid were found to induce apoptosis in colon cancer cells through the downregulation of survivin, an anti-apoptotic protein, and the activation of caspase-3.[1][13]
Furthermore, some derivatives have been shown to cause cell cycle arrest, often at the S-phase or G2/M phase, which prevents the cancer cells from dividing and multiplying.[2][4][5][6] In the case of a 5-hydroxy-1H-pyrrol-2-(5H)-one derivative, it was found to induce S-phase arrest and apoptosis, partly dependent on the activation of the tumor suppressor protein p53.[6]
Proposed Signaling Pathway
References
- 1. Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity [mdpi.com]
- 5. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Xenograft as In Vivo Experimental Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of 5-Hydroxyfuran-2(5H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 5-hydroxyfuran-2(5H)-one scaffold is a prominent structural motif in a variety of natural and synthetic compounds that exhibit a broad range of biological activities, including potent cytotoxic effects against cancer cells. This guide provides a comparative overview of the in vitro cytotoxicity of several this compound derivatives, supported by quantitative experimental data. Detailed methodologies for key cytotoxicity assays are presented, along with visualizations of the primary signaling pathways implicated in their mechanism of action.
Quantitative Cytotoxicity Data
The cytotoxic potential of this compound derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50). This value represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for various derivatives against a panel of human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Ethyl 2-(4-fluorophenyl)-5-oxo-4-(phenylamino)-2,5-dihydrofuran-3-carboxylate | HEPG2 (Liver) | 0.002 | Doxorubicin | 0.007 |
| MCF7 (Breast) | 0.002 | Doxorubicin | 0.005 | |
| Furan-based Pyridine Carbohydrazide (Compound 4) | MCF-7 (Breast) | 4.06 | Staurosporine (STU) | Not specified |
| Furan-based N-phenyl triazinone (Compound 7) | MCF-7 (Breast) | 2.96 | Staurosporine (STU) | Not specified |
| Bis-2(5H)-furanone (Compound 4e) | C6 (Glioma) | 12.1 | Not specified | - |
| N-2(5H)-furanonyl sulfonyl hydrazone (Compound 5k) | MCF-7 (Breast) | 14.35 | Not specified | - |
| 5-O-silylated MBA (Compound 3a) | HCT-116 (Colon) | 1.3 | Not specified | - |
Experimental Protocols
Standardized and reproducible cytotoxicity assays are crucial for the reliable assessment of the therapeutic potential of novel compounds. The following sections detail the methodologies for two commonly employed assays: the MTT assay and the Sulforhodamine B (SRB) assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[1]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a further 24-72 hours.
-
MTT Addition: Following the treatment period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the sulforhodamine B dye.[2][3][4]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Expose the cells to a range of concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[2]
-
Washing: Discard the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[2][5]
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.[2][5] Allow the plates to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.[5]
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.[4]
Mechanisms of Cytotoxicity
Several this compound derivatives exert their cytotoxic effects through the induction of apoptosis (programmed cell death) and by causing cell cycle arrest, thereby preventing cancer cell proliferation.
Induction of Apoptosis
Some furan-based derivatives have been shown to induce apoptosis through the intrinsic mitochondrial pathway.[6] This process often involves the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, alongside the downregulation of the anti-apoptotic protein Bcl-2.[1] The activation of this pathway ultimately leads to the activation of caspases, which are the executioners of apoptosis.
References
- 1. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity [mdpi.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. benchchem.com [benchchem.com]
- 4. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulforhodamine B (SRB)-based cytotoxicity assay [bio-protocol.org]
- 6. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of 5-Hydroxyfuran-2(5H)-one as a Quorum Sensing Inhibitor: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of 5-Hydroxyfuran-2(5H)-one as a quorum sensing (QS) inhibitor. Through a comparative analysis with other furanone derivatives and alternative QS inhibitors, this document summarizes key performance data, details experimental protocols, and visualizes the underlying mechanisms of action.
Introduction to Quorum Sensing Inhibition
Quorum sensing is a cell-to-cell communication process in bacteria that orchestrates collective behaviors, including biofilm formation and the production of virulence factors. The emergence of antibiotic resistance has propelled the search for alternative therapeutic strategies, with quorum sensing inhibition (QSI) emerging as a promising anti-virulence approach. By disrupting bacterial communication without directly killing the bacteria, QSIs are expected to exert less selective pressure for the development of resistance.
This compound, a member of the furanone family, has garnered attention for its potential to interfere with QS signaling, particularly in Gram-negative bacteria. These compounds often act as structural mimics of N-acylhomoserine lactones (AHLs), the signaling molecules central to many QS systems. This mimicry allows them to competitively bind to LuxR-type transcriptional regulators, thereby inhibiting the expression of virulence genes.
Comparative Analysis of Quorum Sensing Inhibitors
Table 1: Comparative Inhibition of Biofilm Formation
| Compound | Bacterial Strain | Concentration | Biofilm Inhibition (%) | Reference |
| This compound | Aeromonas hydrophila | 0.2 mg/mL | 17% | [1] |
| Aeromonas hydrophila | 1 mg/mL | 32% | [1] | |
| Brominated Furanone (GBr) | Pseudomonas aeruginosa PA14 | 10 µM | ~90% | [2] |
| Pseudomonas aeruginosa PA14 | 50 µM | ~90% | [2] | |
| P. aeruginosa (Clinical Isolate INP-42) | 50 µM | ~75% | [2] | |
| Brominated Furanone (C-30) | Pseudomonas aeruginosa PA14 | 10 µM | ~90% | [2] |
| Pseudomonas aeruginosa PA14 | 50 µM | ~90% | [2] | |
| Vanillin Derivative (MMP) | Pseudomonas aeruginosa PAO1 | 125 µg/mL | Significant Inhibition (p < 0.05) | |
| Vanillin | Pseudomonas aeruginosa PAO1 | 250 µg/mL | Significant Inhibition (p < 0.05) | |
| Furanone Derivative (F105) | Staphylococcus aureus | 20 mg/L | 100% | [3] |
Table 2: Comparative Inhibition of Virulence Factors
| Compound | Virulence Factor | Bacterial Strain | IC50 / % Inhibition (Concentration) | Reference |
| This compound | Violacein | Chromobacterium violaceum CV026 | Significant reduction (dosage-dependent) | [4] |
| β-galactosidase (Long-chain AHLs) | Agrobacterium tumefaciens NTL-4 | 52% (1 mg/mL) for C12-HSL | [1] | |
| 46% (1 mg/mL) for C14-HSL | [1] | |||
| Brominated Furanone (GBr) | Pyocyanin | P. aeruginosa (Clinical Isolates) | 20-100% (10-50 µM) | [2] |
| Brominated Furanone (C-30) | Pyocyanin | P. aeruginosa (Clinical Isolates) | Lower than GBr | [2] |
| Vanillin | Pyocyanin | Pseudomonas aeruginosa | Significant Inhibition | |
| Patulin | QS-controlled genes | Pseudomonas aeruginosa | Down-regulation |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of QS inhibitors. The following are protocols for key experiments cited in the evaluation of this compound and its alternatives.
Violacein Inhibition Assay in Chromobacterium violaceum
This assay is a common method for screening QS inhibitors. C. violaceum produces the purple pigment violacein, a process regulated by QS. Inhibition of violacein production without affecting bacterial growth indicates potential QSI activity.
-
Bacterial Strain: Chromobacterium violaceum (e.g., CV026, a mutant that requires exogenous AHLs to produce violacein).
-
Procedure:
-
Prepare a fresh overnight culture of C. violaceum.
-
In a 96-well microtiter plate, add a suitable growth medium (e.g., LB broth), the test compound at various concentrations, and a specific N-acyl homoserine lactone (AHL) to induce violacein production.
-
Inoculate the wells with the C. violaceum culture.
-
Incubate the plate at an appropriate temperature (e.g., 30°C) for 24-48 hours.
-
Quantify violacein production by lysing the cells and measuring the absorbance of the extracted pigment at 585 nm.
-
Measure bacterial growth (OD600) to ensure the observed inhibition is not due to bactericidal or bacteriostatic effects.
-
Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of a compound to inhibit the formation of biofilms.
-
Materials: 96-well polystyrene microtiter plates, bacterial culture, appropriate growth medium, test compound, 0.1% crystal violet solution, and a solubilizing agent (e.g., 30% acetic acid or ethanol).
-
Procedure:
-
Dispense the bacterial culture and the test compound at various concentrations into the wells of a microtiter plate.
-
Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C).
-
After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic (free-floating) bacteria.
-
Stain the adherent biofilms with a 0.1% crystal violet solution for 15-20 minutes.
-
Wash away the excess stain and allow the plate to dry.
-
Solubilize the bound crystal violet with a suitable solvent.
-
Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm. The absorbance is proportional to the amount of biofilm formed.
-
Pyocyanin Production Inhibition Assay in Pseudomonas aeruginosa
Pyocyanin is a blue-green phenazine pigment and a significant virulence factor of P. aeruginosa, with its production being regulated by QS.
-
Bacterial Strain: Pseudomonas aeruginosa (e.g., PAO1 or PA14).
-
Procedure:
-
Grow P. aeruginosa in a suitable medium (e.g., King's A broth) in the presence of the test compound at various concentrations.
-
Incubate the cultures for 24-48 hours at 37°C with shaking.
-
Centrifuge the cultures to pellet the bacterial cells.
-
Extract pyocyanin from the supernatant using chloroform.
-
Back-extract the pyocyanin into an acidic solution (0.2 M HCl), which turns pink.
-
Measure the absorbance of the pink solution at 520 nm. The pyocyanin concentration can be calculated using the molar extinction coefficient.
-
Elastase Activity Inhibition Assay in Pseudomonas aeruginosa
Elastase is a key protease and virulence factor in P. aeruginosa that is under the control of the QS system.
-
Substrate: Elastin-Congo Red.
-
Procedure:
-
Culture P. aeruginosa with and without the test compound.
-
After incubation, prepare cell-free supernatant by centrifugation and filtration.
-
Incubate the supernatant with Elastin-Congo Red as a substrate.
-
Elastase activity leads to the degradation of the substrate and the release of Congo Red dye.
-
After incubation, pellet the remaining substrate by centrifugation.
-
Measure the absorbance of the supernatant at 495 nm to quantify the amount of released Congo Red, which is proportional to elastase activity.
-
Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms and processes involved, the following diagrams illustrate the targeted signaling pathways and a general experimental workflow for evaluating QS inhibitors.
Conclusion
The available evidence strongly supports the validation of this compound as a promising quorum sensing inhibitor. Its ability to interfere with AHL-mediated signaling pathways leads to a reduction in biofilm formation and the expression of key virulence factors in pathogenic bacteria. While a direct comparison of potency through IC50 values is currently limited by the available data, the percentage inhibition data clearly demonstrates its efficacy. Further research to establish standardized IC50 values for this compound will be crucial for its continued development and comparison with other lead compounds in the pursuit of novel anti-virulence therapies. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon in the critical fight against antibiotic resistance.
References
- 1. 2(5H)-Furanone: A Prospective strategy for biofouling-control in membrane biofilm bacteria by quorum sensing inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Proposed Framework for Assessing the Cross-Reactivity of 5-Hydroxyfuran-2(5H)-one
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a proposed framework for evaluating the cross-reactivity of 5-Hydroxyfuran-2(5H)-one, a versatile furanone with known pesticidal and quorum sensing inhibition activities.[1] To date, a comprehensive public record of cross-reactivity studies for this compound is not available. Such studies are crucial for understanding its specificity and potential off-target effects, which is vital for its development in therapeutic or agrochemical applications. This document outlines a series of proposed experiments, presents hypothetical data for illustrative purposes, and provides detailed protocols to guide future research in this area.
Proposed Panel for Cross-Reactivity Screening
To thoroughly assess the binding specificity of this compound, a panel of compounds with structural and functional similarities should be evaluated.
Structurally Similar Compounds: This group will help determine if antibodies or biological receptors that recognize this compound also bind to other molecules with a similar lactone or furanone core.
-
2(5H)-Furanone: The parent compound of the furanone family.
-
γ-Butyrolactone: A saturated five-membered lactone.
-
Ascorbic Acid (Vitamin C): Contains a furanone-like ring structure (a dihydrofuranone).
-
Patulin: A mycotoxin containing a furanone ring.
-
Penicillic Acid: Another mycotoxin with a similar core structure.
Functionally Related Compounds (Quorum Sensing Inhibitors): As this compound and other furanones are known to inhibit bacterial quorum sensing, it is important to assess cross-reactivity with other known quorum sensing inhibitors (QSIs) that have different chemical scaffolds.[2][3][4][5] This can help identify potential interactions with the same biological targets.
-
(Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone: A well-studied halogenated furanone with potent QSI activity.
-
Baicalein: A flavonoid QSI.
-
Azithromycin: A macrolide antibiotic with known QSI properties.
-
N-Acyl Homoserine Lactones (AHLs): The natural signaling molecules in many Gram-negative bacteria. Including a representative AHL (e.g., 3-oxo-C12-HSL) would be informative.
Negative Control:
-
Sucrose: A structurally and functionally unrelated small molecule.
Hypothetical Data Presentation
The following tables present hypothetical data to illustrate how the results of the proposed cross-reactivity studies could be presented for clear comparison.
Table 1: Hypothetical Cross-Reactivity Data from Competitive ELISA
This table summarizes the hypothetical results from a competitive ELISA designed to measure the cross-reactivity of the selected compounds with a polyclonal antibody raised against this compound. The IC50 is the concentration of the test compound required to inhibit 50% of the binding of a this compound conjugate to the antibody.
| Compound | Class | Hypothetical IC50 (µM) | Hypothetical % Cross-Reactivity* |
| This compound | Reference | 1.5 | 100% |
| 2(5H)-Furanone | Structural Analog | 25 | 6.0% |
| γ-Butyrolactone | Structural Analog | > 1000 | < 0.1% |
| Ascorbic Acid | Structural Analog | 150 | 1.0% |
| Patulin | Structural Analog | 45 | 3.3% |
| Penicillic Acid | Structural Analog | 80 | 1.9% |
| (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone | Functional Analog (QSI) | > 1000 | < 0.1% |
| Baicalein | Functional Analog (QSI) | > 1000 | < 0.1% |
| Azithromycin | Functional Analog (QSI) | > 1000 | < 0.1% |
| 3-oxo-C12-HSL | Functional Analog (QSI) | 500 | 0.3% |
| Sucrose | Negative Control | > 1000 | < 0.1% |
% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
Table 2: Hypothetical Binding Kinetics from Surface Plasmon Resonance (SPR)
This table shows hypothetical kinetic data for the binding of the test compounds to an immobilized quorum sensing receptor protein (e.g., LasR from Pseudomonas aeruginosa).
| Compound | Class | Hypothetical ka (1/Ms) | Hypothetical kd (1/s) | Hypothetical KD (nM) |
| This compound | Reference | 2.5 x 10⁴ | 5.0 x 10⁻³ | 200 |
| 2(5H)-Furanone | Structural Analog | 1.1 x 10³ | > 1.0 x 10⁻² | > 9000 |
| γ-Butyrolactone | Structural Analog | No Binding Detected | No Binding Detected | N/A |
| Ascorbic Acid | Structural Analog | No Binding Detected | No Binding Detected | N/A |
| Patulin | Structural Analog | 8.0 x 10³ | 6.4 x 10⁻³ | 800 |
| Penicillic Acid | Structural Analog | 4.5 x 10³ | 7.2 x 10⁻³ | 1600 |
| (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone | Functional Analog (QSI) | 3.0 x 10⁵ | 1.5 x 10⁻³ | 5 |
| Baicalein | Functional Analog (QSI) | 9.0 x 10⁴ | 4.5 x 10⁻³ | 50 |
| Azithromycin | Functional Analog (QSI) | 6.2 x 10⁴ | 8.0 x 10⁻³ | 129 |
| 3-oxo-C12-HSL | Functional Analog (QSI) | 5.0 x 10⁵ | 2.5 x 10⁻³ | 5 |
| Sucrose | Negative Control | No Binding Detected | No Binding Detected | N/A |
Proposed Experimental Protocols
Detailed methodologies for the key proposed experiments are provided below.
Competitive ELISA Protocol
Objective: To quantify the cross-reactivity of selected compounds against an antibody specific for this compound.
Materials:
-
High-binding 96-well microtiter plates
-
This compound-protein conjugate (e.g., -BSA or -KLH)
-
Primary antibody (polyclonal or monoclonal) raised against this compound
-
HRP-conjugated secondary antibody
-
Test compounds
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with 100 µL of the this compound-protein conjugate (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.[6]
-
Washing: Remove the coating solution and wash the plate three times with 200 µL/well of Wash Buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL/well of Blocking Buffer. Incubate for 1-2 hours at room temperature.
-
Competition:
-
Prepare serial dilutions of the this compound standard and each test compound.
-
In a separate plate or tubes, pre-incubate 50 µL of each standard or sample dilution with 50 µL of the primary antibody (at a pre-determined optimal dilution) for 1 hour at room temperature.
-
-
Incubation: Transfer 100 µL of the antibody/analyte mixture to the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate four times with Wash Buffer.
-
Secondary Antibody: Add 100 µL/well of the HRP-conjugated secondary antibody, diluted in Blocking Buffer. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Construct a standard curve and calculate the IC50 values for the reference and test compounds. Determine the percent cross-reactivity.
Surface Plasmon Resonance (SPR) Protocol
Objective: To determine the binding kinetics and affinity of the test compounds to a relevant biological target (e.g., a quorum sensing receptor protein).
Materials:
-
SPR instrument and sensor chips (e.g., CM5 dextran chip)
-
Immobilization reagents (e.g., EDC, NHS)
-
Purified target protein (e.g., His-tagged LasR)
-
Test compounds
-
Running Buffer (e.g., HBS-EP+)
-
Regeneration solution (if required)
Procedure:
-
Target Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry or affinity capture (e.g., Ni-NTA for His-tagged proteins).
-
System Priming: Prime the SPR system with Running Buffer until a stable baseline is achieved.
-
Analyte Injection: Prepare a dilution series for each test compound in Running Buffer. Inject the solutions over the sensor surface, typically from the lowest to the highest concentration.
-
Association and Dissociation: Monitor the binding in real-time. Allow sufficient time for association and dissociation phases.
-
Regeneration: If necessary, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Visualizations
The following diagrams illustrate the proposed experimental workflow and a relevant biological pathway.
References
- 1. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 2. The hierarchy quorum sensing network in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
Safety Operating Guide
Navigating the Safe Disposal of 5-Hydroxyfuran-2(5H)-one: A Comprehensive Guide
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield should be worn.[1][2] |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene, are required. Gloves should be inspected for integrity before each use.[1][2] |
| Body Protection | A laboratory coat or a chemical-resistant apron must be worn to protect against splashes.[1] |
| Respiratory Protection | Work should be conducted in a well-ventilated area or under a chemical fume hood. If significant aerosolization is possible, a risk assessment may indicate the need for a respirator.[1][2] |
Step-by-Step Disposal Protocol
The following protocol outlines the critical steps for the safe collection, storage, and disposal of waste containing 5-Hydroxyfuran-2(5H)-one.
Experimental Protocol: Waste Segregation and Collection
-
Waste Identification : All waste materials containing this compound must be classified as hazardous chemical waste.[1]
-
Waste Stream Segregation :
-
Solid Waste : Collect all solid waste, such as contaminated filter paper, weighing boats, and absorbent materials, in a designated, clearly labeled, and sealed hazardous waste container.[1]
-
Liquid Waste : All liquid waste containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container.[1] It is crucial to avoid mixing this waste with other incompatible waste streams.[1]
-
-
Container Labeling : Each waste container must be accurately labeled with the following information:
-
Temporary Storage : Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory. This area should be secure, away from general laboratory traffic, and separate from incompatible materials.[1][3] Waste containers should not be filled beyond 90% of their capacity to allow for expansion.[3]
Final Disposal Procedures
-
Consult Institutional EHS : Before arranging for final disposal, it is mandatory to consult your institution's Environmental Health and Safety (EHS) department.[1] They will provide specific guidance based on local, state, and federal regulations.
-
Waste Pickup : Arrange for the collection of the hazardous waste by the institution's approved hazardous waste management service.[1]
-
Documentation : Maintain a detailed record of all disposed chemical waste, including the chemical name, quantity, and date of disposal.[1]
In the event of a spill, evacuate the area and ensure adequate ventilation. For small liquid spills, use an inert absorbent material like vermiculite or sand to contain and absorb the material.[1] For solid spills, carefully sweep or scoop the material to avoid creating dust.[1] All contaminated materials, including PPE, must be collected and disposed of as hazardous waste.[1][2] Report the incident to your laboratory supervisor and the institutional EHS department.[1]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
The ultimate disposal methods for this compound, as with similar chemical compounds, typically involve removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[2] It is critical to prevent the chemical from entering drains or sewer systems.[2] Contaminated packaging should also be handled as hazardous waste, with options including triple rinsing for recycling or disposal in a sanitary landfill after being rendered unusable.[2] Always adhere to the specific regulations and guidelines provided by your institution and local authorities to ensure a safe and compliant disposal process.
References
Personal protective equipment for handling 5-Hydroxyfuran-2(5H)-one
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling 5-Hydroxyfuran-2(5H)-one. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on general best practices for laboratory chemical safety and information from safety data sheets of structurally similar compounds.
Disclaimer: A comprehensive Safety Data Sheet (SDS) for this compound was not located. This guidance is based on the safety profiles of similar furanone derivatives. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and to conduct a thorough risk assessment before handling this chemical.
Personal Protective Equipment (PPE)
To minimize exposure to this compound, the following personal protective equipment is mandatory. The required level of PPE may vary depending on the experimental conditions and the quantities of the substance being used.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are essential to protect against splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) are required. Gloves must be inspected for integrity before use and disposed of properly after handling the compound. Always wash hands thoroughly after removing gloves.[1][3] |
| Body Protection | A laboratory coat or a chemical-resistant apron should be worn to protect the skin. For larger quantities or situations with a high risk of splashing, chemical-resistant coveralls may be necessary.[2][3] |
| Respiratory Protection | All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust or vapors.[1][2] If a fume hood is not available or if there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate cartridge should be used.[1][2] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following operational procedures is critical for the safe handling of this compound.
1. Preparation:
-
Engineering Controls: Ensure work is performed in a well-ventilated laboratory, preferably inside a certified chemical fume hood.[1][2]
-
Emergency Equipment: Confirm the location and operational status of emergency equipment, including safety showers and eyewash stations, before beginning work.
-
Review Safety Data: Although a specific SDS is unavailable, review the SDS of similar compounds to be aware of potential hazards.
2. Handling and Experimentation:
-
Weighing and Transfer: Handle solid this compound with care to avoid the formation of dust.[1][2] Use a spatula or other suitable tools for transferring the solid. All weighing and transfer operations should be performed in a fume hood or a ventilated balance enclosure.
-
Dissolving and Mixing: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.
-
General Precautions: Avoid contact with skin and eyes.[1][2] Do not eat, drink, or smoke in the laboratory.
3. Post-Experiment Procedures:
-
Decontamination: Thoroughly clean all glassware and equipment that has come into contact with the compound.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even after wearing gloves.
-
Waste Segregation: Segregate all waste generated during the experiment according to the disposal plan outlined below.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with institutional, local, state, and federal regulations.
-
Waste Identification: All materials contaminated with this compound are to be classified as hazardous chemical waste.
-
Solid Waste:
-
Collect all solid waste, such as contaminated gloves, weighing paper, and pipette tips, in a designated and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
Drain disposal is not recommended for compounds with unknown environmental effects.
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings.
-
-
Storage:
-
Store sealed and labeled waste containers in a designated satellite accumulation area within the laboratory, away from general lab traffic.
-
-
Disposal Request:
-
Contact your institution's EHS department to arrange for the pickup and proper disposal of the hazardous waste.
-
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Logical workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
